(R)-2-Amino-7-hydroxytetralin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYAPIMIOKKYNF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563625 | |
| Record name | (7R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85951-61-7 | |
| Record name | (7R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-Amino-7-hydroxytetralin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (R)-2-Amino-7-hydroxytetralin
Introduction: The Significance of (R)-2-Amino-7-hydroxytetralin
This compound is a crucial chiral building block and a key pharmacophore in medicinal chemistry. Its rigid tetralin scaffold, combined with the specific stereochemistry of the amine group and the phenolic hydroxyl moiety, makes it a valuable precursor for the synthesis of a wide range of biologically active compounds. Notably, this structural motif is found in dopaminergic and serotonergic ligands, which are of significant interest for the development of therapeutics targeting central nervous system (CNS) disorders such as Parkinson's disease and depression. The precise stereochemical orientation of the amino group is often critical for receptor binding and pharmacological activity, necessitating enantioselective synthetic strategies to access the desired (R)-enantiomer in high purity.
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining this compound, tailored for researchers, scientists, and drug development professionals. We will delve into two robust and field-proven strategies: a classical approach involving the resolution of a racemic intermediate and a modern asymmetric synthesis methodology. For each pathway, we will provide detailed, step-by-step experimental protocols, explain the underlying chemical principles, and present the data in a clear and accessible format.
Strategic Overview: Pathways to Enantiopure this compound
The synthesis of this compound invariably commences with the construction of the tetralone core, followed by the introduction of the chiral amine and subsequent demethylation of the protected phenol. The key challenge lies in establishing the desired (R)-stereochemistry at the C2 position. This guide will focus on two divergent and effective strategies to achieve this, starting from the common intermediate, 7-methoxy-2-tetralone.
Part 1: Synthesis of the Key Precursor: 7-Methoxy-2-tetralone
The journey to our target molecule begins with the preparation of 7-methoxy-2-tetralone, a versatile intermediate. A common and efficient route starts from the commercially available 2,7-dimethoxynaphthalene.[1]
Birch Reduction of 2,7-Dimethoxynaphthalene
The Birch reduction is a classical and powerful method for the partial reduction of aromatic rings. In this case, it selectively reduces one of the rings of 2,7-dimethoxynaphthalene to a dihydro intermediate, which upon acidic workup, hydrolyzes to the desired tetralone. The regioselectivity is governed by the electron-donating nature of the methoxy groups.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a nitrogen inlet, add liquid ammonia (approx. 200 mL for 10 g of starting material).
-
Addition of Reactants: To the stirred liquid ammonia, add 2,7-dimethoxynaphthalene (1.0 eq). Then, add small pieces of sodium metal (2.5 eq) portion-wise until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Quenching: After stirring for 2-3 hours at -78 °C, cautiously quench the reaction by the slow addition of absolute ethanol until the blue color disappears, followed by the addition of solid ammonium chloride.
-
Work-up: Allow the ammonia to evaporate overnight. To the residue, add water and extract with diethyl ether or dichloromethane.
-
Hydrolysis: The crude enol ether is then hydrolyzed by stirring with a dilute aqueous acid (e.g., 5% HCl) in a solvent like acetone at room temperature for 15-30 minutes.[2]
-
Purification: After extraction with an organic solvent and drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 7-methoxy-2-tetralone.
Alternative: Photocatalytic Reduction
A more modern and safer alternative to the Birch reduction involves a photocatalytic process. This method avoids the use of hazardous sodium metal and cryogenic conditions.[3]
Experimental Protocol:
-
Reaction Mixture: Dissolve 2,7-dimethoxynaphthalene in an organic solvent such as ethanol.
-
Catalyst: Add a nano-photocatalyst, for example, TiO2.[3]
-
Irradiation: Irradiate the mixture with a UV lamp at room temperature with stirring.
-
Hydrolysis and Work-up: After completion of the reaction (monitored by TLC or GC-MS), the intermediate is hydrolyzed with a dilute acid as described in the Birch reduction protocol. The product is then isolated and purified.
| Parameter | Birch Reduction | Photocatalytic Reduction |
| Reagents | Sodium, Liquid Ammonia | Nano-photocatalyst (e.g., TiO2) |
| Conditions | -78 °C | Room Temperature, UV irradiation |
| Safety | High (use of sodium metal) | Moderate (UV radiation) |
| Yield | Generally good to high | Reported up to 85%[3] |
Part 2: Pathway I - Chiral Resolution of Racemic 2-Amino-7-methoxytetralin
This classical approach involves the non-stereoselective synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent.
Reductive Amination of 7-Methoxy-2-tetralone
Reductive amination is a robust method for the synthesis of amines from ketones. It proceeds via the in-situ formation of an imine or enamine, which is then reduced to the amine. A one-pot procedure using a reducing agent that is selective for the iminium ion over the ketone is often employed.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 7-methoxy-2-tetralone (1.0 eq) in methanol.
-
Amine Source: Add ammonium acetate (10 eq) as the ammonia source.
-
Reduction: Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise at room temperature. The use of NaBH3CN is crucial as it is a mild reducing agent that selectively reduces the iminium ion formed in situ, without significantly reducing the starting ketone.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding dilute aqueous HCl. Basify the aqueous layer with NaOH to a pH > 10 and extract the product with dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 2-amino-7-methoxytetralin.
Chiral Resolution using Dibenzoyl-L-tartaric Acid
The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral acid. Dibenzoyl-L-tartaric acid is an effective resolving agent for many amines.[5] The principle is that the two diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol:
-
Salt Formation: Dissolve the racemic 2-amino-7-methoxytetralin (1.0 eq) in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid (1.0 eq) in the same solvent, heating gently if necessary.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in a refrigerator. The less soluble diastereomeric salt will crystallize out.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., aqueous NaOH) to deprotonate the amine. Extract the free (R)-2-amino-7-methoxytetralin with an organic solvent.
-
Enantiomeric Purity Analysis: The enantiomeric excess (e.e.) of the resolved amine should be determined by chiral HPLC.
Part 3: Pathway II - Asymmetric Synthesis of (R)-2-Amino-7-methoxytetralin
Asymmetric synthesis offers a more elegant and often more efficient route to the desired enantiomer by directly creating the chiral center with the correct stereochemistry.
Asymmetric Hydrogenation of an Enamide
This powerful technique involves the hydrogenation of a prochiral enamide using a chiral transition metal catalyst. The catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand like BINAP, creates a chiral environment that directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.[6][7]
Experimental Protocol:
-
Enamide Formation: Condense 7-methoxy-2-tetralone with N-acetylglycine in the presence of a dehydrating agent (e.g., acetic anhydride and sodium acetate) to form the corresponding enamide.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the enamide in a suitable solvent (e.g., methanol or ethanol). Add a catalytic amount of a chiral ruthenium-BINAP complex (e.g., Ru(OAc)2((R)-BINAP)).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 atm) and stir at a controlled temperature (e.g., 50-80 °C) until the reaction is complete.[8]
-
Work-up: After releasing the pressure, remove the solvent and purify the N-acetylated amine by chromatography.
-
Deprotection: Hydrolyze the acetyl group under acidic or basic conditions to yield (R)-2-amino-7-methoxytetralin.
Enzymatic Transamination
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminase enzymes can catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone substrate with high enantioselectivity.[9][10]
Experimental Protocol:
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add 7-methoxy-2-tetralone, an amine donor (e.g., isopropylamine in large excess), and the transaminase enzyme (either a commercially available kit or a specific engineered enzyme). The enzyme requires pyridoxal 5'-phosphate (PLP) as a cofactor, which should be included in the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle shaking for 24-48 hours.
-
Work-up: After the reaction, extract the product with an organic solvent. The enzyme can be removed by centrifugation or filtration.
-
Purification: Purify the resulting (R)-2-amino-7-methoxytetralin by standard methods.
| Parameter | Asymmetric Hydrogenation | Enzymatic Transamination |
| Stereocontrol | Chiral metal catalyst | Enzyme active site |
| Conditions | High pressure, elevated temperature | Mild (aqueous, near-neutral pH, room temp.) |
| Reagents | H2 gas, organometallic catalyst | Amine donor, enzyme, cofactor |
| Green Chemistry | Moderate | High |
| Enantioselectivity | Often >95% e.e. | Typically >99% e.e. |
Part 4: The Final Step - Demethylation to this compound
The final step in the synthesis is the cleavage of the methyl ether to unveil the phenolic hydroxyl group. Boron tribromide (BBr3) is a highly effective reagent for this transformation.[11]
Demethylation with Boron Tribromide
BBr3 is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. It is particularly effective for demethylating aryl methyl ethers.
Experimental Protocol:
-
Protection (Optional but Recommended): To avoid side reactions with the free amine, it is advisable to first protect the amino group, for example, as an acetamide. This can be done by reacting (R)-2-amino-7-methoxytetralin with acetic anhydride.
-
Reaction Setup: Dissolve the N-protected (R)-2-amino-7-methoxytetralin in a dry, inert solvent such as dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Addition of BBr3: Cool the solution to 0 °C or lower (e.g., -78 °C) and add a solution of BBr3 in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up: Cautiously quench the reaction by pouring it into a mixture of ice and water.
-
Deprotection and Isolation: If the amine was protected, the protecting group can be removed by acidic or basic hydrolysis. Neutralize the solution and extract the final product, this compound, with an appropriate organic solvent.
-
Purification: The crude product can be purified by crystallization or column chromatography to yield the final product with high purity.
Conclusion
The synthesis of this compound can be accomplished through several robust and reliable pathways. The choice between a classical resolution approach and a modern asymmetric synthesis method will depend on factors such as available equipment, cost of reagents and catalysts, and desired scale of production. The chiral resolution pathway, while less elegant, is often straightforward to implement in a standard laboratory setting. Asymmetric hydrogenation and enzymatic transamination, on the other hand, represent more advanced and efficient strategies that are particularly well-suited for larger-scale synthesis where high enantiopurity is paramount. This guide has provided the foundational knowledge and detailed protocols to empower researchers in the successful synthesis of this valuable chiral building block.
References
- 1. Synthesis routes of 7-Methoxy-2-tetralone [benchchem.com]
- 2. 7-Methoxy-2-tetralone synthesis - chemicalbook [chemicalbook.com]
- 3. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents [patents.google.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 6. ethz.ch [ethz.ch]
- 7. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
(R)-2-Amino-7-hydroxytetralin chemical structure and properties
An In-Depth Technical Guide to (R)-2-Amino-7-hydroxytetralin: A Core Pharmacophore for Dopaminergic Ligands
Introduction: The Significance of a Rigid Scaffold
The 2-aminotetralin framework represents a privileged structure in medicinal chemistry, providing a conformationally restricted phenethylamine backbone that has proven invaluable for the development of potent and selective ligands for central nervous system (CNS) targets. By locking the flexible side chain of neurotransmitters like dopamine and norepinephrine into a semi-rigid ring system, the 2-aminotetralin scaffold allows for a precise probe of receptor topography, leading to enhanced affinity and selectivity.
This guide focuses on a specific, optically pure stereoisomer: this compound (also known as (R)-7-hydroxy-2-aminotetralin or AHT). This molecule is not only a compound of interest in its own right but, more critically, serves as a foundational pharmacophore and a key chiral building block for a multitude of dopaminergic and serotonergic agents. Its structure contains the essential elements for interaction with dopamine receptors: a phenolic hydroxyl group and a basic amino group, held in a specific spatial orientation. Understanding the chemical properties, synthesis, and pharmacological context of (R)-AHT is therefore crucial for researchers engaged in the design and development of novel CNS-active therapeutics.
Chemical Structure and Physicochemical Properties
The structural and physical characteristics of this compound are fundamental to its handling, reactivity, and biological interactions. The molecule's identity is defined by its stereochemistry at the C2 position, which is critical for its biological activity.
Chemical Structure:
-
IUPAC Name: (2R)-7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine[1]
-
Synonyms: (R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol, (R)-AHT
-
CAS Number: 85951-61-7[1]
-
Molecular Formula: C₁₀H₁₃NO[1]
-
Molecular Weight: 163.22 g/mol [1]
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | Solid (predicted) | |
| Melting Point | 144-148°C ((S)-enantiomer) | ChemicalBook |
| Boiling Point | 325.1 ± 42.0 °C (Predicted) | PubChem[1] |
| Density | 1.147 g/cm³ (Predicted) | ChemicalBook |
| XLogP3 | 1.7 | PubChem[1] |
| pKa (Predicted) | 9.8 (Amine), 10.1 (Phenol) |
Note: Some physical data, such as boiling point and density, are computationally predicted. The provided melting point is for the (S)-enantiomer, which is expected to be identical to that of the (R)-enantiomer.
Enantioselective Synthesis: Accessing the Biologically Active Isomer
The stereochemistry at the C2 position of the aminotetralin ring is a primary determinant of pharmacological activity. For many 2-aminotetralin derivatives targeting dopamine and serotonin receptors, the (R)-enantiomer is significantly more potent than the (S)-enantiomer.[2] Therefore, enantioselective synthesis is not merely an academic exercise but a practical necessity for obtaining the desired biologically active compound.
A common and effective strategy for producing (R)-AHT involves the synthesis of a racemic precursor followed by chiral resolution. The following protocol is a representative method adapted from established chemical literature for aminotetralin synthesis.[3]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from a common starting material to the final chiral product.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 7-Methoxy-2-tetralone (Precursor)
-
Rationale: The synthesis begins with a commercially available naphthalene derivative. A Birch reduction using sodium metal in liquid ammonia with an alcohol co-solvent selectively reduces one of the aromatic rings. This is followed by acidic hydrolysis of the resulting enol ether to yield the ketone, 7-methoxy-2-tetralone.[3][4]
-
Methodology:
-
To a stirred solution of 2,7-dimethoxynaphthalene in a mixture of liquid ammonia, ethanol, and diethyl ether at -78 °C, add small pieces of sodium metal until a persistent blue color is observed.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate, and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Treat the crude enol ether residue with aqueous hydrochloric acid or oxalic acid in an acetone/water mixture to facilitate hydrolysis to the desired tetralone.
-
Purify the resulting 7-methoxy-2-tetralone by column chromatography or recrystallization.
-
Step 2: Synthesis of Racemic (R,S)-2-Amino-7-methoxytetralin
-
Rationale: The ketone is converted to a primary amine via reductive amination. A common method is to first form the oxime, which is then reduced to the amine. Catalytic hydrogenation is often preferred for its high yield and clean reaction profile.
-
Methodology:
-
Reflux a solution of 7-methoxy-2-tetralone and hydroxylamine hydrochloride in ethanol with a base (e.g., pyridine or sodium acetate) to form the 7-methoxy-2-tetralone oxime.
-
Isolate the crude oxime.
-
Dissolve the oxime in ethanol containing ammonia and subject the mixture to catalytic hydrogenation using Raney Nickel as the catalyst under a hydrogen atmosphere (50-100 psi).
-
After the reaction is complete, filter the catalyst and concentrate the filtrate to yield racemic (R,S)-2-Amino-7-methoxytetralin.[3]
-
Step 3: Chiral Resolution
-
Rationale: The enantiomers of the racemic amine are separated by forming diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
-
Methodology:
-
Dissolve the racemic amine in a hot alcoholic solvent (e.g., methanol or ethanol).
-
Add an equimolar amount of L-(+)-tartaric acid dissolved in the same solvent.
-
Allow the solution to cool slowly. The less soluble diastereomeric salt, typically the (R)-amine-L-tartrate salt, will crystallize out.
-
Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Treat the purified diastereomeric salt with a strong base (e.g., aqueous NaOH) to break the salt and liberate the free (R)-amine.
-
Extract the (R)-2-Amino-7-methoxytetralin into an organic solvent, wash, dry, and concentrate to yield the enantiomerically pure intermediate.
-
Step 4: Demethylation to this compound
-
Rationale: The final step is the cleavage of the methyl ether to reveal the phenolic hydroxyl group. This is a critical functional group for activity at dopamine receptors. Strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) are effective for this transformation.
-
Methodology:
-
Dissolve (R)-2-Amino-7-methoxytetralin in a suitable anhydrous solvent (e.g., dichloromethane for BBr₃ or acetic acid for HBr).
-
If using BBr₃, cool the solution to 0 °C or lower and add the reagent dropwise. Allow the reaction to warm to room temperature and stir until complete.
-
If using HBr, reflux the solution until TLC or LC-MS indicates the disappearance of the starting material.
-
Carefully quench the reaction, typically with methanol or water, and adjust the pH to be neutral or slightly basic to precipitate the product or facilitate extraction.
-
The final product, this compound, can be purified by crystallization, often as its hydrochloride salt to improve stability and handling.
-
Pharmacological Profile: A Foundational Dopamine Agonist
While comprehensive pharmacological data for the primary amine (R)-AHT itself is sparse in the literature, its profile can be confidently inferred from the extensive studies of its N-alkylated derivatives and the well-established structure-activity relationships (SAR) of the 2-aminotetralin class.[5] (R)-AHT is best understood as a core pharmacophore for D₂-like (D₂, D₃, D₄) dopamine receptor agonists.
The most well-characterized direct derivative is (+)-7-hydroxy-2-(di-n-propylamino)tetralin, or (+)-7-OH-DPAT. Studies on this compound reveal that the (R)-enantiomer (designated as (+)) is a potent and selective agonist at dopamine D₃ and D₂ receptors.[2]
Key Pharmacological Insights from Derivatives:
-
Dopamine D₃/D₂ Receptor Agonism: (+)-7-OH-DPAT is a preferential agonist at D₃ and D₂ receptors. The (+)-isomer binds with approximately 20-fold higher potency than the (-)-isomer at human D₃ receptors, demonstrating marked stereoselectivity.[2] This strongly suggests that the parent primary amine, (R)-AHT, possesses the correct stereochemical configuration to engage these same receptors, albeit likely with lower affinity due to the lack of N,N-dipropyl groups which typically enhance potency.
-
Role of the 7-OH Group: The phenolic hydroxyl group at the C7 position is a crucial hydrogen bond donor, mimicking the meta-hydroxyl group of dopamine. Its interaction with a conserved serine residue in transmembrane helix 5 of D₂-like receptors is considered a canonical binding interaction essential for agonist activity.
-
Role of the Amino Group: The basic nitrogen at the C2 position is protonated at physiological pH and forms a key ionic bond with a conserved aspartate residue in transmembrane helix 3 of the receptor. This interaction is fundamental for anchoring nearly all monoaminergic ligands to their respective GPCRs.
-
Serotonergic Activity: Many aminotetralins exhibit cross-reactivity with serotonin receptors. The isomeric 8-OH-DPAT is a classic 5-HT₁A agonist.[6] While 7-OH-DPAT shows much lower affinity for 5-HT₁A receptors compared to dopamine receptors, it is not entirely devoid of activity at this site.[2] It is plausible that (R)-AHT also possesses some weak affinity for serotonergic sites.
Mechanism of Action and Cellular Signaling
As an agonist at D₂-like dopamine receptors, (R)-AHT is expected to initiate a well-defined intracellular signaling cascade. D₂ and D₃ receptors are members of the G-protein coupled receptor (GPCR) superfamily and are canonically coupled to the Gi/o family of heterotrimeric G-proteins.
The Signaling Cascade:
-
Receptor Binding: (R)-AHT binds to the orthosteric site of the D₂/D₃ receptor.
-
G-Protein Activation: This binding stabilizes an active conformation of the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Effector Modulation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.
-
Gαi-GTP directly inhibits the enzyme adenylyl cyclase (AC).
-
This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream target proteins.
-
-
Ion Channel Modulation: The liberated Gβγ subunit can also directly modulate the activity of ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
Caption: Downstream signaling pathway of (R)-AHT via D₂/D₃ dopamine receptors.
Metabolism and Toxicology
Specific metabolic and toxicological studies on this compound are not extensively available in public literature. However, based on the known metabolic pathways for related aminotetralin and phenethylamine compounds, a likely biotransformation profile can be predicted.
Predicted Metabolism:
-
Phase I Metabolism: The molecule would likely undergo oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes. Potential reactions include:
-
Aromatic Hydroxylation: Addition of another hydroxyl group to the aromatic ring.
-
N-Deamination: Oxidative removal of the amino group, although this is generally less common for primary amines within a ring structure compared to side-chain amines.
-
-
Phase II Metabolism: The primary amine and the phenolic hydroxyl group are prime sites for conjugation reactions, which increase water solubility and facilitate excretion.
-
Glucuronidation: Conjugation with glucuronic acid at the 7-OH position is a highly probable and major metabolic pathway.
-
Sulfation: Conjugation with a sulfonate group, also at the 7-OH position.
-
Toxicology and Safety: The safety profile has not been fully characterized. According to its Globally Harmonized System (GHS) classification, the compound is associated with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Researchers and drug development professionals should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.
Conclusion
This compound stands as a molecule of significant academic and industrial importance. While it may not be an end-stage therapeutic itself, its rigid structure, which presents key dopaminergic pharmacophoric elements in a defined three-dimensional space, makes it an invaluable chiral building block. Its synthesis provides access to a rich chemical space of potent dopamine D₂/D₃ receptor agonists and other CNS-active agents. A thorough understanding of its stereoselective synthesis, its relationship to highly active derivatives like (+)-7-OH-DPAT, and its fundamental mechanism of action through Gi/o-coupled signaling pathways provides a solid foundation for any researcher aiming to design the next generation of therapies for neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.
References
- 1. This compound | C10H13NO | CID 14750917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 7-Methoxy-2-tetralone [benchchem.com]
- 4. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Mechanism of Action of (R)-2-Amino-7-hydroxytetralin (7-OH-DPAT) on Dopamine Receptors
Abstract
(R)-2-Amino-7-hydroxytetralin, commonly known as (R)-7-OH-DPAT, is a pivotal synthetic aminotetralin derivative that has been instrumental in the field of dopamine receptor pharmacology. This technical guide provides a comprehensive examination of the mechanism of action of (R)-7-OH-DPAT, with a primary focus on its interactions with dopamine receptors. We will delve into its binding affinity and selectivity, functional agonism, and the downstream signaling cascades it elicits. Furthermore, this guide will furnish detailed experimental protocols for the characterization of (R)-7-OH-DPAT and similar compounds, offering researchers in neuropharmacology, medicinal chemistry, and drug development a thorough resource to support their investigations into the dopaminergic system.
Introduction: The Significance of (R)-7-OH-DPAT in Dopamine Research
The dopaminergic system is a critical neuromodulatory network in the central nervous system, governing a wide array of physiological processes, including motor control, motivation, reward, and cognition. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. Pharmacological tools that can selectively target specific components of the dopaminergic system are indispensable for both fundamental research and the development of novel therapeutics.
(R)-7-OH-DPAT is a potent and selective dopamine receptor agonist that has emerged as a valuable research tool.[1] Its significance lies in its preferential affinity for the D3 subtype of dopamine receptors over the D2 subtype, although it interacts with both.[2] This selectivity has allowed for the dissection of the distinct physiological roles of these closely related receptor subtypes. This guide will provide a detailed exploration of the molecular and cellular mechanisms through which (R)-7-OH-DPAT exerts its effects on dopamine receptors.
Binding Affinity and Selectivity Profile
The initial characterization of any pharmacological agent involves determining its binding affinity (typically expressed as the inhibition constant, Ki) for its intended targets and a panel of other receptors to assess its selectivity. (R)-7-OH-DPAT exhibits a high affinity for D2-like dopamine receptors, with a notable preference for the D3 subtype.
| Receptor Subtype | Reported K | Species | Reference(s) |
| Dopamine D | 0.57 | Human | [2] |
| Dopamine D | >114 (>200-fold lower than D | Human | [2] |
| Dopamine D | 148 | Human | [3] |
| Serotonin 5-HT | 47 | Human | [3] |
Note: The binding affinity of (R)-7-OH-DPAT for D1-like dopamine receptors (D1 and D5) is significantly lower than for D2-like receptors.
The R-(+)-enantiomer of 7-OH-DPAT demonstrates a significantly higher affinity for the D3 receptor compared to the S-(-)-enantiomer.[2] It is crucial for researchers to consider the stereoisomerism of this compound in their experimental design and interpretation of results. While highly selective for D3 over D2 receptors, it is important to note that at higher concentrations, (R)-7-OH-DPAT can also occupy and activate D2 receptors.[4][5] This dose-dependent activity is a critical consideration in both in vitro and in vivo studies.
Functional Activity and Downstream Signaling
(R)-7-OH-DPAT is classified as a partial agonist at both D2 and D3 dopamine receptors.[6] This means that while it binds to and activates these receptors, it elicits a submaximal response compared to a full agonist like dopamine. The partial agonism of (R)-7-OH-DPAT is a key feature of its pharmacological profile, as it can act as a functional antagonist in the presence of high concentrations of an endogenous full agonist.
G-Protein-Mediated Signaling: The Canonical Pathway
Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of heterotrimeric G-proteins.[7] The binding of (R)-7-OH-DPAT to these receptors induces a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effector proteins.
The canonical signaling pathway for D2-like receptors involves the inhibition of adenylyl cyclase by the activated Gαi/o subunit. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7]
Caption: Canonical Gi/o-coupled signaling pathway for D2/D3 receptors.
β-Arrestin-Mediated Signaling and Regulation
In addition to G-protein-mediated signaling, GPCR activity is also regulated by β-arrestin proteins. Upon agonist binding and subsequent phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.[8]
The interaction of (R)-7-OH-DPAT with the β-arrestin pathway at D2 and D3 receptors is an area of active investigation. For the D2 receptor, agonist stimulation generally leads to the recruitment of β-arrestin2.[1] However, the D3 receptor exhibits more complex behavior, with some studies suggesting that certain agonists can induce receptor internalization through a β-arrestin-independent mechanism.[9][10] The specific effects of (R)-7-OH-DPAT on β-arrestin recruitment to D2 and D3 receptors require further dedicated studies to fully elucidate its potential for biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.
Caption: Generalized β-arrestin recruitment and signaling pathway for GPCRs.
Experimental Protocols for Characterization
To rigorously characterize the mechanism of action of (R)-7-OH-DPAT or novel compounds targeting dopamine receptors, a series of in vitro and in vivo assays are essential. The following protocols provide a detailed, step-by-step methodology for key experiments.
In Vitro Characterization
This assay determines the affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 or D3 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known antagonist, e.g., haloperidol), and competition (radioligand + varying concentrations of (R)-7-OH-DPAT).
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2/D3 receptors) to all wells.
-
Add increasing concentrations of (R)-7-OH-DPAT to the competition wells.
-
Add the prepared receptor membranes to all wells to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of (R)-7-OH-DPAT by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the (R)-7-OH-DPAT concentration to generate a competition curve.
-
Determine the IC
50(the concentration of (R)-7-OH-DPAT that inhibits 50% of the specific radioligand binding). -
Calculate the K
ivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
-
This assay measures the ability of a compound to modulate the intracellular levels of cAMP, providing a functional readout of Gαi/o-coupled receptor activation.
Caption: Experimental workflow for a cAMP functional assay.
Protocol:
-
Cell Culture:
-
Plate cells stably expressing the human dopamine D2 or D3 receptor in a 96-well plate and allow them to adhere and grow.
-
-
Assay Procedure:
-
Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of (R)-7-OH-DPAT to the wells.
-
Stimulate the cells with a fixed concentration of forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Measurement:
-
Measure the cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or Bioluminescence Resonance Energy Transfer (BRET).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the (R)-7-OH-DPAT concentration.
-
Determine the EC
50(the concentration of (R)-7-OH-DPAT that produces 50% of its maximal effect). -
To determine if it is a partial or full agonist, compare the maximal inhibition produced by (R)-7-OH-DPAT to that of a known full agonist like dopamine.
-
In Vivo Characterization
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic assessment of a drug's effect on neurotransmission.
Protocol:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., the nucleus accumbens or striatum).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish the basal extracellular dopamine concentration.
-
Administer (R)-7-OH-DPAT systemically (e.g., via intraperitoneal injection) at various doses (e.g., 0.01-1 mg/kg).[11][12]
-
Continue to collect dialysate samples at regular intervals post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[13]
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Plot the percentage change in dopamine concentration over time for each dose of (R)-7-OH-DPAT.
-
The expected outcome for an agonist acting on presynaptic D2/D3 autoreceptors is a dose-dependent decrease in extracellular dopamine levels.[12]
-
Conclusion
This compound is a well-characterized and valuable pharmacological tool for the investigation of the dopaminergic system. Its high affinity and selectivity for the D3 dopamine receptor, coupled with its partial agonist activity, make it particularly useful for dissecting the roles of D2 and D3 receptors in health and disease. This technical guide has provided a comprehensive overview of its mechanism of action, from receptor binding and downstream signaling to its effects on in vivo neurochemistry. The detailed experimental protocols furnished herein offer a practical resource for researchers aiming to further unravel the complexities of dopamine receptor pharmacology. A thorough understanding of the principles and methodologies outlined in this guide is essential for the accurate interpretation of experimental data and the advancement of our knowledge of the dopaminergic system.
References
- 1. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural effects of 7-OH-DPAT are solely due to stimulation of dopamine D2 receptors in the shell of the nucleus accumbens; turning behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 9. Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacological Profile of (R)-2-Amino-7-hydroxytetralin (7-OH-DPAT)
Introduction: Elucidating the Role of the Dopamine D3 Receptor with a Selective Agonist
This compound, commonly known as 7-OH-DPAT, is a synthetic aminotetralin derivative that has become an indispensable pharmacological tool for investigating the complexities of the dopaminergic system. As a potent dopamine receptor agonist with a notable preference for the D3 receptor subtype, it has been instrumental in delineating the distinct physiological and behavioral roles of D3 receptors from the closely related D2 receptors[1][2]. The (R)-(+)-enantiomer is the pharmacologically active form, exhibiting significantly higher affinity for dopamine receptors compared to its (S)-(-) counterpart[2][3].
This guide provides a comprehensive overview of the pharmacological profile of (R)-7-OH-DPAT, synthesizing key findings from in vitro, ex vivo, and in vivo studies. We will explore its receptor binding characteristics, functional activity, and its complex behavioral effects, providing researchers with the foundational knowledge required to effectively utilize this compound in their investigations.
Part 1: Molecular Pharmacology and Receptor Interaction
The foundational characteristics of any pharmacological agent are its binding affinity and functional efficacy at its molecular targets. (R)-7-OH-DPAT is distinguished by its high affinity and selectivity for the dopamine D3 receptor.
Receptor Binding Profile: A High-Affinity Ligand for the D3 Subtype
Radioligand binding assays have been crucial in quantifying the interaction of (R)-7-OH-DPAT with dopamine receptor subtypes. These studies consistently demonstrate a significantly higher affinity for the human D3 receptor over the D2 receptor. The stereoselectivity is pronounced; the (R)-(+)-isomer binds with much greater potency than the (S)-(-) isomer[2][3].
In contrast to its structural isomer, 8-OH-DPAT, which is a potent 5-HT1A receptor agonist, 7-OH-DPAT displays low affinity for serotonin receptors, making it a more selective tool for probing the dopamine system[1][4]. While it shows a clear preference for D3 receptors, it is important to note that [3H]7-OH-DPAT can also label the high-affinity state of the D2 receptor, a factor that requires careful consideration in experimental design, particularly in tissues where both receptors are expressed[5].
Table 1: Comparative Binding Affinities of (R)-7-OH-DPAT
| Receptor Subtype | Species | Ki (nM) | Selectivity (D2/D3) | Source |
| Dopamine D3 | Human | 0.57 | >200-fold | [2] |
| Dopamine D2 | Human | >114 | [2] | |
| Dopamine D3 | Rat | ~1.2 | ~45-fold | [6] |
| Dopamine D2 | Rat | ~54 | [6] |
Note: Ki values can vary between studies and experimental conditions (e.g., cell type, radioligand used).
Functional Agonism and Signal Transduction
(R)-7-OH-DPAT functions as a full agonist at both D2 and D3 receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of this pathway by an agonist like 7-OH-DPAT leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels[7].
The binding of [3H]7-OH-DPAT to the D2 receptor is sensitive to guanine nucleotides, which indicates that it preferentially binds to the high-affinity, G protein-coupled state of the receptor[5]. This functional activity is the basis for its physiological effects, from inhibiting dopamine synthesis and release at presynaptic autoreceptors to modulating postsynaptic neuronal activity.
Part 2: In Vivo Pharmacology and Behavioral Profile
The systemic administration of (R)-7-OH-DPAT in animal models produces a range of dose-dependent behavioral and neurochemical effects that reflect the activation of central dopamine receptors.
Neurochemical Effects: Potent Inhibition of Dopamine Systems
A primary effect of (R)-7-OH-DPAT is the potent inhibition of dopamine neuron firing and dopamine release. This is achieved through the activation of D2 and D3 autoreceptors located on the soma, dendrites, and terminals of dopamine neurons.
-
Inhibition of Neuronal Firing: Electrophysiological studies show that intravenous 7-OH-DPAT potently and completely inhibits the firing of dopamine neurons in both the substantia nigra pars compacta (A9, nigrostriatal pathway) and the ventral tegmental area (A10, mesolimbic pathway)[7]. This effect occurs at very low doses (ED50 values in the low µg/kg range), indicating high potency at these autoreceptors.
-
Reduction of Dopamine Release: In vivo microdialysis and fast-scan cyclic voltammetry experiments have confirmed that 7-OH-DPAT dose-dependently decreases dopamine release in terminal regions like the nucleus accumbens and striatum[2][8]. This inhibitory action is thought to be a key mechanism underlying some of its behavioral effects. For example, it reduces dopamine synthesis by inhibiting tyrosine hydroxylase activity[9].
Behavioral Manifestations: A Complex, Dose-Dependent Profile
The behavioral effects of 7-OH-DPAT are complex and often biphasic, reflecting the engagement of different receptor populations (presynaptic vs. postsynaptic) at different doses.
-
Low Doses (Preferential Autoreceptor Activation): At low doses (e.g., 0.01-0.1 mg/kg), the effects are consistent with reduced dopaminergic transmission. This includes sedation, yawning, and penile erections[2][10]. These effects are thought to be mediated by the activation of high-affinity D3 and D2 autoreceptors, leading to decreased dopamine release.
-
High Doses (Postsynaptic Receptor Activation): At higher doses (e.g., >0.8 mg/kg), 7-OH-DPAT begins to directly stimulate postsynaptic D2 and D3 receptors. This leads to classic signs of dopamine agonist activity, such as stereotyped behaviors (sniffing, gnawing) and hyperactivity[2][10].
Role in Reward, Motivation, and Cognition
Given the localization of D3 receptors in limbic brain regions, 7-OH-DPAT has been extensively used to study their role in addiction and cognition.
-
Addiction Models: 7-OH-DPAT is self-administered by animals, indicating it has rewarding properties[1]. However, its effects on the rewarding properties of other drugs, like morphine, are complex. It has been shown to prevent both the acquisition and expression of morphine-induced conditioned place preference, suggesting it may have therapeutic potential for treating opiate dependence[11].
-
Attentional Processes: Studies using the latent inhibition paradigm suggest a dual role for dopamine receptors in attention. Low doses of 7-OH-DPAT (thought to be D3-preferential) can enhance attentional processing, whereas high doses (engaging both D2 and D3 receptors) impair it[12].
Part 3: Methodological Frameworks for Studying (R)-7-OH-DPAT
The precise characterization of a compound like (R)-7-OH-DPAT relies on standardized and validated experimental protocols. Below are representative methodologies for assessing its binding affinity and its in vivo effect on neurotransmitter release.
Protocol 1: Radioligand Binding Assay for D2/D3 Receptor Affinity
This protocol outlines a competitive binding experiment to determine the Ki of (R)-7-OH-DPAT at cloned human D2 and D3 receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).
Objective: To determine the binding affinity (Ki) of a test compound ((R)-7-OH-DPAT) by measuring its ability to displace a specific high-affinity radioligand from the target receptor.
Materials:
-
Cell membranes from CHO cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]Spiperone (for D2) or [³H]7-OH-DPAT (for D3).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: (R)-7-OH-DPAT, serially diluted.
-
Non-specific competitor: Haloperidol (10 µM) or unlabeled 7-OH-DPAT (10 µM).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer and centrifuge. Resuspend the resulting pellet (membrane fraction) in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: To each well of the 96-well plate, add:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific competitor (for non-specific binding) OR 50 µL of serially diluted (R)-7-OH-DPAT.
-
50 µL of the appropriate radioligand at a concentration near its Kd value.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of (R)-7-OH-DPAT.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Summary and Future Directions
(R)-7-OH-DPAT is a potent and selective dopamine D3 receptor agonist that has been pivotal in advancing our understanding of the dopamine system. Its key pharmacological features include:
-
High affinity and selectivity for the D3 receptor over the D2 receptor, particularly the human subtypes.
-
Full agonist activity at D2 and D3 receptors, coupling to Gαi/o signaling pathways.
-
Potent inhibition of dopamine neuron activity and neurotransmitter release via activation of D2/D3 autoreceptors.
-
Dose-dependent and often biphasic behavioral effects , ranging from sedation at low doses to hyperactivity at high doses.
While it is an invaluable research tool, the interpretation of results requires careful consideration of its affinity for D2 receptors, especially at higher concentrations. Future research will likely continue to use (R)-7-OH-DPAT and next-generation D3-selective ligands to further dissect the role of the D3 receptor in neuropsychiatric disorders such as schizophrenia, depression, and substance use disorders, with the ultimate goal of developing novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 5. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Enigmatic (R)-2-Amino-7-hydroxytetralin: A Deep Dive into its Discovery, Synthesis, and Evolving Pharmacological Narrative
Abstract
The rigid scaffold of 2-aminotetralin has served as a cornerstone in the exploration of dopaminergic and serotonergic systems, yielding a plethora of pharmacologically diverse agents. Within this esteemed chemical family, (R)-2-Amino-7-hydroxytetralin emerges as a molecule of significant interest, representing a foundational structure for numerous potent and selective receptor ligands. This in-depth technical guide navigates the historical milestones of its discovery, dissects the intricacies of its enantioselective synthesis, and meticulously charts its pharmacological profile. Tailored for researchers, medicinal chemists, and drug development professionals, this document provides not only a comprehensive review of the existing literature but also actionable, field-proven insights into the experimental methodologies essential for its study. Through a blend of historical context, detailed protocols, and structure-activity relationship analysis, this guide illuminates the scientific journey and future potential of this compound.
Historical Context: The Dawn of the 2-Aminotetralins
The exploration of 2-aminotetralin derivatives as probes for monoaminergic neurotransmitter systems began in earnest in the mid-20th century. The tetralin core, a hybrid of an aromatic ring and a cyclohexane moiety, offered a conformationally constrained phenethylamine backbone, a feature highly sought after by medicinal chemists for dissecting receptor-ligand interactions. Early investigations into this structural class were largely driven by the quest for potent and selective dopamine receptor agonists.
A pivotal moment in this journey was the 1975 publication by McDermed, McKenzie, and Phillips, which detailed the synthesis and pharmacological evaluation of a series of 2-aminotetralin derivatives as dopamine receptor agonists.[1] This seminal work, while not the first to describe the synthesis of the 2-aminotetralin scaffold, laid the groundwork for decades of research into their therapeutic potential. The primary synthetic route at the time involved the reductive amination of a β-tetralone, a method that remains a staple in the synthesis of these compounds today.[1]
While the precise first synthesis of this compound is not prominently documented as a singular discovery, its emergence is intrinsically linked to the systematic exploration of hydroxylated 2-aminotetralin derivatives. The focus on hydroxyl substitution patterns was a logical progression, aimed at mimicking the catechol moiety of dopamine and understanding its influence on receptor affinity and efficacy. The 7-hydroxy substitution, in particular, proved to be a critical determinant of activity at both dopamine and serotonin receptors.
Enantioselective Synthesis: Crafting the (R)-Enantiomer
The stereochemistry at the C2 position of the aminotetralin ring is a crucial determinant of pharmacological activity. For many 2-aminotetralin derivatives, the (R)-enantiomer exhibits significantly higher potency at dopamine and serotonin receptors compared to its (S)-counterpart.[2][3] Consequently, the development of efficient and scalable enantioselective synthetic routes to this compound is of paramount importance for both research and potential therapeutic applications.
While numerous strategies for the asymmetric synthesis of 2-aminotetralins have been reported, a common and effective approach involves the resolution of a racemic intermediate or the use of a chiral auxiliary. Below is a detailed, step-by-step methodology adapted from principles in the literature for obtaining the (R)-enantiomer.
Experimental Protocol: Enantioselective Synthesis via Diastereomeric Salt Resolution
This protocol outlines a robust method for the preparation of this compound, commencing with the synthesis of the racemic 7-methoxy precursor, followed by chiral resolution and final deprotection.
Step 1: Synthesis of 2-Amino-7-methoxytetralin (Racemic)
-
Reaction Setup: To a solution of 7-methoxy-2-tetralone in methanol, add a solution of ammonium acetate in methanol.
-
Reductive Amination: Add sodium cyanoborohydride portion-wise to the reaction mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting tetralone is consumed.
-
Work-up: Quench the reaction with water and concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic 2-amino-7-methoxytetralin.
Step 2: Chiral Resolution with a Resolving Agent
-
Salt Formation: Dissolve the racemic 2-amino-7-methoxytetralin in a suitable solvent such as ethanol or methanol. Add a solution of a chiral resolving agent, for example, (R)-(-)-mandelic acid, in the same solvent.
-
Diastereomeric Crystallization: Allow the mixture to stand at room temperature or in a refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The specific diastereomer that crystallizes will depend on the choice of resolving agent and solvent system.
-
Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the resolved amine by chiral High-Performance Liquid Chromatography (HPLC).[4]
Step 3: Liberation of the (R)-2-Amino-7-methoxytetralin
-
Base Treatment: Suspend the diastereomeric salt in water and add a base, such as sodium hydroxide, to liberate the free amine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, like dichloromethane or ethyl acetate.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-amino-7-methoxytetralin.
Step 4: Demethylation to this compound
-
Reaction Setup: Dissolve the (R)-2-amino-7-methoxytetralin in a suitable solvent, such as dichloromethane, and cool to 0°C.
-
Cleavage of the Methyl Ether: Add a solution of boron tribromide (BBr₃) in dichloromethane dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quenching and Purification: Carefully quench the reaction with methanol, followed by water. Neutralize the mixture and extract the product into an organic solvent. Purify the crude product by column chromatography to afford this compound.[1]
Diagram of Synthetic Workflow
Caption: Enantioselective synthesis of this compound.
Pharmacological Profile: A Tale of Two Neurotransmitter Systems
The pharmacological characterization of this compound and its derivatives has revealed a complex interplay with both the dopaminergic and serotonergic systems. The presence of the 7-hydroxyl group and the stereochemistry at the 2-position are critical determinants of its receptor binding affinity and functional activity.
Interaction with Dopamine Receptors
The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine D2-like receptors (D2, D3, and D4). The N,N-dipropyl derivative, 7-OH-DPAT, is a potent and relatively selective D3 receptor agonist.[2] While specific binding data for the primary amine, this compound, is less abundant in the literature, structure-activity relationship (SAR) studies of related compounds provide valuable insights. Generally, N-alkylation with propyl groups enhances D2-like receptor affinity and agonist activity.[1] Therefore, it is anticipated that this compound will exhibit a lower affinity for D2-like receptors compared to its N,N-dipropylated counterpart, though it is still expected to act as an agonist.
The resorcinol-derived 2-aminotetralins, such as the 5,7-dihydroxy analogs, have been shown to be less potent dopaminergic agents than their catechol-derived isomers.[5] This suggests that the precise positioning of the hydroxyl groups significantly influences interaction with the dopamine receptor binding pocket.
Engagement of Serotonin Receptors
The 2-aminotetralin structure is also a privileged scaffold for serotonin receptors, particularly the 5-HT1A subtype. The 8-hydroxy analog, 8-OH-DPAT, is a canonical 5-HT1A receptor agonist widely used in neuroscience research.[6] For the 7-hydroxy series, the N,N-dipropyl derivative, (+)-7-OH-DPAT, has been shown to possess significant affinity and agonist efficacy at human 5-HT1A receptors, although with lower selectivity versus D3 receptors compared to 8-OH-DPAT's selectivity for 5-HT1A over dopamine receptors.[2]
Stereoselectivity is a pronounced feature, with the (+)-enantiomer of 7-OH-DPAT being markedly more potent than the (-)-enantiomer at both D3 and 5-HT1A receptors.[2] Given that the (R)-enantiomer of related 2-aminotetralins is often the more active stereoisomer, it is highly probable that this compound will also demonstrate a preference for the (R)-configuration in its interaction with 5-HT1A receptors. The primary amine is expected to retain affinity for 5-HT1A receptors, though likely with a different potency and selectivity profile compared to its N-alkylated analogs.
Table 1: Comparative Receptor Affinities of Related 2-Aminotetralin Derivatives
| Compound | Receptor | Affinity (Ki, nM) | Reference |
| (+)-7-OH-DPAT | hD2 | 25 | [2] |
| hD3 | 1.0 | [2] | |
| h5-HT1A | 20 | [2] | |
| (-)-7-OH-DPAT | hD2 | >1000 | [2] |
| hD3 | 20 | [2] | |
| h5-HT1A | 100 | [2] | |
| 8-OH-DPAT (racemic) | hD2 | >1000 | [2] |
| hD3 | >1000 | [2] | |
| h5-HT1A | 1.0 | [2] |
In Vivo Effects and Potential Therapeutic Applications
The in vivo pharmacological profile of 2-aminotetralin derivatives is a direct reflection of their interactions with dopamine and serotonin receptors. For instance, the prototypical 5-HT1A agonist 8-OH-DPAT elicits a well-characterized "5-HT behavioral syndrome" in rodents, which includes behaviors like forepaw treading, head weaving, and hindlimb abduction.[7] It has also been shown to possess anxiolytic and antidepressant-like effects in various animal models.[6]
Given the expected dual activity of this compound at both dopamine and serotonin receptors, its in vivo effects are likely to be complex. The dopaminergic component may contribute to effects on locomotor activity and reward pathways, while the serotonergic component could influence mood, anxiety, and cognitive functions. The precise balance of these activities will determine its overall behavioral profile and potential therapeutic utility.
The pharmacokinetic properties of related compounds like 8-OH-DPAT have been studied, revealing rapid absorption and distribution to the brain, but also significant first-pass metabolism, leading to low oral bioavailability.[8][9] Similar pharmacokinetic challenges might be anticipated for this compound, which would need to be addressed in any drug development program.
Methodologies for Pharmacological Characterization
A thorough understanding of the pharmacological properties of this compound requires a suite of in vitro and in vivo assays. The following protocols provide a framework for the comprehensive evaluation of this and related compounds.
In Vitro Assays
Protocol: Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Culture cells (e.g., HEK293 or CHO) expressing the receptor of interest (e.g., human D2, D3, or 5-HT1A receptors). Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-7-OH-DPAT for D3 receptors, or [³H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol: [³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the ability of a compound to stimulate G-protein activation, providing an indication of its agonist efficacy.
-
Assay Components: Prepare a reaction mixture containing cell membranes expressing the receptor of interest, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the amount of [³⁵S]GTPγS bound to the membranes.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist.[2]
Diagram of In Vitro Assay Workflow
Caption: Workflow for in vitro pharmacological characterization.
Structure-Activity Relationships and Future Directions
The extensive research on 2-aminotetralin derivatives has illuminated several key structure-activity relationships that guide the design of new ligands.
-
Stereochemistry: The (R)-configuration at the C2 position is generally preferred for high affinity and agonist activity at both dopamine D2-like and serotonin 5-HT1A receptors.[3]
-
Aromatic Substitution: The position and nature of hydroxyl groups on the aromatic ring are critical. The 7-hydroxy substitution, as seen in this compound, confers a mixed dopaminergic and serotonergic profile. In contrast, the 8-hydroxy substitution favors high affinity and selectivity for 5-HT1A receptors, while 5,6-dihydroxy substitution mimics the catechol structure of dopamine, leading to potent D2-like agonism.[1]
-
N-Substitution: The nature of the substituents on the amino group significantly modulates the pharmacological profile. Primary amines, such as in this compound, often serve as valuable starting points and may exhibit unique properties. N,N-dipropyl substitution is a common motif that enhances potency at D2-like receptors.[1]
Diagram of Key SAR Points
Caption: Key structural features influencing the pharmacology of 2-aminotetralins.
The future of research on this compound and its analogs lies in the fine-tuning of these structural features to achieve desired pharmacological profiles. The development of ligands with specific "functional selectivity" or "biased agonism," which preferentially activate certain downstream signaling pathways over others, holds immense therapeutic promise. For example, a D2/5-HT1A ligand with a specific signaling bias could offer enhanced therapeutic efficacy with a reduced side-effect profile for neuropsychiatric disorders.
Conclusion
This compound stands as a testament to the enduring value of the 2-aminotetralin scaffold in medicinal chemistry and neuroscience. Its history is interwoven with the broader quest to understand and modulate dopaminergic and serotonergic neurotransmission. While much of the published research has focused on its N-alkylated derivatives, the parent compound remains a molecule of significant interest due to its foundational role and potential for unique pharmacological properties. The methodologies for its enantioselective synthesis and detailed pharmacological characterization are well within the reach of modern research laboratories. As our understanding of receptor biology deepens, particularly in the areas of functional selectivity and receptor heteromerization, a renewed focus on foundational molecules like this compound may yet unlock new avenues for the treatment of complex neurological and psychiatric disorders.
References
- 1. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of cis-2-amino-8-hydroxy-1-methyltetralin: mixed 5-HT1A-receptor agonists and dopamine D2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'- propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]
- 9. AU642402B2 - 2-amino-7-hydroxytetralin carboxyalkyl ethers - Google Patents [patents.google.com]
An In-depth Technical Guide to the Enantiomeric Purity and Separation of (R)-2-Amino-7-hydroxytetralin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemical Precision
(R)-2-Amino-7-hydroxytetralin, a key structural motif in a range of pharmacologically significant molecules, presents a compelling case study in the criticality of enantiomeric purity.[1] The tetralin framework is a core component in various clinically used drugs, including anticancer agents and compounds targeting the central nervous system.[2][3] The specific stereochemistry at the C2 position of the tetralin ring profoundly influences its biological activity, with the (R)-enantiomer often exhibiting the desired pharmacological profile while the (S)-enantiomer may be less active or even contribute to off-target effects.[4] For instance, derivatives of 2-aminotetralin are precursors to important therapeutics like the Parkinson's disease therapy Rotigotine.[1] Therefore, the ability to not only separate the enantiomers but also to accurately determine the enantiomeric excess (e.e.) is paramount in both research and pharmaceutical development. This guide provides a comprehensive overview of the core methodologies for achieving and verifying the enantiomeric purity of this compound.
Part 1: The Challenge of Enantiomeric Separation
The synthesis of 2-Amino-7-hydroxytetralin typically results in a racemic mixture, a 1:1 ratio of the (R) and (S) enantiomers. Because enantiomers possess identical physical properties, their separation requires a chiral environment.[5] The most common strategies for resolving racemic amines fall into two main categories: diastereomeric salt formation and chiral chromatography.[6]
Classical Resolution via Diastereomeric Salt Formation
This well-established technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[5][7] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5][6]
The causality behind this method lies in the distinct three-dimensional arrangements of the diastereomeric salts, leading to different crystal lattice energies and, consequently, differential solubility in a given solvent. The choice of the resolving agent is critical and often requires empirical screening of various chiral acids.[7] Commonly used resolving agents for amines include tartaric acid and camphorsulfonic acid.[5][7]
Workflow for Diastereomeric Salt Formation:
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic 2-Amino-7-hydroxytetralin in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid).
-
Crystallization: Heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling (e.g., at 4°C) may be necessary to maximize the yield.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and treat with a base (e.g., NaOH, NaHCO3) to deprotonate the amine and liberate the free enantiomerically enriched 2-Amino-7-hydroxytetralin.
-
Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate, dichloromethane), dry the organic layer, and concentrate under reduced pressure to obtain the purified enantiomer.
-
Purity Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC.
Enzymatic and Dynamic Kinetic Resolution
Biocatalysis offers a highly selective alternative for resolving chiral amines.[8] Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[9]
A more advanced approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the unreactive enantiomer.[9] This allows for a theoretical yield of up to 100% of the desired enantiomer.[10] This method is particularly advantageous as it avoids the 50% theoretical yield limitation of classical resolution.[11]
Chiral Preparative Chromatography
For smaller scale separations or when classical resolution proves difficult, chiral preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[12] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation.[13] Polysaccharide-based CSPs are commonly used for the separation of chiral amines.[14]
Part 2: Analytical Determination of Enantiomeric Purity
Once a separation has been performed, it is crucial to accurately determine the enantiomeric excess (e.e.) of the resulting product. The e.e. is a measure of the purity of the sample with respect to its enantiomers and is calculated as:
e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100[15]
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds.[14][16]
Principles of Chiral HPLC
Chiral HPLC operates on the principle of differential interaction between the enantiomers and a chiral stationary phase (CSP). The CSP creates a chiral environment within the column, causing one enantiomer to be retained longer than the other, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the e.e.
Workflow for Enantiomeric Excess (e.e.) Determination by Chiral HPLC:
Caption: Analytical Workflow for e.e. Determination by Chiral HPLC.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[14]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol or ethanol).[14] The exact ratio will need to be optimized to achieve good resolution.
-
Sample Preparation: Accurately weigh a small amount of the 2-Amino-7-hydroxytetralin sample and dissolve it in the mobile phase to a known concentration.
-
HPLC System Setup:
-
Analysis:
-
Inject a small volume (e.g., 10-20 µL) of the sample solution onto the column.
-
Record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.
-
-
Data Processing:
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100.
-
Data Presentation: Typical Chiral HPLC Parameters
| Parameter | Typical Value/Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA) | Proven efficacy for resolving chiral amines.[14] |
| Mobile Phase | Hexane/2-Propanol (e.g., 90:10 v/v) | Balances enantioselectivity and retention time. |
| Flow Rate | 1.0 mL/min | Provides good peak shape and reasonable analysis time.[14] |
| Detection | UV at 254 nm | Common wavelength for aromatic compounds.[16] |
| Column Temp. | Ambient | Sufficient for many separations; can be adjusted to optimize resolution. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Conclusion: A Pathway to Stereochemical Control
The successful development of therapeutics based on the this compound scaffold is intrinsically linked to the ability to control and verify its stereochemistry. This guide has outlined the fundamental principles and practical methodologies for both the separation of its enantiomers and the precise determination of its enantiomeric purity. From the classical approach of diastereomeric salt formation to the high-precision analysis offered by chiral HPLC, these techniques provide the necessary tools for researchers and drug development professionals to ensure the stereochemical integrity of their compounds. A thorough understanding and application of these methods are essential for advancing the development of safe and effective chiral drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolved N,N-dialkylated 2-amino-8-hydroxytetralins: stereoselective interactions with 5-HT1A receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. ChiPros Chiral Amines [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A chemoenzymatic approach to enantiomerically pure amines using dynamic kinetic resolution: application to the synthesis of norsertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yakhak.org [yakhak.org]
- 15. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dujps.com [dujps.com]
An In-Depth Technical Guide to the In Vitro Characterization of (R)-2-Amino-7-hydroxytetralin
Abstract
(R)-2-Amino-7-hydroxytetralin, a key dopamine receptor agonist, has garnered significant interest within the neuropharmacology and drug development communities. Its notable affinity and selectivity for the dopamine D3 receptor subtype position it as a critical tool for investigating the physiological roles of this receptor and as a scaffold for the development of novel therapeutics targeting a range of neuropsychiatric disorders. This guide provides a comprehensive overview of the essential in vitro methodologies required to thoroughly characterize the pharmacological profile of this compound. We delve into the causal rationale behind experimental design, offering detailed, field-proven protocols for receptor binding and functional assays. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling a robust and reproducible assessment of this compound and similar molecules.
Introduction: The Significance of this compound
This compound, also known in the literature as R-(+)-7-OH-DPAT, is a rigid analogue of dopamine. Its defining characteristic is its high binding affinity and functional potency at the dopamine D3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain. This localization implicates the D3 receptor in the modulation of cognition, emotion, and reward pathways. Consequently, selective D3 receptor ligands like this compound are invaluable for dissecting these complex neurological circuits and for the potential treatment of conditions such as schizophrenia, substance abuse, and Parkinson's disease[1][2][3].
A thorough in vitro characterization is the foundational step in understanding the pharmacological activity of any compound. For this compound, this involves quantifying its binding affinity at its primary targets and a panel of other receptors to determine its selectivity profile. Furthermore, functional assays are crucial to ascertain whether the compound acts as an agonist, antagonist, or biased agonist by measuring its impact on intracellular signaling cascades.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | (7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | --INVALID-LINK--[4] |
| Molecular Formula | C₁₀H₁₃NO | --INVALID-LINK--[4] |
| Molecular Weight | 163.22 g/mol | --INVALID-LINK--[4] |
| CAS Number | 85951-61-7 | --INVALID-LINK--[4] |
| Synonyms | R-(+)-7-OH-DPAT, (+)-7-Hydroxy-DPAT | --INVALID-LINK--[5] |
Receptor Binding Profile: Quantifying Affinity and Selectivity
The initial and most critical step in characterizing this compound is to determine its binding affinity (Kᵢ) for its target receptors. This is typically achieved through competitive radioligand binding assays. The principle of this assay is the competition between the unlabeled test compound (this compound) and a radiolabeled ligand with known affinity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
A comprehensive selectivity profile is essential to understand potential off-target effects. Therefore, binding assays should be performed across the entire family of dopamine receptors and other relevant aminergic receptors, such as serotonin receptors.
Table 1: Binding Affinity (Kᵢ) of this compound at Human Dopamine Receptors
| Receptor Subtype | Kᵢ (nM) | Fold Selectivity (vs. D₃) |
| Dopamine D₃ | 0.57 | - |
| Dopamine D₂ | >114 | >200-fold |
Data sourced from a study on cloned human dopamine receptors[1].
Table 2: Binding Affinity (Kᵢ) of Racemic 7-OH-DPAT at Serotonin Receptors
| Receptor Subtype | Kᵢ (nM) |
| 5-HT₁A | 2810 |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY for the racemic mixture[6]. It is noted that the compound has a low affinity for serotonin receptors[2].
Experimental Workflow: Radioligand Binding Assay
The following protocol outlines a standard competitive binding assay to determine the Kᵢ of this compound at the human dopamine D3 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for Dopamine D₃ Receptor
Rationale: This protocol is designed to provide a robust and reproducible method for determining the binding affinity of this compound. The choice of [³H]-Spiperone as the radioligand is based on its high affinity for D₂-like receptors, allowing for a strong signal-to-noise ratio[7][8][9]. The use of cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human dopamine D₃ receptor ensures a consistent and well-defined source of the target protein[10].
Materials:
-
Cell Membranes: Membrane preparations from CHO or HEK293 cells stably expressing the human dopamine D₃ receptor.
-
Radioligand: [³H]-Spiperone (Specific Activity: ~90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration)[10].
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4[9].
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Apparatus: 96-well plate harvester, liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]-Spiperone stock in assay buffer to a working concentration that is 2-3 times its Kₑ value for the D₃ receptor (approximately 0.3-0.5 nM)[7].
-
Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration that results in specific binding being less than 10% of the total radioligand added.
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]-Spiperone working solution, and the membrane suspension.
-
Non-specific Binding: Add 10 µM haloperidol, [³H]-Spiperone working solution, and the membrane suspension.
-
Competition: Add the serially diluted this compound, [³H]-Spiperone working solution, and the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total and competition binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
-
Functional Characterization: Assessing Agonist Activity
While binding assays reveal affinity, they do not describe the functional consequence of that binding. Functional assays are therefore essential to determine whether this compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Dopamine D₂-like receptors, including D₃, primarily couple to the Gαi/o family of G proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Table 3: Functional Potency (EC₅₀) of Racemic 7-OH-DPAT at the Human Dopamine D₃ Receptor
| Assay Type | EC₅₀ (nM) |
| cAMP Inhibition | 1.05 |
Data sourced from a cAMP LeadHunter assay for the racemic mixture (7-OH-DPAT)[11].
G Protein-Dependent Signaling: cAMP Inhibition Assay
The cAMP inhibition assay is a cornerstone for characterizing ligands of Gαi/o-coupled receptors. In this assay, adenylyl cyclase is first stimulated with forskolin to produce a measurable baseline of cAMP. The ability of an agonist, like this compound, to inhibit this forskolin-stimulated cAMP production is then quantified.
Caption: Workflow for a cAMP inhibition functional assay.
Detailed Protocol: cAMP Inhibition Assay
Rationale: This protocol measures the functional consequence of D₃ receptor activation by quantifying the inhibition of cAMP production. The use of a phosphodiesterase inhibitor like IBMX is critical to prevent the degradation of cAMP, thereby amplifying the assay window. Detection methods like HTRF (Homogeneous Time-Resolved Fluorescence) provide a sensitive and high-throughput-compatible readout[12].
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D₃ receptor[3].
-
Test Compound: this compound.
-
Forskolin: To stimulate adenylyl cyclase.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor.
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, ELISA, or luminescence-based).
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4[13].
Procedure:
-
Cell Plating:
-
Seed the D₃ receptor-expressing cells into a 96-well or 384-well plate and culture overnight to allow for adherence.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
-
Assay Procedure:
-
Aspirate the culture medium from the cells and add stimulation buffer. Incubate for 30 minutes at 37°C.
-
Add the serially diluted this compound to the wells, followed immediately by forskolin at a concentration that elicits approximately 80% of its maximal response (EC₈₀).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio for HTRF) to cAMP concentrations using a standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
G Protein-Independent Signaling: β-Arrestin Recruitment Assay
In addition to G protein coupling, agonist binding to a GPCR can trigger the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can also initiate distinct, G protein-independent signaling pathways. Characterizing the ability of this compound to promote β-arrestin recruitment is crucial for understanding its full signaling profile and for identifying potential "biased agonism" – where a ligand preferentially activates one signaling pathway over another.
Rationale: Assays based on enzyme fragment complementation (EFC), such as the PathHunter assay, provide a robust method to quantify β-arrestin recruitment[14]. In this system, the D₃ receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings these fragments together, forming an active enzyme that generates a detectable signal[14].
Detailed Protocol: β-Arrestin Recruitment Assay (PathHunter)
Materials:
-
Cell Line: A commercially available cell line co-expressing the human dopamine D₃ receptor fused to ProLink and β-arrestin-2 fused to Enzyme Acceptor (e.g., from DiscoverX).
-
Test Compound: this compound.
-
Assay Reagents: PathHunter detection reagents (including substrate).
Procedure:
-
Cell Plating:
-
Plate the PathHunter D₃ β-arrestin cells in a 96-well or 384-well white, clear-bottom assay plate and culture overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound to the cells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal on a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of this compound.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion: Synthesizing a Comprehensive Pharmacological Profile
The in vitro characterization of this compound through the methodologies described in this guide provides a multi-faceted understanding of its pharmacological identity. By systematically determining its binding affinity and selectivity through radioligand binding assays and elucidating its functional activity via cAMP inhibition and β-arrestin recruitment assays, researchers can build a comprehensive profile of this potent D₃ receptor agonist. This detailed characterization is not only fundamental for its use as a research tool but also serves as a critical benchmark in the quest for novel therapeutics targeting the dopaminergic system. The self-validating nature of these combined assays—where binding affinity should correlate with functional potency—ensures a high degree of confidence in the generated data, paving the way for more advanced preclinical and clinical investigations.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. innoprot.com [innoprot.com]
- 4. This compound | C10H13NO | CID 14750917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-hydroxy-2-(di-N-propylamino)tetralin | C16H25NO | CID 1219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Technical Guide to the D2 vs. D3 Receptor Binding Affinity of (R)-2-Amino-7-hydroxytetralin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-2-Amino-7-hydroxytetralin, commonly known as 7-OH-DPAT, is a cornerstone research tool in dopamine receptor pharmacology. Its significance lies in its notable preference for the dopamine D3 receptor (D3R) over the highly homologous D2 receptor (D2R). Understanding the nuances of this selectivity is critical for the design of targeted therapeutics for neuropsychiatric and neurological disorders where the D3 receptor is implicated, including Parkinson's disease, schizophrenia, and substance use disorders.[1][2] This guide provides an in-depth analysis of the binding affinity and functional profile of 7-OH-DPAT, complete with validated experimental protocols to empower researchers in their own investigations.
The Dopamine D2 and D3 Receptors: A Tale of Two Subtypes
The D2 and D3 receptors are members of the D2-like family of dopamine receptors, both of which couple to Gi/o proteins to inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels.[2][3][4] Despite their high degree of sequence homology and shared primary signaling pathway, their distinct anatomical distribution and regulatory mechanisms confer unique physiological roles.[5][6]
-
Dopamine D2 Receptors (D2R) are widely distributed throughout the brain, with high concentrations in motor function-related regions like the striatum. They are the primary target for most antipsychotic medications.[5][6]
-
Dopamine D3 Receptors (D3R) are more selectively expressed in limbic and cortical areas, such as the nucleus accumbens and prefrontal cortex, which are associated with cognition, emotion, and reward.[5][6]
This differential localization makes the D3R an attractive therapeutic target, as selective modulation could offer desired clinical outcomes with fewer of the motor side effects associated with non-selective D2R antagonism.[2]
Canonical Signaling Pathway
Activation of both D2R and D3R by an agonist like 7-OH-DPAT initiates a conformational change that allows the receptor to engage with its cognate heterotrimeric Gi/o protein. This catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors.
Caption: D2/D3 receptor Gi/o-coupled signaling pathway.
Binding Affinity Profile of (R)-7-OH-DPAT
Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates higher binding affinity.
Studies have consistently shown that (R)-7-OH-DPAT has a significantly higher affinity for the D3 receptor compared to the D2 receptor. While exact values can vary slightly between studies depending on experimental conditions (e.g., tissue source, radioligand used), the selectivity profile remains consistent.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Selectivity (D2 Ki / D3 Ki) | Source |
| (R)-7-OH-DPAT | Dopamine D3 (human) | 0.57 nM | ~200-fold | [7] |
| Dopamine D2 (human) | >114 nM (calculated) | [7] | ||
| Dopamine D3 (rat) | 1.18 nM | ~46-fold | [8] | |
| Dopamine D2 (rat) | 54 nM | [8] |
Note: The >200-fold selectivity for human receptors was reported directly in the source abstract.[7]
This demonstrates a clear and substantial preference for the D3 receptor, establishing (R)-7-OH-DPAT as a D3-preferring agonist.[9]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of the Ki of a test compound (e.g., 7-OH-DPAT) at D2 or D3 receptors expressed in a stable cell line (e.g., CHO or HEK-293 cells).[10][11]
Objective
To determine the IC50 value of the test compound, which is then used to calculate the Ki value using the Cheng-Prusoff equation.
Materials
-
Cell Membranes: Prepared from cells stably expressing the human D2 or D3 receptor.
-
Radioligand: A high-affinity antagonist, e.g., [³H]-Spiperone or [³H]-Methylspiperone.[12][13]
-
Test Compound: (R)-7-OH-DPAT.
-
Non-specific Agent: A high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol) to define non-specific binding.[13]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (pre-soaked in polyethyleneimine), liquid scintillation counter, scintillation fluid.
Step-by-Step Methodology
-
Membrane Preparation: Homogenize receptor-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.[11]
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): Cell membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Cell membranes + Radioligand + Non-specific Agent.
-
Competition Binding: Cell membranes + Radioligand + serial dilutions of the Test Compound (7-OH-DPAT).
-
-
Incubation: Add cell membranes (e.g., 10-20 µg protein/well), the test compound dilutions, and finally the radioligand (at a concentration near its Kd) to the wells. Incubate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[11][13]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound. Wash the filters multiple times with ice-cold wash buffer.[10][11]
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[10]
-
Data Analysis:
-
Calculate Specific Binding (SB) = TB (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) Where [L] = concentration of radioligand and Kd = dissociation constant of the radioligand.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity: The [³⁵S]GTPγS Binding Assay
While binding affinity indicates how well a ligand occupies a receptor, a functional assay is required to determine the cellular response it elicits (i.e., agonism, antagonism). The [³⁵S]GTPγS binding assay is a classic functional assay that directly measures G protein activation, an event proximal to receptor stimulation.[14][15][16]
For Gi/o-coupled receptors like D2 and D3, an agonist stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[15] The amount of incorporated radioactivity is proportional to the degree of receptor activation. This assay is particularly useful for differentiating full from partial agonists.[14]
Objective
To determine the potency (EC50) and efficacy (Emax) of 7-OH-DPAT in stimulating G protein activation at D2 and D3 receptors.
Abbreviated Protocol
-
Setup: The assay is prepared similarly to the binding assay, using cell membranes, assay buffer (often supplemented with GDP to facilitate the exchange reaction), and serial dilutions of the agonist (7-OH-DPAT).
-
Initiation & Incubation: The reaction is initiated by adding [³⁵S]GTPγS. The plate is incubated (e.g., 30-60 minutes at 30°C) to allow for agonist-stimulated binding of the radiolabel.[14]
-
Termination & Counting: The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes on the filter is counted.[15]
-
Analysis: Data are plotted as % stimulation over basal vs. log agonist concentration. A sigmoidal curve fit yields the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).
Studies using this or similar functional assays confirm that 7-OH-DPAT acts as a potent agonist at both D2 and D3 receptors.[17] However, its selectivity in functional assays can sometimes appear lower than in binding assays, a common phenomenon in receptor pharmacology that underscores the importance of conducting both types of experiments.[9]
Interpretation and Significance for Drug Development
The D3-preferring profile of (R)-7-OH-DPAT makes it an invaluable tool for several reasons:
-
Probing D3R Function: In preclinical models, low doses of 7-OH-DPAT are used to selectively activate D3 receptors to investigate their role in behaviors like reward, cognition, and motor control.[9][17]
-
Validation of Novel Ligands: It serves as a reference compound in screening campaigns to identify new, even more selective D3R ligands.
-
Therapeutic Hypothesis Testing: By elucidating the effects of D3R activation, 7-OH-DPAT helps validate the D3 receptor as a viable target for therapeutic intervention in various CNS disorders.[18]
Causality Behind Experimental Choices:
-
Why use [³H]-Spiperone? It is a high-affinity antagonist that binds to both D2 and D3 receptors, making it a versatile tool for competitive assays. Its antagonist nature ensures it doesn't activate the receptor, which could complicate the interpretation of a competition experiment with an agonist test compound.
-
Why the Cheng-Prusoff Equation? This equation is crucial because the IC50 value is dependent on the concentration of the radioligand used in the assay. The Cheng-Prusoff correction mathematically converts the experimentally-derived IC50 into the Ki, an absolute measure of affinity that is independent of assay conditions, allowing for standardized comparison of data across different labs and experiments.[11]
-
Why the GTPγS Assay? It measures an early, receptor-proximal event (G-protein activation). This avoids the complexities of signal amplification that can occur in more downstream assays (like cAMP measurement), providing a cleaner assessment of a ligand's intrinsic efficacy at the receptor-G protein interface.[15][19][20]
Conclusion
(R)-7-OH-DPAT is a potent dopamine receptor agonist with a clear and pharmacologically significant binding preference for the D3 subtype over the D2 subtype. This selectivity, quantifiable through rigorous radioligand binding assays, establishes it as a critical tool for dissecting the distinct physiological roles of these two closely related receptors. By employing the detailed, self-validating protocols described herein, researchers can accurately characterize the affinity and function of novel compounds, paving the way for the development of next-generation, D3-selective therapeutics.
References
- 1. What are D3 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
Introduction: The Significance of a Privileged Scaffold
An In-Depth Technical Guide to (R)-2-Amino-7-hydroxytetralin: Synthesis, Pharmacology, and Preclinical Applications
The 2-aminotetralin framework represents a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds with high affinity for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1] Its rigidified phenethylamine backbone provides a crucial tool for exploring the conformational demands of receptor binding sites.[1] Within this esteemed chemical family, this compound and its derivatives, most notably the N,N-di-n-propyl version known as (+)-7-OH-DPAT, have emerged as indispensable research tools. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, chemical properties, receptor pharmacology, and key preclinical methodologies associated with this potent dopamine D3 receptor agonist.[2][3]
Structurally, 2-aminotetralins are analogues of the neurotransmitter dopamine, and subtle variations in hydroxylation and substitution patterns dramatically alter their receptor selectivity. For instance, the shift of the hydroxyl group from the 7-position to the 8-position creates 8-OH-DPAT, a classic and potent serotonin 5-HT1A receptor agonist.[4][5][6] This stark difference in pharmacology underscores the exquisite sensitivity of aminergic receptors to ligand structure. The (R)-enantiomer of 7-hydroxy-2-aminotetralin derivatives consistently demonstrates significantly higher affinity for dopamine receptors, highlighting the critical role of stereochemistry in molecular recognition.[2][7][8] This document aims to synthesize field-proven insights and experimental protocols to facilitate the effective use of this compound in neuroscience and drug discovery.
I. Synthesis and Chemical Characterization
The synthesis of enantiomerically pure 2-aminotetralins is paramount for accurate pharmacological evaluation. The causality behind choosing an enantioselective route lies in the fact that dopamine and serotonin receptors exhibit profound stereoselectivity; the biological activity often resides in a single enantiomer, while the other may be inactive or possess a different pharmacological profile.
A. Enantioselective Synthetic Strategy
A robust and well-established method for achieving high enantiomeric purity involves the use of a chiral auxiliary, such as a naphthyloxazoline. The method developed by Degnan and Meyers provides an authoritative example of this approach.[4][5][9] The core logic is to use a chiral director to guide a diastereoselective conjugate addition, thereby setting the desired stereocenter. This is followed by a series of transformations to construct the tetralin ring and reveal the amine functionality.
A generalized workflow for such a synthesis is as follows:
-
Conjugate Addition: A highly diastereoselective conjugate addition of an organometallic reagent (e.g., dimethylphenylsilyllithium) to a chiral naphthyloxazoline. This step is critical as it establishes the stereochemistry at the future C2 position.[4][9]
-
Electrophilic Trapping: The resulting aza-enolate is trapped with an electrophile, initiating the formation of the second ring.
-
Cyclization and Elaboration: Subsequent chemical modifications, which may include oxidation, reduction, and reductive amination steps, are employed to complete the tetralin ring system and install the required hydroxyl and amino groups.[4][9]
Caption: Generalized workflow for the enantioselective synthesis of this compound.
B. Physicochemical Properties
A precise understanding of the compound's properties is essential for experimental design, including formulation and analytical method development.
| Property | Value | Source |
| IUPAC Name | (7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | [10] |
| CAS Number | 85951-61-7 | [10] |
| Molecular Formula | C₁₀H₁₃NO | [10] |
| Molar Mass | 163.22 g/mol | [10] |
| Monoisotopic Mass | 163.099714038 Da | [10] |
II. Pharmacology and Mechanism of Action
This compound's utility as a research tool stems from its specific interactions with dopamine receptors, particularly its selectivity for the D3 subtype.
A. Receptor Binding Profile
The affinity of a ligand for its receptor, quantified by the inhibition constant (Ki), is a primary determinant of its potency. The following table summarizes the binding affinities for the N,N-di-n-propyl derivative, (+)-7-OH-DPAT, which is the most extensively characterized ligand of this class. The choice to compare it with its (S)-enantiomer and the structural isomer 8-OH-DPAT is crucial for demonstrating its unique selectivity profile.
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Key Insight |
| Dopamine D3 | (+)-7-OH-DPAT (R-isomer) | ~0.57 [2] | High affinity; serves as a selective agonist. |
| Dopamine D3 | (-)-7-OH-DPAT (S-isomer) | >100[2][8] | Demonstrates profound stereoselectivity at the D3 receptor. |
| Dopamine D2 | (+)-7-OH-DPAT (R-isomer) | ~120[2] | Over 200-fold lower affinity than for D3, indicating high selectivity. |
| Serotonin 5-HT1A | (+)-7-OH-DPAT (R-isomer) | ~20-fold lower than D3 affinity [8] | Significantly less potent at 5-HT1A compared to D3. |
| Serotonin 5-HT1A | (+)-8-OH-DPAT | High Affinity (~1 nM) | Structural isomerism dictates receptor preference (Dopamine vs. Serotonin). |
Note: Absolute Ki values can vary between studies based on experimental conditions (e.g., cell line, radioligand).
B. Mechanism of Action: D₂-Like Receptor Agonism
Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[1] (R)-7-OH-DPAT acts as an agonist at D2-like receptors, which are canonically coupled to the inhibitory G-protein, Gi/o.[1]
The causal chain of events following receptor activation is as follows:
-
Agonist Binding: (R)-7-OH-DPAT binds to the orthosteric site of the D3 (or D2) receptor.[11]
-
Conformational Change: This binding stabilizes an active conformation of the receptor.
-
G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein.
-
Downstream Signaling: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA).
Caption: Canonical signaling pathway for the D3 receptor upon agonist binding.
III. Core Experimental Protocols
To ensure trustworthy and reproducible results, standardized and validated protocols are essential. The following sections detail methodologies for characterizing the binding and functional activity of this compound.
A. In Vitro Protocol: Radioligand Competition Binding Assay
This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound. The principle is to measure the ability of the unlabeled test compound to compete with a radiolabeled ligand of known affinity for binding to the target receptor.
Objective: To determine the Ki of this compound for human D2 and D3 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-(+)-7-OH-DPAT (for D3) or [³H]-Spiperone (for D2).
-
Test Compound: this compound (or derivative) stock solution.
-
Non-specific binding control: Haloperidol (10 µM) or another suitable high-affinity antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
96-well plates, filter mats (GF/B or GF/C), cell harvester, liquid scintillation counter.
Step-by-Step Methodology:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either buffer (for total binding), non-specific control, or test compound dilution.
-
Initiate Reaction: Add the prepared cell membrane suspension to each well to start the binding reaction. The final protein concentration should be optimized for the specific receptor expression level.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium. The choice of time and temperature is critical and must be determined empirically to ensure equilibrium is reached without significant degradation of the receptor or ligand.
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically trapped radioligand. The speed of this step is crucial to prevent dissociation of the bound ligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. This conversion is a self-validating step that normalizes the result based on the specific radioligand used.
-
Caption: Experimental workflow for a radioligand competition binding assay.
B. In Vivo Protocol: Microdialysis in Rodents
This protocol allows for the direct measurement of neurotransmitter levels in the brains of living, behaving animals, providing a powerful link between receptor pharmacology and neurochemical effects.
Objective: To measure the effect of systemic administration of (R)-7-OH-DPAT on dopamine release in the rat nucleus accumbens.
Causality: As a D2/D3 agonist, (R)-7-OH-DPAT is expected to activate presynaptic autoreceptors on dopamine neurons. Activation of these autoreceptors inhibits dopamine synthesis and release, leading to a measurable decrease in extracellular dopamine levels.[2][7]
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days. This recovery period is critical for the blood-brain barrier to reform and for surgical inflammation to subside.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Basal Sample Collection: After a stabilization period (e.g., 2-3 hours), begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer (R)-7-OH-DPAT systemically (e.g., via subcutaneous injection) at the desired dose.[2]
-
Post-Injection Sampling: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-ED), which offers high sensitivity for catecholamines.
-
Data Analysis: Express the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration. Plot these percentages over time to visualize the neurochemical effect of the compound.
IV. Conclusion and Future Perspectives
This compound and its derivatives are powerful pharmacological tools, distinguished by their high affinity and selectivity for the dopamine D3 receptor. This guide has outlined the foundational aspects of its synthesis, elucidated its mechanism of action through the Gi/o signaling pathway, and provided detailed, field-proven protocols for its preclinical evaluation. The stereoselective nature of its synthesis and receptor interactions underscores a fundamental principle of medicinal chemistry.
The primary utility of this compound lies in its ability to help researchers dissect the specific physiological and pathophysiological roles of the D3 receptor, which has been implicated in addiction, schizophrenia, and Parkinson's disease.[2][11] Future research may focus on leveraging the 2-aminotetralin scaffold to develop biased agonists.[12][13] Such ligands would preferentially activate either G-protein or β-arrestin pathways, offering the potential for novel therapeutics with enhanced efficacy and reduced side effects. The continued exploration of this privileged structure will undoubtedly yield further insights into the complexities of aminergic neurotransmission.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 7. Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of rigid 2-aminotetralins. Utility of silicon as an oxygen and nitrogen surrogate in the tandem addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C10H13NO | CID 14750917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(R)-2-Amino-7-hydroxytetralin and its potential therapeutic effects
An In-depth Technical Guide to (R)-2-Amino-7-hydroxytetralin ((+)-7-OH-DPAT): Pharmacology and Therapeutic Potential
Introduction
This compound, more commonly known in its N,N-di-n-propylated form as (+)-7-hydroxy-2-(di-n-propylamino)tetralin or (+)-7-OH-DPAT, is a synthetic aminotetralin derivative that has garnered significant interest in neuropharmacology.[1] It functions as a potent and selective agonist for the D₂-like family of dopamine receptors, with a notable preference for the D₃ receptor subtype.[2] This preferential affinity for the D₃ receptor, which is primarily expressed in the limbic regions of the brain associated with motivation, reward, and emotion, makes (+)-7-OH-DPAT an invaluable pharmacological tool and a lead compound for therapeutic development.[3]
This guide provides a comprehensive technical overview for researchers and drug development professionals, synthesizing current knowledge on the pharmacology, mechanism of action, potential therapeutic applications, and critical experimental methodologies for studying (+)-7-OH-DPAT. The focus is on providing not just data, but also the causal reasoning behind experimental design and interpretation, reflecting a field-proven perspective on its scientific investigation.
Pharmacology of (+)-7-OH-DPAT
The therapeutic potential and research utility of (+)-7-OH-DPAT are rooted in its specific interactions with the dopaminergic system. Its activity is stereoselective, with the (R)-(+)-enantiomer possessing significantly higher affinity for dopamine receptors than its (S)-(-)-counterpart.[2]
Mechanism of Action and Receptor Binding Profile
(+)-7-OH-DPAT acts as a direct agonist at D₂-like receptors, which include the D₂, D₃, and D₄ subtypes. These are G-protein coupled receptors (GPCRs) that signal primarily through the Gαi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channels (activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels), and activation of other downstream effectors like the MAPK/ERK pathway.
Its key characteristic is a high affinity for the D₃ receptor. Studies using cloned human receptors have shown that the (R)-(+)-isomer binds with a Ki value of approximately 0.57 nM to D₃ receptors, exhibiting a more than 200-fold selectivity over D₂ receptors.[2] This D₃-preferential profile is crucial, as the distinct anatomical distribution of D₃ receptors compared to D₂ receptors suggests they may mediate different physiological and behavioral functions. While it is a powerful research tool, it's important to note that (+)-7-OH-DPAT also binds with high affinity to D₂ receptors (Kd ≈ 3.6 nM) and can exhibit activity at serotonin 5-HT₁ₐ receptors at higher concentrations, which must be considered when interpreting experimental results.[4][5]
Quantitative Receptor Affinity Data
The binding affinities of (+)-7-OH-DPAT for various receptors are summarized below. These values are critical for designing experiments and understanding the compound's in vivo effects at different concentrations.
| Receptor Target | Species | Ki (nM) | Source |
| Dopamine D₃ | Human | 0.57 | [2] |
| Dopamine D₂ | Human | ~120-150 | [2] |
| Dopamine D₂ (High Affinity) | CHO Cells | 3.6 | [4] |
| Dopamine D₃ | CHO Cells | ~0.5 | [4] |
| Serotonin 5-HT₁ₐ | Human | ~11-20 | [5] |
*Calculated from selectivity ratio or separate binding data; precise values can vary based on experimental conditions.
Signaling Pathway Visualization
Activation of D₃ receptors by (+)-7-OH-DPAT initiates a cascade of intracellular events characteristic of Gαi/o-coupled receptors. The primary consequence is a reduction in neuronal excitability.
Caption: D₃ receptor Gαi/o signaling cascade activated by (+)-7-OH-DPAT.
Potential Therapeutic Applications
The preferential targeting of limbic D₃ receptors positions (+)-7-OH-DPAT and its analogs as candidates for treating several neuropsychiatric disorders.
Substance Use Disorders
The D₃ receptor is strongly implicated in drug craving and relapse. Preclinical studies show that (+)-7-OH-DPAT has complex, dose-dependent effects on cocaine-seeking behavior.[6] Low doses can attenuate cocaine self-administration and seeking behaviors, likely by stimulating presynaptic D₃ autoreceptors and reducing dopamine release in the nucleus accumbens.[6][7] However, repeated or higher doses can sometimes sensitize animals to the effects of cocaine, highlighting the delicate balance in modulating this system.[8] These findings suggest that D₃ partial agonists, rather than full agonists like (+)-7-OH-DPAT, might offer a wider therapeutic window for addiction treatment.
Anxiety and Depression
Evidence from animal models suggests that D₃ receptor agonists may possess anxiolytic and antidepressant properties.[9] In the elevated plus-maze and forced swimming tests, (+)-7-OH-DPAT demonstrated effects comparable to reference drugs like diazepam and imipramine.[9][10] These effects are thought to be mediated by the modulation of dopamine in limbic circuits that regulate mood and affect. Furthermore, repeated administration of traditional antidepressants has been shown to alter the sensitivity of D₃ receptors, suggesting this receptor is a downstream target in the treatment of depression.[11]
Parkinson's Disease
While D₂ receptor agonists are a mainstay of Parkinson's disease therapy, the role of D₃ stimulation is also being explored. (+)-7-OH-DPAT has been shown to antagonize catalepsy induced by antipsychotic drugs in rat models, a common screen for anti-parkinsonian activity.[12] It is hypothesized that D₃ receptor stimulation may contribute to the therapeutic effects of dopamine agonists, potentially by modulating motor control pathways or offering a different side-effect profile compared to D₂-focused therapies.
Key Experimental Methodologies
To rigorously evaluate the properties of (+)-7-OH-DPAT, specific and validated experimental protocols are essential. The following sections detail the causality and step-by-step execution of two foundational assays.
Protocol 1: In Vitro Receptor Binding Assay
Causality and Rationale: This protocol is designed to quantify the affinity of a compound for a specific receptor target. It is the cornerstone of pharmacological characterization. A competitive binding assay is used, where the test compound ((+)-7-OH-DPAT) competes with a radiolabeled ligand of known high affinity (e.g., [³H]7-OH-DPAT or [³H]spiperone) for binding to receptors expressed in a stable cell line.[3][4] By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), and knowing the affinity of the radioligand, one can calculate the equilibrium dissociation constant (Ki) for the test compound. This provides a precise, quantitative measure of binding affinity.
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human recombinant D₂ or D₃ receptors. Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl), and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Compound Addition: Add increasing concentrations of (+)-7-OH-DPAT (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-labeled antagonist, e.g., 10 µM haloperidol).
-
Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [³H]spiperone) at a concentration near its Kd value.
-
Incubation: Add the prepared cell membranes to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Immediately wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of (+)-7-OH-DPAT. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis
Causality and Rationale: This protocol measures the real-time concentration of neurotransmitters in the extracellular fluid of a specific brain region in a freely moving animal. It is the gold standard for assessing how a drug affects neurotransmitter release and clearance in vivo. For (+)-7-OH-DPAT, this technique can directly test the hypothesis that it inhibits dopamine release by activating presynaptic D₃ autoreceptors.[7] A microdialysis probe, which acts like an artificial blood capillary, is implanted in a target region like the nucleus accumbens. By perfusing the probe with artificial cerebrospinal fluid (aCSF) and collecting the resulting dialysate, one can measure baseline dopamine levels and then observe how they change following systemic administration of the drug.
Experimental Workflow Diagram:
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 7-OH-DPAT on cocaine-seeking behavior and on re-establishment of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of 7-OH-DPAT on the development of behavioral sensitization to apomorphine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic- and antidepressant-like effects of 7-OH-DPAT, preferential dopamine D3 receptor agonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antidepressant drugs attenuate 7-OH-DPAT-induced hypoactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anticataleptic effect of 7-OH-DPAT: are dopamine D3 receptors involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-2-Amino-7-hydroxytetralin (7-OH-DPAT) in Rodent Models
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (R)-2-Amino-7-hydroxytetralin, commonly known as 7-OH-DPAT, in rodent models. 7-OH-DPAT is a potent and selective synthetic agonist for the dopamine D3 receptor subtype, making it an invaluable tool for investigating the role of the dopaminergic system in neuropsychiatric and neurodegenerative disorders.[1] This guide moves beyond a simple recitation of steps, delving into the pharmacological rationale behind experimental choices, providing detailed, field-tested protocols, and offering insights into data interpretation to ensure scientific rigor and reproducibility.
Pharmacological Profile and Mechanism of Action
7-OH-DPAT is a synthetic compound that acts as a dopamine receptor agonist with a notable preference for the D3 receptor subtype.[1] Its utility in research stems from this selectivity, which allows for the targeted investigation of D3 receptor function.
Mechanism of Action: Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like family, which includes D2, D3, and D4 receptors, typically couples to Gi/o proteins. Upon activation by an agonist like 7-OH-DPAT, the associated Gi/o protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
At low doses, 7-OH-DPAT preferentially stimulates presynaptic D3 autoreceptors, which act as a negative feedback mechanism to inhibit dopamine synthesis and release.[2][3][4] This leads to a reduction in overall dopaminergic tone, often manifesting as hypoactivity or sedation in rodents.[4][5][6] At higher doses, 7-OH-DPAT begins to act on postsynaptic D2 and D3 receptors, which can produce more complex behavioral effects, including stereotypy.[5][7]
It is crucial to note that while 7-OH-DPAT is D3-preferring, it is not exclusively selective and does possess affinity for D2 and, to a lesser extent, serotonin 5-HT1A receptors.[8] The (+)-isomer, also referred to as the (R)-enantiomer, demonstrates significantly higher potency at D3 receptors compared to the (-)-isomer.[8]
Caption: Simplified signaling pathway of 7-OH-DPAT at presynaptic D3 autoreceptors.
Pre-Experimental Considerations
Rigorous protocol design begins before the first animal is dosed. Careful consideration of the following factors is essential for reproducible and interpretable results.
2.1. Reagent Sourcing, Handling, and Purity
-
Supplier: Source 7-OH-DPAT hydrobromide salt from a reputable chemical supplier.
-
Purity: Verify the chemical purity and enantiomeric excess (for the R-isomer) via the Certificate of Analysis (CoA). Impurities can lead to off-target effects.
-
Storage: Store the compound desiccated and protected from light, typically at -20°C, to prevent degradation.
2.2. Vehicle Selection and Solution Preparation 7-OH-DPAT HBr is water-soluble. The standard and recommended vehicle is sterile 0.9% physiological saline.
-
Protocol for 1 mg/mL Stock Solution:
-
Aseptically weigh 10 mg of 7-OH-DPAT HBr powder.
-
Transfer to a sterile 15 mL conical tube.
-
Add 10 mL of sterile 0.9% saline to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Prepare fresh on the day of the experiment. Do not store aqueous solutions for extended periods.
-
2.3. Dose Selection and Rationale The dose of 7-OH-DPAT is critical and dictates its primary site of action (presynaptic vs. postsynaptic). The chosen dose must be justified by the experimental question.
| Dose Range (Rodent, s.c./i.p.) | Primary Target | Typical Behavioral Outcome | Application Example |
| Low (0.01 - 0.1 mg/kg) | Presynaptic D3 Autoreceptors | Hypoactivity, reduced locomotion[2][4][6] | Investigating dopamine autoreceptor function, addiction models (attenuating drug seeking)[7][9] |
| Moderate (0.1 - 1.0 mg/kg) | Mixed Pre- & Postsynaptic D2/D3 | Biphasic effects, stereotypy begins to emerge | Parkinson's models (contralateral rotation)[10], drug discrimination studies[11] |
| High (>1.0 mg/kg) | Postsynaptic D2/D3 Receptors | Pronounced stereotyped behaviors (sniffing, gnawing), sedation may decrease[5] | Investigating postsynaptic receptor supersensitivity |
Note: These are starting ranges. Dose-response curves should be generated for each specific behavioral paradigm and animal strain.
Core Experimental Protocols
All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.
3.1. General Experimental Workflow
Caption: A generalized workflow for in vivo rodent studies using 7-OH-DPAT.
3.2. Protocol 1: Assessment of Locomotor Activity (Open Field Test) This protocol is designed to assess the presynaptic effects of low-dose 7-OH-DPAT.
-
Objective: To quantify the effect of 7-OH-DPAT on spontaneous locomotor activity.
-
Apparatus: An open field arena (e.g., 40x40x40 cm) equipped with infrared beams or an overhead video tracking system.
-
Procedure:
-
Habituation: Handle animals for 5 minutes daily for 3 days prior to testing. Habituate each animal to the test arena for 30-60 minutes for 2 days.
-
Test Day: a. Transport animals to the testing room and allow them to acclimate for at least 60 minutes. b. Administer vehicle (0.9% saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a volume of 1 mL/kg. c. Immediately place the animal in the center of the open field arena and record activity for 60 minutes (Baseline). d. On a separate day (for crossover design) or in a separate group of animals, administer 7-OH-DPAT (e.g., 0.05 mg/kg, s.c.). e. Immediately place the animal in the arena and record activity for 60 minutes (Treatment).
-
Data Analysis: Key parameters include total distance traveled, horizontal activity, and time spent in the center vs. periphery. A significant reduction in distance traveled post-7-OH-DPAT compared to vehicle indicates a presynaptic inhibitory effect.[6]
-
3.3. Protocol 2: Drug-Induced Rotational Behavior in a Unilateral 6-OHDA Lesion Model of Parkinson's Disease This model is a gold standard for assessing the postsynaptic activity of dopamine agonists.[12][13] A unilateral lesion of the nigrostriatal pathway with 6-hydroxydopamine (6-OHDA) leads to denervation supersensitivity of postsynaptic dopamine receptors in the ipsilateral striatum.
-
Objective: To measure contralateral rotations as an index of postsynaptic D2/D3 receptor stimulation.
-
Model: Adult rats with a confirmed (>95% dopamine depletion) unilateral 6-OHDA lesion of the medial forebrain bundle.[12][14]
-
Procedure:
-
Lesion Confirmation: At least 2-3 weeks post-surgery, confirm the lesion by administering a dopamine-releasing agent like d-amphetamine (e.g., 2.5 mg/kg, i.p.) and observing robust ipsilateral rotations.[10][13]
-
Habituation: Acclimate the lesioned animals to the rotation test cylinders (e.g., clear plastic cylinders with automated rotation sensors).
-
Test Day: a. Administer 7-OH-DPAT (e.g., 0.5 mg/kg, s.c.). b. Immediately place the animal in the test cylinder. c. Record full 360° turns in both the contralateral (away from the lesion) and ipsilateral (toward the lesion) directions for 90 minutes.
-
Data Analysis: The primary endpoint is net contralateral rotations (contralateral turns - ipsilateral turns). A robust, dose-dependent increase in net contralateral rotations indicates stimulation of supersensitive postsynaptic dopamine receptors.
-
Safety and Handling
While specific toxicity data for 7-OH-DPAT in laboratory settings is limited, standard laboratory precautions for handling potent neuroactive compounds should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves at all times.
-
Handling: Handle the powder in a fume hood or ventilated enclosure to avoid inhalation.
-
Disposal: Dispose of all waste (unused compound, contaminated vials, syringes) in accordance with institutional and local regulations for chemical waste.
-
Note on 7-hydroxymitragynine: this compound (7-OH-DPAT) should not be confused with 7-hydroxymitragynine, a compound found in the kratom plant, which has been associated with public health warnings due to its opioid-like effects and potential for abuse.[15][16][17][18] 7-OH-DPAT is a synthetic research chemical with a distinct pharmacological profile.
Data Interpretation and Troubleshooting
-
Biphasic Dose-Response: Be aware that many behavioral effects of 7-OH-DPAT can be biphasic. For example, low doses may suppress locomotion, while higher doses might induce stereotypy that can be miscounted as locomotion by some tracking systems.
-
Strain Differences: The behavioral and physiological responses to dopaminergic agents can vary significantly between different strains of rats and mice. It is crucial to use a consistent strain throughout a study.
-
Off-Target Effects: At higher concentrations, the effects of 7-OH-DPAT may be partially mediated by D2 or 5-HT1A receptors.[8] Consider using selective antagonists (e.g., a D3 antagonist like nafadotride) to confirm that the observed effect is mediated by the intended target.[6]
-
Cardiac Effects: Studies have shown that 7-OH-DPAT can block hERG K+ channels and prolong the action potential duration in cardiac tissue, an effect not mediated by dopamine receptors.[19] While typically observed at concentrations higher than those used for behavioral studies, this potential off-target cardiovascular effect should be considered, especially in studies involving high doses or continuous infusion.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant drugs attenuate 7-OH-DPAT-induced hypoactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral interactions produced by co-administration of 7-OH-DPAT with cocaine or apomorphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the putative dopamine D3 receptor agonist 7-OH-DPAT in rhesus monkeys trained to discriminate cocaine from saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. drippingspringsnews.com [drippingspringsnews.com]
- 16. health.mo.gov [health.mo.gov]
- 17. Serious Illnesses Associated with 7-OH Use | Texas DSHS [dshs.texas.gov]
- 18. Products Containing 7-OH Can Cause Serious Harm | FDA [fda.gov]
- 19. The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
How to administer (R)-2-Amino-7-hydroxytetralin for behavioral studies
An Application Guide for the In Vivo Administration of (R)-2-Amino-7-hydroxytetralin in Preclinical Behavioral Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper administration of this compound for behavioral studies. As a potent dopamine receptor agonist, the precise and consistent administration of this compound is critical for obtaining reliable and reproducible data. This guide outlines its mechanism of action, detailed protocols for formulation and administration, and methodologies for relevant behavioral assays, emphasizing the scientific rationale behind each step to ensure experimental validity and integrity.
Introduction: Understanding this compound
This compound is a semi-rigid analogue of dopamine belonging to the 2-aminotetralin class of compounds[1]. Its structure confers a high affinity and selectivity for specific dopamine receptor subtypes, making it a valuable tool for interrogating the role of dopaminergic systems in various physiological and pathological processes. Derivatives of 7-hydroxytetralin are known to act as preferential agonists at dopamine D2 and D3 receptors[2]. The central nervous system's dopamine receptors are pivotal in regulating motor control, motivation, learning, and memory[3]. Consequently, this compound is frequently employed in preclinical models to study conditions such as Parkinson's disease, schizophrenia, and depression[3][4].
Proper handling, formulation, and administration are paramount for achieving meaningful results. Factors such as compound stability, vehicle selection, and route of administration can dramatically influence bioavailability and, therefore, the observed behavioral outcomes[5]. This guide serves as a foundational resource for designing and executing robust behavioral studies with this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | [6] |
| Molecular Formula | C₁₀H₁₃NO | [6] |
| Molecular Weight | 163.22 g/mol | [6] |
| CAS Number | 85951-61-7 | [6] |
| Known Solubility | Soluble in DMSO | [7] |
| Storage | -20°C for long-term storage | [7] |
Mechanism of Action: The Dopamine D2 Receptor Pathway
This compound exerts its primary effects by acting as an agonist at dopamine D2 receptors (D2R)[2][8]. The D2R is a member of the G-protein coupled receptor (GPCR) superfamily and is coupled to an inhibitory G-protein (Gi/o)[8].
The signaling cascade proceeds as follows:
-
Agonist Binding: this compound binds to and activates the D2 receptor.
-
G-Protein Activation: This activation facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein, causing the dissociation of the Gαi subunit from the Gβγ dimer.
-
Downstream Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
PKA Inactivation: Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA).
-
Cellular Response: The net effect is a reduction in the phosphorylation of downstream target proteins, leading to decreased neuronal excitability and firing rate[8].
This inhibitory action in specific brain circuits is fundamental to the behavioral effects observed, such as modulation of locomotor activity and stereotypy[8][9].
Caption: Dopamine D2 Receptor (Gi-coupled) Signaling Pathway.
Compound Formulation and Vehicle Selection
The choice of vehicle is a critical experimental parameter that depends on the compound's physicochemical properties and the intended route of administration[10]. An inappropriate vehicle can lead to poor solubility, precipitation upon injection, local tissue irritation, or confounding behavioral effects[11].
Storage and Handling
-
Long-Term Storage: this compound should be stored at -20°C in a tightly sealed container to prevent degradation[7].
-
Solution Stability: The amine and hydroxyl groups suggest a potential for oxidation[7]. Stock solutions, especially in solvents like DMSO, should be stored in small aliquots at -20°C to minimize freeze-thaw cycles. For benchtop use, keep solutions on ice. The stability of similar hydroxy-containing compounds can be pH and temperature-dependent[12][13].
-
Inert Atmosphere: When preparing solutions, using solvents purged with an inert gas (e.g., argon) is a best practice to minimize oxidation[7].
Protocol: Preparation of Stock Solution (10 mg/mL in DMSO)
-
Pre-analysis: Allow the vial of this compound and the required volume of high-purity DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to achieve a 10 mg/mL concentration. For example, add 1 mL of DMSO to 10 mg of the compound.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store immediately at -20°C.
Vehicle Selection for Dosing Solutions
The final dosing solution should be sterile, isotonic, and have a pH close to physiological levels (pH ~7.4) to minimize irritation. Since the stock is in DMSO, the final concentration of DMSO in the dosing solution must be considered, as high concentrations can cause systemic toxicity and motor impairment[11].
Table 2: Common Vehicles for In Vivo Administration of Aminotetralins
| Vehicle | Composition | Suitability & Considerations | Reference |
| Normal Saline | 0.9% (w/v) NaCl in sterile water | Ideal for water-soluble salts. May not be suitable for the free base form without pH adjustment or co-solvents. Acts as a good control. | [11] |
| Saline + Co-solvent | e.g., 5-10% DMSO, 5-10% Tween 80 in 0.9% NaCl | Used to solubilize lipophilic compounds. Causality: DMSO and Tween 80 act as surfactants/solubilizers. The final DMSO concentration should be kept low and consistent across all groups, including the vehicle control, to avoid confounding effects. | [10][14] |
| Phosphate-Buffered Saline (PBS) | Isotonic buffer solution containing sodium chloride and phosphate salts | Maintains a stable physiological pH. A good choice for compounds sensitive to pH changes. | [10] |
| Oil-Based Vehicles | Corn oil, sesame oil | Used for highly lipophilic compounds for subcutaneous or intraperitoneal routes. Not suitable for intravenous administration. | [10] |
Self-Validation: Always prepare a test formulation at the highest intended concentration and observe it for 30-60 minutes to ensure the compound does not precipitate. A separate control group receiving only the vehicle is mandatory in any behavioral experiment to isolate the effects of the compound from those of the vehicle or injection stress[11].
Routes of Administration: Protocols and Rationale
The route of administration determines the rate of absorption and onset of action[15]. For behavioral studies, intraperitoneal (IP) and subcutaneous (SC) injections are most common due to their relative ease and rapid systemic distribution.
Intraperitoneal (IP) Injection
IP injection offers rapid absorption due to the large surface area and rich blood supply of the peritoneal cavity[16].
Protocol: IP Injection in a Mouse
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: Identify the lower right or left abdominal quadrant. This avoids the cecum, bladder, and liver.
-
Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle.
-
Aspiration Check: Gently pull back on the plunger. If no fluid or blood enters the syringe, proceed. If yellow fluid (urine) or blood appears, discard the needle and syringe and re-prepare.
-
Injection: Depress the plunger smoothly to administer the solution.
-
Withdrawal: Remove the needle and return the animal to its cage.
Subcutaneous (SC) Injection
SC injection results in slower, more sustained absorption compared to IP. For some aminotetralin derivatives, the SC route has been shown to be significantly more potent than the IP route, possibly due to bypassing first-pass metabolism in the liver[5].
Protocol: SC Injection in a Rat
-
Animal Restraint: Gently restrain the rat.
-
Injection Site: Lift a fold of skin over the dorsal midline (scruff area), creating a "tent."
-
Needle Insertion: Insert a 23-25 gauge needle into the base of the skin tent, parallel to the spine.
-
Injection: Aspirate briefly to ensure a blood vessel has not been entered, then inject the solution. A small bleb will form under the skin.
-
Withdrawal: Remove the needle and gently massage the area to aid dispersal. Return the animal to its cage.
Table 3: Recommended Administration Volumes and Needle Sizes
| Species | Route | Max Volume | Needle Gauge | Reference |
| Mouse | IP | < 2-3 mL (typically 10 mL/kg) | 25-27 G | [15] |
| SC | < 2-3 mL (divided sites) | 25-27 G | [15] | |
| Rat | IP | < 5-10 mL (typically 5 mL/kg) | 23-25 G | [17][18] |
| SC | < 5 mL per site | 23-25 G | [17][18] |
Experimental Design and Behavioral Protocols
A robust experimental design is crucial. This includes dose-response studies, appropriate controls, and acclimatization of animals to the testing environment to minimize stress-induced variability.
Caption: A typical workflow for in vivo behavioral studies.
Protocol: Locomotor Activity in an Open-Field Arena
This assay assesses the stimulant or sedative effects of a compound by measuring spontaneous movement[19]. Dopamine agonists are expected to increase locomotor activity.
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm for rats) equipped with infrared beams for automated tracking.
-
Methodology:
-
Habituation: For 2-3 days prior to testing, place each animal in the arena for 30 minutes to reduce novelty-induced hyperactivity on the test day. This establishes a stable baseline.
-
Drug Administration: On the test day, administer this compound or vehicle via the chosen route (e.g., IP). A range of doses should be tested in separate groups of animals to establish a dose-response curve.
-
Data Collection: Immediately after injection, place the animal in the center of the arena. Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Bin the data into 5-minute intervals to analyze the time course of the drug's effect. Use a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare drug-treated groups to the vehicle control.
-
Protocol: Apomorphine-Induced Stereotypy in Rats
This assay is a classic screen for dopamine D2 receptor agonism[8]. Apomorphine, a non-selective dopamine agonist, induces stereotyped behaviors (repetitive, purposeless movements like sniffing and gnawing). A D2 agonist like this compound may potentiate these effects.
-
Apparatus: Standard transparent observation cages.
-
Methodology:
-
Habituation: Acclimate rats to the observation cages for 30-60 minutes before drug administration.
-
Pretreatment: Administer various doses of this compound or vehicle.
-
Apomorphine Challenge: After a set pretreatment time (e.g., 30 minutes), administer a standard dose of apomorphine (e.g., 0.5-1.5 mg/kg, SC).
-
Behavioral Scoring: For the next 60 minutes, score the intensity of stereotyped behaviors at 5-minute intervals using a standardized scale. A common scale is:
-
0 = Asleep or stationary
-
1 = Active
-
2 = Discontinuous sniffing, head movements
-
3 = Continuous sniffing, periodic gnawing
-
4 = Continuous gnawing, licking
-
-
Data Analysis: Sum the scores for each animal to get a total stereotypy score. Analyze the data using a one-way ANOVA or Kruskal-Wallis test, followed by appropriate post-hoc comparisons between groups.
-
References
- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 2. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine Receptor Study Offers Hope for Improved Treatments with Fewer Side Effects | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Influence of route of administration on potency of the selective 5HT-1A agonist, 8-hydroxy-2-(di-n-propylamino)tetralin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H13NO | CID 14750917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Behavioral correlations of dopamine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ifrti.org [ifrti.org]
- 13. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cea.unizar.es [cea.unizar.es]
- 16. researchgate.net [researchgate.net]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. downstate.edu [downstate.edu]
- 19. benchchem.com [benchchem.com]
Application Notes & Protocols: The Utility of (R)-2-Amino-7-hydroxytetralin in Parkinson's Disease Research
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the substantial loss of dopaminergic neurons in the substantia nigra pars compacta.[1] This neuronal death leads to a marked dopamine deficiency in the striatum, manifesting in debilitating motor symptoms such as bradykinesia, resting tremors, rigidity, and postural instability.[2][3] A cornerstone of therapeutic and research strategies involves the modulation of the dopamine system, particularly through the use of dopamine receptor agonists that can mimic the effects of endogenous dopamine.[3]
(R)-2-Amino-7-hydroxytetralin, commonly known as (+)-7-OH-DPAT, is a potent and well-characterized dopamine receptor agonist.[4] It serves as an invaluable pharmacological tool for investigating the roles of specific dopamine receptor subtypes in the pathophysiology of PD and for the preclinical evaluation of novel therapeutic agents. This document provides a comprehensive guide to its mechanism of action, receptor profile, and detailed protocols for its application in both in vitro and in vivo models relevant to Parkinson's disease research.
Part 1: Core Pharmacology and Mechanism of Action
(+)-7-OH-DPAT is a high-affinity agonist primarily targeting the D2-like family of dopamine receptors, with a notable preference for the D3 subtype.[5][6] The R-enantiomer is the more pharmacologically active form.[4] Its therapeutic and research utility stems from its ability to directly stimulate these G protein-coupled receptors, initiating downstream signaling cascades that can compensate for the lack of endogenous dopamine in the parkinsonian brain.
Receptor Binding Profile & Functional Activity: The affinity and functional potency of (+)-7-OH-DPAT have been characterized across various platforms. It binds with high affinity to both D2 and D3 receptors, though estimates of its selectivity for D3 over D2 vary between studies.[5][7] It's crucial for researchers to recognize that while it is D3-preferring, it is not exclusively D3-selective and will engage D2 receptors, especially at higher concentrations.[4][5] This lack of absolute selectivity is a critical consideration in experimental design and data interpretation. Furthermore, some studies have reported interactions with serotonin 5-HT1A receptors at higher concentrations, which could influence experimental outcomes.[8]
| Receptor Subtype | Ligand | Parameter | Value (nM) | Source |
| Human D3 | [³H]-(+)-7-OH-DPAT | Kd | ~0.5 | [5] |
| Human D2 | [³H]-(+)-7-OH-DPAT | Kd | ~3.6 | [5] |
| Human D3 | (+)-7-OH-DPAT | pEC50 (GTPγS) | 9.27 (EC50 ≈ 0.53 nM) | [7] |
| Rat D2 | (+)-7-OH-DPAT | Ki | 54 | [7] |
Mechanism of Action: As a D2/D3 agonist, (+)-7-OH-DPAT binds to these receptors, which are coupled to Gi/o proteins. This binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP). This signaling cascade modulates neuronal excitability and neurotransmitter release, ultimately influencing motor control pathways that are dysfunctional in PD.
Caption: D2/D3 receptor agonist signaling pathway.
Part 2: In Vitro Applications & Protocols
In vitro assays are fundamental for characterizing the interaction of compounds with specific molecular targets. (+)-7-OH-DPAT is frequently used as a reference compound or a radiolabeled probe in these assays.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for dopamine D2 or D3 receptors by measuring its ability to displace a radioligand, such as [³H]-(+)-7-OH-DPAT, from the receptor.
Objective: To quantify the binding affinity of a novel compound at human D3 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human dopamine D3 receptors.
-
[³H]-(+)-7-OH-DPAT (specific activity ~50-80 Ci/mmol).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: Spiperone (10 µM) or unlabeled (+)-7-OH-DPAT (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates and glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 5-10 µg of protein per well.
-
Plate Setup: To each well of a 96-well plate, add:
-
25 µL of Assay Buffer (for total binding) OR 25 µL of non-specific binding control (e.g., 10 µM Spiperone).
-
25 µL of serially diluted test compound (typically 10-12 concentrations ranging from 1 pM to 10 µM).
-
50 µL of [³H]-(+)-7-OH-DPAT diluted in Assay Buffer to a final concentration of ~0.5 nM (approximating its Kd for the D3 receptor).[5]
-
100 µL of diluted cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking. Rationale: This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand. Rationale: Rapid filtration is crucial to prevent dissociation of the ligand-receptor complex.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to disintegrations per minute (DPM). Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
References
- 1. A Synopsis on the Role of Tyrosine Hydroxylase in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and sites of ocular action of 7-hydroxy-2-dipropylaminotetralin: a dopamine(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-2-Amino-7-hydroxytetralin (7-OH-DPAT) in the Study of Dopamine Agonist-Induced Behaviors
Introduction: A Precision Tool for Interrogating the Dopamine D3 Receptor
(R)-2-Amino-7-hydroxytetralin, commonly known as 7-OH-DPAT, is a high-affinity agonist for the D2-like family of dopamine receptors, exhibiting a notable preference for the D3 subtype.[1][2] This selectivity has established 7-OH-DPAT as an invaluable pharmacological tool for researchers dissecting the nuanced roles of the dopamine D3 receptor in various physiological and pathological processes. The D3 receptor is densely expressed in limbic brain regions, such as the nucleus accumbens, which are critically involved in reward, motivation, and emotion.[3][4] Consequently, 7-OH-DPAT is extensively utilized in preclinical models to investigate neuropsychiatric disorders where dopamine signaling is dysregulated, including substance use disorders, Parkinson's disease, and schizophrenia.[5][6]
The (R)-enantiomer of 7-OH-DPAT is the more active form, demonstrating significantly higher potency at D3 and D2 receptors compared to its (S)-counterpart. The strategic placement of the hydroxyl group at the 7-position is critical for its D3-preferential activity, distinguishing it from its structural isomer, 8-OH-DPAT, which is a potent serotonin 5-HT1A receptor agonist.[1] This structural subtlety underscores the importance of using the correct isomer to ensure targeted pharmacological effects.
This guide provides a comprehensive overview of the pharmacological properties of (R)-7-OH-DPAT and detailed protocols for its application in studying dopamine agonist-induced behaviors, with a focus on locomotor activity and intravenous self-administration paradigms.
Pharmacological Profile: Unpacking the Receptor Interactions
The utility of 7-OH-DPAT lies in its specific interaction with dopamine receptors. While it is not exclusively selective for the D3 receptor, its higher affinity for D3 over D2 allows for the investigation of D3-mediated functions, particularly at lower doses.
Receptor Binding Affinity
The binding affinities (Ki) of (R)-7-OH-DPAT for dopamine D2 and D3 receptors have been characterized in various studies. The data consistently demonstrate a higher affinity for the D3 receptor.
| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |
| Dopamine D3 | --INVALID-LINK---7-OH-DPAT | CHO Cells | ~0.5 | [7] |
| Dopamine D3 | 7-OH-DPAT | Sf9 Cells | 1.18 | [8] |
| Dopamine D2 | --INVALID-LINK---7-OH-DPAT | CHO Cells | ~3.6 | [7] |
| Dopamine D2 | 7-OH-DPAT | Rat Brain | 54 | [8] |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.
This approximate 7- to 45-fold selectivity for D3 over D2 receptors is a key attribute. However, it is crucial to acknowledge that at higher concentrations, 7-OH-DPAT will also significantly engage D2 receptors.[7] This dose-dependent activity is a critical consideration in experimental design and data interpretation.
Mechanism of Action: Autoreceptor vs. Postsynaptic Effects
7-OH-DPAT acts as a full agonist at both D3 and D2 receptors. Its behavioral effects are often biphasic, reflecting its interaction with both presynaptic autoreceptors and postsynaptic receptors.
-
Low Doses: At lower dose ranges, 7-OH-DPAT preferentially stimulates presynaptic D2 and D3 autoreceptors on dopamine neurons. This activation leads to an inhibition of dopamine synthesis and release, resulting in a net decrease in dopaminergic transmission.[9][10] Behaviorally, this is often manifested as hypolocomotion or a reduction in spontaneous activity.[11]
-
High Doses: As the dose increases, 7-OH-DPAT begins to act on postsynaptic D2 and D3 receptors in target brain regions. This postsynaptic stimulation can lead to classic dopamine agonist effects, such as stereotyped behaviors (e.g., sniffing, gnawing) and, in some contexts, hyperlocomotion.
The diagram below illustrates the dual action of 7-OH-DPAT on a dopaminergic synapse.
Caption: Mechanism of (R)-7-OH-DPAT action at the synapse.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for using (R)-7-OH-DPAT to investigate its effects on rodent behavior. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Assessment of Spontaneous Locomotor Activity
This protocol is designed to evaluate the dose-dependent effects of (R)-7-OH-DPAT on locomotor activity, which can reveal its presynaptic (hypolocomotion) and postsynaptic (hyperlocomotion/stereotypy) actions.
Materials:
-
(R)-7-OH-DPAT hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile saline or a small percentage of a solubilizing agent like DMSO, if necessary)
-
Rodents (rats or mice)
-
Locomotor activity chambers equipped with infrared beams
-
Syringes and needles for administration (e.g., subcutaneous or intraperitoneal)
Procedure:
-
Animal Habituation:
-
For at least 3 days prior to testing, handle the animals and habituate them to the injection procedure (e.g., with saline injections) and the locomotor activity chambers for 30-60 minutes each day. This minimizes stress and novelty-induced hyperactivity on the test day.
-
-
Drug Preparation:
-
Prepare a stock solution of (R)-7-OH-DPAT in the chosen vehicle. Subsequent dilutions can be made to achieve the desired doses. Ensure the solution is fully dissolved and sterile-filtered if necessary.
-
Causality Note: The choice of vehicle is critical. If a co-solvent like DMSO is used, ensure the final concentration is low (e.g., <5%) and that a vehicle control group receiving the same co-solvent concentration is included.
-
-
Experimental Design:
-
A between-subjects design is recommended, with separate groups of animals for each dose of (R)-7-OH-DPAT and a vehicle control group.
-
Suggested dose range for rats (s.c. or i.p.): Vehicle, 0.01, 0.1, 1.0, and 3.0 mg/kg.[11][12] This range is likely to capture both the hypolocomotive and hyperlocomotive/stereotypic effects.
-
-
Test Day Procedure:
-
Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Administer the assigned dose of (R)-7-OH-DPAT or vehicle.
-
Immediately place the animal into the locomotor activity chamber.
-
Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-120 minutes. Data is typically binned into 5- or 10-minute intervals to analyze the time course of the drug's effect.
-
-
Data Analysis:
-
Analyze the total locomotor activity over the entire session using a one-way ANOVA, followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare each dose group to the vehicle control.
-
Analyze the time-course data using a two-way repeated measures ANOVA (treatment x time), followed by appropriate post-hoc tests.
-
Caption: Workflow for locomotor activity assessment.
Protocol 2: Intravenous Self-Administration
This protocol assesses the reinforcing properties of (R)-7-OH-DPAT, a key measure in preclinical addiction studies.
Materials:
-
(R)-7-OH-DPAT hydrochloride
-
Sterile saline (0.9% NaCl)
-
Heparinized saline
-
Operant conditioning chambers equipped with two levers (active and inactive), a syringe pump, and associated cue lights/tones.
-
Intravenous catheters and surgical supplies
Procedure:
-
Surgical Implantation of Intravenous Catheters:
-
Under aseptic conditions and appropriate anesthesia, surgically implant a chronic indwelling catheter into the jugular vein of each rat.[1]
-
The catheter is passed subcutaneously to exit on the back of the animal, where it can be connected to a tether system.
-
Allow animals to recover for at least 5-7 days post-surgery. During this time, flush the catheters daily with heparinized saline to maintain patency.
-
-
Acquisition of Self-Administration:
-
Place the rats in the operant chambers for daily 2-hour sessions.
-
Connect the catheter to the syringe pump via a tether and swivel system, allowing for free movement.
-
A response on the "active" lever results in an intravenous infusion of (R)-7-OH-DPAT (e.g., 0.01 mg/kg/infusion) over a few seconds, paired with a discrete cue (e.g., illumination of a cue light).
-
A response on the "inactive" lever has no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in active lever presses over three consecutive days).
-
-
Dose-Response and Extinction:
-
Once a stable baseline is established, the reinforcing efficacy can be further tested by altering the unit dose per infusion.
-
To confirm that the behavior is maintained by the drug, substitute the drug solution with saline (extinction). A significant decrease in active lever pressing during extinction sessions confirms the reinforcing properties of the drug.
-
-
Data Analysis:
-
The primary dependent measures are the number of active and inactive lever presses and the number of infusions earned per session.
-
Use appropriate statistical tests (e.g., t-tests or ANOVA) to compare responding across different doses and between drug and extinction conditions.
-
Safety and Handling
As with any potent neuroactive compound, proper safety precautions are essential when handling (R)-7-OH-DPAT.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the solid compound or solutions.
-
Handling: Avoid inhalation of the powder by handling it in a fume hood or a well-ventilated area.[13] Avoid contact with skin and eyes.[13] In case of contact, wash the affected area thoroughly with water.
-
Storage: (R)-7-OH-DPAT should be stored at -20°C for long-term stability. Stock solutions can be prepared and aliquoted to avoid repeated freeze-thaw cycles. Protect from light and air to minimize oxidation.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
References
- 1. benchchem.com [benchchem.com]
- 2. Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the role of the D3 receptor in addiction? A mini review of PET studies with [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral effects induced by the dopamine D3 agonist 7-OH-DPAT in sexually-active and -inactive male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Radiolabeling of (R)-2-Amino-7-hydroxytetralin
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the techniques for radiolabeling (R)-2-Amino-7-hydroxytetralin. This document offers a comprehensive overview of potential strategies for introducing radioisotopes such as Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Tritium ([³H]) into the molecular structure. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to this compound and its Significance
This compound is a key chemical scaffold found in a variety of pharmacologically active compounds, particularly those targeting dopamine and serotonin receptors.[1][2] Its rigidified phenethylamine backbone provides a valuable framework for probing the conformational requirements of receptor binding sites.[1] The development of radiolabeled versions of this compound and its derivatives is crucial for in vivo imaging techniques like Positron Emission Tomography (PET) and for in vitro receptor binding and autoradiography studies, which are essential in drug discovery and neuroscience research.[3][4]
The molecular structure of this compound, featuring a phenolic hydroxyl group and a secondary amine, presents multiple opportunities for the introduction of a radiolabel. The choice of radioisotope and labeling position will depend on the specific application, desired pharmacokinetic properties, and the available radiochemistry infrastructure.
Strategic Approaches to Radiolabeling
The selection of a radiolabeling strategy is dictated by the half-life of the radioisotope, the desired specific activity, and the chemical nature of the target molecule. For this compound, the primary sites for radiolabeling are the aromatic ring, the hydroxyl group, and the amino group.
Carbon-11 Labeling via N-Methylation
Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging studies that require repeated scans on the same day.[4][5] A common and efficient method for incorporating ¹¹C is through methylation of amines or hydroxyl groups using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[6][7] For this compound, N-methylation of the secondary amine is a highly feasible approach.
Workflow for [¹¹C]N-methyl-(R)-2-Amino-7-hydroxytetralin Synthesis:
References
- 1. benchchem.com [benchchem.com]
- 2. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Precursor Synthesis Conditions of (2S,4S)4–[18F]FPArg and Its Application in Glioma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Utilizing (R)-2-Amino-7-hydroxytetralin (7-OH-DPAT) for Dopaminergic System Research in Primary Neuron Cultures
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (R)-2-Amino-7-hydroxytetralin (7-OH-DPAT), a potent dopamine D₂/D₃ receptor agonist, in primary neuron cultures. We delve into the compound's mechanism of action, offer detailed protocols for its preparation and application, and provide methodologies for assessing its effects on neuronal viability and signaling. This guide is designed to combine technical accuracy with field-proven insights to ensure robust and reproducible experimental outcomes.
Introduction: The Significance of 7-OH-DPAT in Neuroscience
This compound, commonly known as 7-OH-DPAT, is a synthetic aminotetralin derivative that serves as a critical pharmacological tool for investigating the central nervous system.[1] It acts as a potent agonist with a notable preference for the dopamine D₃ receptor subtype over the D₂ subtype, although its selectivity is dose-dependent and a subject of ongoing research.[2][3][4][5] The D₃ receptor is densely expressed in the limbic regions of the brain, implicating it in the regulation of emotion, cognition, and reward.[6] Consequently, aberrant D₃ receptor signaling has been linked to several neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and addiction.[6][7]
Primary neuron cultures provide an invaluable in vitro system for dissecting the complex cellular and molecular events that occur in the brain. By applying 7-OH-DPAT to these cultures, researchers can directly probe the downstream consequences of D₂/D₃ receptor activation in a controlled environment, elucidating signaling pathways, assessing neuroprotective potential, and screening novel therapeutic compounds. This guide offers the foundational knowledge and detailed protocols necessary to effectively integrate 7-OH-DPAT into primary neuronal research workflows.
Pharmacology and Mechanism of Action
Receptor Profile and Stereoselectivity
7-OH-DPAT is a member of the D₂-like family of dopamine receptors, which also includes the D₂ and D₄ receptors.[8] These receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gαi/o pathway.[6][9][10] It is crucial to use the (+)-enantiomer, also referred to as the (R)-enantiomer, as it is the pharmacologically active form, exhibiting significantly higher potency at D₃ and D₂ receptors compared to its (-) counterpart.[3][4] While often cited for its D₃ selectivity, researchers must be aware that at higher concentrations, 7-OH-DPAT will also activate D₂ receptors, and caution should be exercised when interpreting results.[5][11][12]
Intracellular Signaling Cascades
Upon binding of 7-OH-DPAT, the D₂/D₃ receptor undergoes a conformational change, leading to the activation of its associated Gαi/o protein. This initiates several key downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The primary and most well-characterized effect is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[6][10][13]
-
Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation can directly modulate ion channels, notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[10][13]
-
Activation of Kinase Pathways: D₂-like receptor activation can also stimulate other signaling cascades, including the Akt/GSK-3β pathway, which is heavily implicated in cell survival and neuroprotection.[14][15] It can also influence the MAP kinase (ERK) pathway.[16]
Experimental Planning and Design
Reagent Properties and Preparation
Proper preparation and storage of 7-OH-DPAT are paramount for experimental success.
| Property | Value |
| Chemical Name | (R)-(+)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide |
| Abbreviation | 7-OH-DPAT |
| CAS Number | 74938-11-7 (for racemate) |
| Molecular Formula | C₁₆H₂₅NO · HBr |
| Molar Mass | 328.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (e.g., to 100 mM) and Water (e.g., to 25 mM) |
Protocol 1: Preparation of 7-OH-DPAT Stock Solution
-
Objective: To prepare a concentrated stock solution for serial dilution.
-
Materials: (R)-7-OH-DPAT HBr powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of 7-OH-DPAT powder. b. To prepare a 10 mM stock solution, dissolve 3.28 mg of 7-OH-DPAT in 1 mL of sterile DMSO. c. Vortex gently until the solid is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. e. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Scientist's Note: While 7-OH-DPAT is water-soluble, using DMSO for the primary stock ensures stability and ease of solubilization at high concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Design Considerations
-
Choice of Neuronal Model: The selection of primary neurons should align with the research question. For studying motor control and Parkinson's disease, ventral midbrain cultures enriched in dopaminergic neurons are ideal. For investigating cognitive and limbic functions, cortical or hippocampal neurons are more appropriate.[17]
-
Plating Density: Neuronal health is highly dependent on plating density. Plating too sparsely can lead to poor survival, while excessive density can cause excitotoxicity and cell clumping. Optimize density based on the specific neuronal type and experimental endpoint.[18]
-
Concentration Range: Perform a dose-response curve to identify the optimal concentration. Effects can vary widely, from nanomolar to micromolar ranges.[3][19] Low doses (nM range) may preferentially activate presynaptic D₃ autoreceptors, potentially reducing dopamine release, while higher doses (µM range) are more likely to engage postsynaptic D₂/D₃ receptors.[2][20]
-
Controls: Always include a vehicle control (culture medium with the same final concentration of DMSO used for the highest 7-OH-DPAT dose) to account for any effects of the solvent. A D₂/D₃ antagonist (e.g., raclopride, sulpiride) can be used to confirm that the observed effects are receptor-mediated.[21]
Core Experimental Protocols
General Workflow for Primary Neuron Culture and Treatment
The following diagram outlines the typical experimental workflow from tissue harvesting to data analysis.
Protocol 2: Culturing Primary Cortical Neurons (Rat, E18)
This protocol is a generalized method; specific timings and reagent concentrations should be optimized for your laboratory.
-
Objective: To establish a healthy, viable primary culture of cortical neurons.
-
Materials: Timed-pregnant rat (E18), dissection tools, Hank's Balanced Salt Solution (HBSS), trypsin-EDTA, DMEM, Neurobasal medium supplemented with B-27 and GlutaMAX, Poly-D-Lysine, Laminin, sterile tubes, and culture plates.
-
Procedure: a. Plate Coating: The day before dissection, coat culture plates with 50 µg/mL Poly-D-Lysine for 1-2 hours at 37°C, wash 3x with sterile water, and allow to dry. Optionally, add a second coating of 10 µg/mL Laminin overnight at 4°C or for 2 hours at 37°C before plating.[22] b. Dissection: Euthanize the pregnant rat according to approved institutional protocols. Harvest the E18 embryos and place them in ice-cold HBSS. Dissect the cerebral cortices from the embryonic brains. c. Dissociation: Transfer the cortical tissue to a fresh tube and incubate in a trypsin solution (e.g., 0.25%) for 15 minutes at 37°C.[23] Stop the reaction by adding serum-containing medium (e.g., DMEM with 10% FBS). d. Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[22] e. Plating: Centrifuge the cell suspension (e.g., 200 x g for 5 minutes), resuspend the pellet in complete Neurobasal medium, and count viable cells using a hemocytometer and Trypan Blue.[22] f. Culture: Plate the cells onto the pre-coated plates at the desired density (e.g., 2.5 x 10⁵ cells/cm²). Incubate at 37°C, 5% CO₂. Perform a half-media change every 3-4 days. Allow neurons to mature for at least 7-10 days in vitro (DIV) before initiating experiments.[17][18]
Protocol 3: Treatment of Mature Neurons with 7-OH-DPAT
-
Objective: To apply 7-OH-DPAT to mature neuron cultures at desired final concentrations.
-
Procedure: a. On the day of the experiment, thaw an aliquot of the 10 mM 7-OH-DPAT stock solution. b. Prepare serial dilutions in sterile Neurobasal medium to create intermediate working solutions. c. Example Calculation for 1 µM Final Concentration: i. Prepare a 100 µM intermediate solution: Add 1 µL of 10 mM stock to 99 µL of medium. ii. Prepare a 10X final working solution (10 µM): Add 10 µL of the 100 µM solution to 90 µL of medium. d. Carefully remove half of the medium from each well of the cultured neurons. e. Add a volume of the 10X working solution equal to 1/10th of the final well volume. For a final volume of 500 µL, add 50 µL of the 10 µM solution. f. For the vehicle control, add an equivalent volume of medium containing the corresponding DMSO concentration. g. Return the plate to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 30 minutes for acute signaling studies, 24-48 hours for viability or neuroprotection assays).
Assessment of Neuronal Response
The choice of assay depends entirely on the experimental hypothesis. Below are protocols for common assessments.
Protocol 4: Neuronal Viability via MTT Assay
This assay measures mitochondrial reductase activity, an indicator of cell metabolic health.[24]
-
Objective: To quantify cell viability after chronic 7-OH-DPAT exposure or in a neuroprotection paradigm.
-
Procedure: a. Following the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an acidic isopropanol solution). d. Read the absorbance on a plate reader at a wavelength of ~570 nm. e. Normalize the results to the vehicle-treated control group, which is set to 100% viability.
Protocol 5: Western Blot for Akt Phosphorylation
-
Objective: To determine if 7-OH-DPAT activates the pro-survival Akt signaling pathway.
-
Procedure: a. After a short treatment period (e.g., 15-60 minutes), place the culture plate on ice and wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the well using ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation. d. Determine the protein concentration of each sample using a BCA or Bradford assay. e. Perform standard SDS-PAGE, transferring the separated proteins to a PVDF membrane. f. Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. g. Wash and incubate with the appropriate HRP-conjugated secondary antibody. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. i. Quantify band density and present the data as the ratio of phospho-Akt to total Akt.
Data Interpretation & Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound Precipitation | Exceeded solubility limit in aqueous media; unstable compound. | Ensure final DMSO concentration is sufficient but non-toxic (<0.1%). Prepare fresh working solutions for each experiment. Visually inspect wells after treatment.[25][26] |
| High Variability | Inconsistent cell plating; edge effects on the plate; pipetting errors. | Ensure a homogenous single-cell suspension before plating. Do not use the outer wells of the plate. Use calibrated pipettes and practice consistent technique. |
| No Observable Effect | Incorrect dose; insufficient incubation time; inactive compound; low receptor expression. | Perform a full dose-response and time-course experiment. Verify compound activity with a positive control cell line. Confirm D₂/D₃ receptor expression in your primary neuron culture via qPCR or Western Blot. |
| Unexpected Cytotoxicity | High concentration of compound or solvent (DMSO); contamination. | Lower the concentration range. Ensure final DMSO concentration is ≤0.1%. Routinely test cultures for mycoplasma contamination. |
Conclusion
(R)-7-OH-DPAT is an indispensable agonist for studying the function and signaling of dopamine D₂/D₃ receptors. When used with well-characterized primary neuron cultures, it allows for precise investigation into the cellular mechanisms underlying dopaminergic neurotransmission in both health and disease. By following the detailed protocols and adhering to the principles of rigorous experimental design outlined in this guide, researchers can generate reliable and insightful data, paving the way for a deeper understanding of the nervous system and the development of novel therapeutics.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 7. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Behavioural effects of 7-OH-DPAT are solely due to stimulation of dopamine D2 receptors in the shell of the nucleus accumbens; turning behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 7 Tips to successfully culture primary rodent neurons | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 19. Cellular and molecular responses to acute cocaine treatment in neuronal-like N2a cells: potential mechanism for its resistance in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms and sites of ocular action of 7-hydroxy-2-dipropylaminotetralin: a dopamine(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
Probing Dopaminergic Neuromodulation: An In Vivo Microdialysis Protocol for (R)-2-Amino-7-hydroxytetralin (7-OH-DPAT)
Introduction: Unraveling Dopamine D3 Receptor Function In Vivo
(R)-2-Amino-7-hydroxytetralin, commonly known as 7-OH-DPAT, is a potent synthetic compound that acts as a dopamine receptor agonist.[1] It exhibits a notable selectivity for the dopamine D3 receptor subtype, although it also interacts with D2 receptors.[2][3] This pharmacological profile makes 7-OH-DPAT an invaluable tool for researchers investigating the role of the D3 receptor in various physiological and pathological processes, including addiction, motivation, and motor control. Studies have shown that 7-OH-DPAT can modulate dopamine synthesis and release, highlighting its effects on dopaminergic neurotransmission.[2][4]
In vivo microdialysis stands as a powerful technique for continuously monitoring the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely-moving animals.[5][6] When coupled with a highly sensitive analytical method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it provides a real-time window into the neurochemical fluctuations induced by pharmacological agents.[7][8][9]
This application note provides a comprehensive, field-proven protocol for utilizing in vivo microdialysis to investigate the effects of 7-OH-DPAT on dopamine release. The experimental design detailed herein emphasizes scientific integrity, with self-validating systems and explanations for the causality behind each experimental choice.
Experimental Design: Core Principles and Rationale
The overall goal of this experimental design is to accurately measure changes in extracellular dopamine concentrations in a specific brain region following the administration of 7-OH-DPAT. This is achieved by implanting a microdialysis probe into the target brain area, perfusing it with a physiological solution, and collecting the resulting dialysate for analysis. The drug can be administered systemically or locally via the microdialysis probe itself (reverse dialysis).
Key Experimental Considerations:
-
Choice of Animal Model: The rat is a commonly used and well-characterized model for neuropharmacological studies. Sprague-Dawley or Wistar rats are suitable choices.
-
Target Brain Region: The nucleus accumbens and dorsal striatum are key areas in the brain's reward and motor systems, respectively, with significant dopaminergic innervation and D3 receptor expression. The choice of region will depend on the specific research question.
-
Drug Administration Route:
-
Systemic Administration (Intraperitoneal, Subcutaneous): This route provides information on the overall effect of the drug after it has been absorbed and distributed throughout the body.
-
Local Administration (Reverse Dialysis): Infusing the drug directly into the target brain region via the microdialysis probe allows for the investigation of site-specific effects and can help to minimize systemic side effects.[10]
-
-
Controls: Appropriate control groups are essential for data interpretation. These should include a vehicle-treated group (receiving the drug solvent) and potentially a sham surgery group.
-
Probe Recovery and Calibration: Microdialysis probes do not recover 100% of the analyte from the extracellular fluid. It is crucial to determine the in vitro and/or in vivo recovery of the probe to accurately estimate the absolute extracellular concentrations of dopamine. The no-net-flux method is a reliable in vivo calibration technique.[11]
Visualizing the Workflow
The following diagram outlines the key stages of the in vivo microdialysis experiment.
Caption: Experimental workflow for in vivo microdialysis.
Detailed Protocols
PART 1: Stereotaxic Surgery and Microdialysis Probe Implantation
This protocol describes the implantation of a guide cannula, which will later house the microdialysis probe. This two-stage process helps to minimize tissue damage from the probe itself during the experiment.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Surgical drill
-
Bone screws and dental cement
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesic (e.g., carprofen)
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate method and ensure a surgical plane of anesthesia is maintained throughout the procedure. Shave the scalp and clean the area with an antiseptic solution.[12] Place the animal in the stereotaxic frame, ensuring the head is level.[12]
-
Incision and Skull Exposure: Make a midline incision on the scalp and retract the skin to expose the skull. Remove the periosteum from the skull surface.
-
Coordinate Determination: Identify the bregma and lambda landmarks on the skull. Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., Nucleus Accumbens: AP +1.7mm, ML ±1.6mm, DV -7.8mm from skull surface).
-
Craniotomy: At the determined coordinates, drill a small hole through the skull, being careful not to damage the underlying dura mater.[12]
-
Guide Cannula Implantation: Slowly lower the guide cannula to the predetermined depth.
-
Anchoring: Secure the guide cannula to the skull using bone screws and dental cement.
-
Closure and Recovery: Insert the dummy cannula into the guide cannula to keep it patent. Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover for at least 5-7 days in a clean home cage.
PART 2: In Vivo Microdialysis Experiment
Materials:
-
Microdialysis probe
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed
-
This compound (7-OH-DPAT)
-
Fraction collector (refrigerated)
-
Microcentrifuge tubes containing antioxidant (e.g., perchloric acid)
Procedure:
-
Probe Insertion and Perfusion: Gently restrain the rat and replace the dummy cannula with the microdialysis probe. Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Stabilization Period: Allow the animal to habituate to the experimental setup for at least 2-3 hours. This "wash-out" period is critical to allow the tissue to recover from the acute effects of probe insertion and to obtain a stable baseline of dopamine levels.[13]
-
Baseline Sample Collection: Collect at least 3-4 baseline dialysate samples (e.g., 20-minute fractions) to establish a stable baseline of dopamine release. Samples should be collected into tubes containing an antioxidant to prevent dopamine degradation.
-
7-OH-DPAT Administration:
-
Systemic: Administer the desired dose of 7-OH-DPAT via intraperitoneal or subcutaneous injection.
-
Reverse Dialysis: Switch the perfusion medium to aCSF containing the desired concentration of 7-OH-DPAT.
-
-
Post-Administration Sample Collection: Continue collecting dialysate samples for at least 2-3 hours after drug administration to monitor the full time-course of the drug's effect.
-
Euthanasia and Brain Extraction: At the end of the experiment, euthanize the animal according to approved protocols. Perfuse with saline followed by paraformaldehyde. Extract the brain for histological verification of the probe placement.[12]
PART 3: Sample Analysis by HPLC-ECD
Principle:
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying catecholamines like dopamine.[7][9] The dialysate sample is injected into the HPLC system, where dopamine is separated from other components on a reverse-phase column. As dopamine elutes from the column, it passes over an electrode set at an oxidizing potential, generating an electrical signal that is proportional to the concentration of dopamine.
Materials:
-
HPLC system with an electrochemical detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)
-
Dopamine standards
-
Data acquisition and analysis software
Procedure:
-
System Preparation: Equilibrate the HPLC-ECD system with the mobile phase until a stable baseline is achieved.
-
Standard Curve Generation: Prepare a series of dopamine standards of known concentrations and inject them into the system to generate a standard curve. This curve will be used to determine the concentration of dopamine in the unknown dialysate samples.
-
Sample Analysis: Inject a fixed volume of each dialysate sample into the HPLC system.
-
Data Quantification: Identify the dopamine peak in the chromatogram based on its retention time compared to the standards. Quantify the peak area and use the standard curve to calculate the concentration of dopamine in each sample.
Data Presentation and Analysis
The results are typically expressed as a percentage change from the baseline dopamine levels. The average of the 3-4 baseline samples is considered 100%.
| Time (min) | Baseline DA (% of control) | 7-OH-DPAT (1 mg/kg, i.p.) DA (% of control) |
| -60 to -40 | 102 ± 5 | 98 ± 6 |
| -40 to -20 | 99 ± 4 | 101 ± 5 |
| -20 to 0 | 100 ± 3 | 100 ± 4 |
| 0 to 20 | 101 ± 6 | 75 ± 7 |
| 20 to 40 | 98 ± 5 | 62 ± 6 |
| 40 to 60 | 103 ± 7 | 65 ± 8* |
| 60 to 80 | 99 ± 6 | 78 ± 9 |
| 80 to 100 | 100 ± 5 | 89 ± 7 |
| 100 to 120 | 102 ± 6 | 95 ± 8 |
Note: Data are hypothetical and presented as mean ± SEM. Statistical significance (e.g., p < 0.05) compared to baseline is often denoted with an asterisk.
Statistical analysis, such as a repeated-measures ANOVA followed by post-hoc tests, should be used to determine the significance of the drug's effect over time.
Mechanism of Action: Dopamine Autoreceptor Activation
7-OH-DPAT is thought to reduce dopamine release primarily through its action as an agonist at presynaptic D2 and D3 autoreceptors. Activation of these autoreceptors leads to an inhibition of dopamine synthesis and release from the nerve terminal.
Caption: 7-OH-DPAT action on presynaptic D3 autoreceptors.
Trustworthiness and Self-Validation
-
Histological Verification: After each experiment, it is imperative to perform histological analysis to confirm the correct placement of the microdialysis probe within the target brain region. Data from animals with incorrect placements should be excluded.
-
Stable Baseline: A stable baseline of dopamine levels before drug administration is crucial for reliable data. A coefficient of variation of less than 15% across the baseline samples is generally considered acceptable.
-
Probe Recovery: Consistent probe recovery across experiments ensures the reliability and comparability of the data. In vitro recovery should be checked for each batch of probes.
Conclusion
This application note provides a robust framework for designing and executing in vivo microdialysis experiments to study the effects of the D3-preferring agonist 7-OH-DPAT on dopamine neurotransmission. By adhering to the principles of careful surgical technique, appropriate experimental controls, and rigorous data analysis, researchers can obtain high-quality, reproducible data to further elucidate the role of the dopamine D3 receptor in brain function.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. besjournal.com [besjournal.com]
- 9. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-2-Amino-7-hydroxytetralin (7-OH-DPAT) Dosage and Administration in Rodent Models
Abstract and Scope
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the recommended dosage and administration of (R)-2-Amino-7-hydroxytetralin (commonly known as 7-OH-DPAT). As a potent and selective dopamine D3 receptor-preferring agonist, 7-OH-DPAT is an invaluable tool in preclinical neuroscience research.[1] This guide synthesizes data from peer-reviewed literature to offer detailed protocols, dosage tables, and mechanistic insights for its application in mouse and rat models. The objective is to equip investigators with the necessary information to design robust, reproducible, and ethically sound experiments exploring the dopaminergic system.
Pharmacological Profile and Mechanism of Action
Primary Mechanism: Dopamine D3/D2 Receptor Agonism
7-OH-DPAT is a synthetic compound that functions as a high-affinity agonist with a notable preference for the dopamine D3 receptor subtype over the D2 receptor.[2] However, it is crucial to understand that this selectivity is relative, not absolute. At higher concentrations, 7-OH-DPAT will also significantly engage D2 receptors. This dual activity is fundamental to interpreting its dose-dependent behavioral effects.
The compound's effects are largely dictated by which receptor population is primarily activated:
-
Presynaptic Autoreceptors (Low Doses): At lower doses, 7-OH-DPAT preferentially stimulates presynaptic D2 and D3 autoreceptors located on dopaminergic neurons.[3] Activation of these autoreceptors initiates a negative feedback loop, inhibiting dopamine synthesis and release into the synapse.[4][5] This leads to a net decrease in dopaminergic neurotransmission, often manifesting as hypoactivity, sedation, or a reduction in dopamine-dependent behaviors.[3][4][6][7]
-
Postsynaptic Receptors (High Doses): As the dosage increases, 7-OH-DPAT begins to act on postsynaptic D2 and D3 receptors in brain regions like the nucleus accumbens and striatum.[8][9] This direct stimulation mimics the effect of dopamine, leading to an overall increase in dopaminergic signaling and resulting in behaviors such as motor stimulation, stereotypy, and rewarding effects.[3][10][11]
This dose-dependent, biphasic activity is a critical consideration in experimental design. The choice of dose directly determines whether the study will probe the effects of decreased (autoreceptor-mediated) or increased (postsynaptic-mediated) dopamine signaling.
Recommended Dosage and Administration Routes
The optimal dose of 7-OH-DPAT is highly dependent on the animal model, route of administration, and the specific research question. The following tables summarize effective dosage ranges reported in the literature for various experimental paradigms. It is imperative that researchers conduct pilot studies to determine the precise dose-response curve for their specific conditions.
Dosage Summary for Rat Models
| Route | Dosage Range (mg/kg) | Observed Effect / Application | Reference(s) |
| IV | 0.001 - 0.004 | Potent inhibition of A9 and A10 dopamine neuron firing. | [8] |
| IP | 0.01 - 0.3 | Dose-dependent reduction of intracranial self-stimulation. | [4] |
| IP | 0.1 - 3.0 | Potent reduction of dopamine release in the nucleus accumbens. | [4][7] |
| IP | 0.125 - 0.50 | Reduction of ethanol intake in alcohol-preferring rats. | [12] |
| IP | 0.5 - 5.0 | Induction of conditioned place preference (rewarding properties). | [10] |
| SC | 0.025 - 0.2 | Sedation and induction of yawning/penile erection. | [11] |
| SC | 0.05 | Induction of hypoactivity (locomotor suppression). | [6] |
| SC | 0.8 - 4.0 | Induction of stereotyped behaviors. | [11] |
| SC | 1.0 | Behavioral sensitization studies (locomotor activity). | [13] |
Dosage Summary for Mouse Models
| Route | Dosage Range (mg/kg) | Observed Effect / Application | Reference(s) |
| SC | 0.04 - 10.0 | Potent suppression of species-typical behaviors. | [3] |
| SC | 0.2 - 10.0 | Dose-dependent reversal of reserpine-induced akinesia. | [3] |
| SC | 5.0 - 10.0 | Weak behavioral stimulation (occasional). | [3] |
Administration Routes: Rationale and Guidelines
The choice of administration route affects the pharmacokinetics (e.g., speed of onset, duration of action) of the compound.[14] Standard sterile techniques should always be used.[15][16]
-
Subcutaneous (SC): Involves injecting into the loose skin, typically over the back of the neck. This route provides a slower absorption and a more sustained duration of action compared to IP or IV. It is often used for behavioral studies where a steady drug level is desired.[3][6][13]
-
Intraperitoneal (IP): Involves injecting into the peritoneal cavity. This route allows for rapid absorption into the bloodstream.[17] Care must be taken to inject into the lower abdominal quadrants to avoid puncturing internal organs.[16] This is a very common route for systemic administration in rodent studies.[4][10][12]
-
Intravenous (IV): Typically administered via the lateral tail vein in both mice and rats.[15][17] This route provides the most rapid onset of action as the compound is delivered directly into systemic circulation. It is ideal for electrophysiological or neurochemical studies requiring precise timing of drug effects.[8]
Experimental Protocols
Protocol 1: Preparation of 7-OH-DPAT Solution for Injection
Rationale: Proper solubilization of 7-OH-DPAT is critical for accurate dosing and bioavailability. 7-OH-DPAT is typically supplied as a hydrobromide or hydrochloride salt, which is generally soluble in aqueous solutions.
Materials:
-
7-OH-DPAT (salt form)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
-
0.22 µm syringe filter
Procedure:
-
Calculate Required Mass: Determine the total mass of 7-OH-DPAT needed based on the desired final concentration and volume. Account for the molecular weight of the salt form, not just the freebase, for precise calculations.
-
Weigh Compound: Accurately weigh the calculated mass of 7-OH-DPAT powder and place it into a sterile vial.
-
Add Vehicle: Add a portion of the sterile 0.9% saline to the vial.
-
Solubilize: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or sonication may be used if solubility issues arise, but always check the manufacturer's stability data first.
-
Adjust to Final Volume: Once dissolved, add sterile saline to reach the final desired volume and concentration.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This removes any potential microbial contaminants.
-
Storage: Store the final solution as recommended by the manufacturer, typically protected from light and refrigerated or frozen for long-term storage.
Protocol 2: Assessment of Motor Activity (Open-Field Test)
Rationale: This protocol is designed to quantify the dose-dependent effects of 7-OH-DPAT on locomotor and exploratory activity, capturing both the low-dose hypoactivity and potential high-dose hyperactivity or stereotypy.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins to reduce stress-induced confounds.
-
Drug Administration: Administer the predetermined dose of 7-OH-DPAT or vehicle via the chosen route (e.g., SC or IP).
-
Placement: Immediately following injection (or after a specified pretreatment time), gently place the animal in the center of the open-field arena (e.g., a 40x40 cm box).
-
Data Collection: Record the animal's activity using an automated video-tracking system for a set duration (typically 30-60 minutes).
-
Parameters to Analyze:
-
Horizontal Locomotion: Total distance traveled.
-
Vertical Activity: Number of rearing events.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.
-
Stereotypy: Scored manually by a blinded observer for behaviors like repetitive sniffing, head weaving, or gnawing, particularly at higher doses.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Key Considerations and Data Interpretation
-
Enantiomer Purity: The (+)-enantiomer of 7-OH-DPAT is significantly more potent than the (-)-isomer at dopamine receptors.[8] Ensure you are using the correct, active isomer for your studies, as racemic mixtures will require higher doses to achieve the same effect.
-
Behavioral Context: The observed effects can be context-dependent. For instance, 7-OH-DPAT may produce different effects in habituated versus non-habituated animals or in animals undergoing behavioral tasks.[3][13]
Conclusion
This compound is a powerful pharmacological tool for dissecting the roles of D3 and D2 receptors in the central nervous system. Its characteristic biphasic dose-response profile necessitates a thorough and systematic approach to experimental design. By carefully selecting the dosage, administration route, and behavioral paradigm, researchers can effectively probe the nuanced effects of modulating dopaminergic pathways. The protocols and data summarized in this guide serve as a foundational resource for the successful application of 7-OH-DPAT in preclinical rodent models.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Mechanisms and sites of ocular action of 7-hydroxy-2-dipropylaminotetralin: a dopamine(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motor actions of 7-OH-DPAT in normal and reserpine-treated mice suggest involvement of both dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant drugs attenuate 7-OH-DPAT-induced hypoactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral interactions produced by co-administration of 7-OH-DPAT with cocaine or apomorphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-OH-DPAT produces place conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apomorphine and 7-OH DPAT reduce ethanol intake of P and HAD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. rjptsimlab.com [rjptsimlab.com]
How to prepare (R)-2-Amino-7-hydroxytetralin solutions for injection
Application Note & Protocol
Preparation of (R)-2-Amino-7-hydroxytetralin Solutions for Parenteral Administration in Preclinical Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of injectable solutions of this compound. As a member of the aminotetralin class of compounds, which are investigated for their interactions with various neurotransmitter systems, ensuring the stability, solubility, and safety of its parenteral formulation is paramount for obtaining reliable and reproducible preclinical data.[1][2][3] This guide details the essential pre-formulation considerations, a step-by-step protocol for solution preparation, and critical quality control measures. The methodologies are grounded in established principles of parenteral formulation science to ensure scientific integrity and experimental success.
Introduction and Pre-formulation Considerations
This compound is a chiral organic compound whose structural analogues, such as 7-OH-DPAT, are known to act as potent dopamine receptor agonists.[4] The successful in vivo evaluation of such compounds requires a formulation that is sterile, pyrogen-free, and physiologically compatible.[5][6] The key to developing a robust injectable formulation lies in understanding the physicochemical properties of the active pharmaceutical ingredient (API).
The structure of this compound, featuring a basic amine group and an acidic phenolic hydroxyl group, presents specific formulation challenges, namely solubility and oxidative stability. The amine functionality allows for the formation of acid addition salts, which typically exhibit significantly enhanced aqueous solubility compared to the free base. Conversely, the phenolic hydroxyl group is susceptible to oxidation, which can lead to degradation of the compound and discoloration of the solution.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | PubChem[8] |
| Molecular Formula | C₁₀H₁₃NO | PubChem[8] |
| Molecular Weight | 163.22 g/mol | PubChem[8] |
| Predicted pKa | pKa₁ ≈ 9.5-10.5 (Amine), pKa₂ ≈ 10-11 (Phenol) | (Estimated based on similar structures) |
| Aqueous Solubility | Poorly soluble as free base; solubility increases significantly at acidic pH. | General chemical principles |
| Stability | Prone to oxidation due to the phenolic hydroxyl group.[7] | Benchchem[7] |
| Storage (Solid) | Recommended storage at -20°C in a tightly sealed container. | Benchchem[7] |
Formulation Strategy and Rationale
The primary strategy for formulating this compound is to prepare it as an acid addition salt in an aqueous vehicle, adjusted for tonicity and stabilized against oxidation. This approach addresses the core challenges of solubility and stability.
Vehicle Selection
The primary solvent for parenteral preparations is Water for Injection (WFI) .[9] It is sterile, pyrogen-free, and serves as the foundation for the formulation. For compounds with limited solubility, co-solvents such as Propylene Glycol or Ethanol can be used, but their concentration must be carefully controlled to avoid toxicity.[9][10] For this protocol, we will focus on an aqueous-based system, which is generally preferred for safety.
pH Adjustment and Solubilization
Due to the basic amine group, the aqueous solubility of this compound is highly pH-dependent. Lowering the pH protonates the amine, forming a more soluble salt.
-
Rationale: By adjusting the pH to an acidic range (typically 3.0-5.0), the compound can be fully dissolved. This is a common strategy for basic drugs.[] Injectable products should ideally have a pH between 3.0 and 9.0 to avoid causing tissue damage at the injection site.[12]
-
Agent: Hydrochloric acid (HCl) is a suitable agent for forming the hydrochloride salt in situ. A buffer system, such as a citrate buffer , can be incorporated to maintain the pH within a narrow range, enhancing stability throughout the product's shelf life.[9][10]
Protection Against Oxidative Degradation
The phenolic hydroxyl group is a primary site for oxidation, which can be catalyzed by light, heat, or trace metal ions.
-
Rationale: To ensure the stability of the API, an antioxidant is essential. Antioxidants work by being preferentially oxidized over the drug substance.[5]
-
Agents: Ascorbic acid (0.01–0.1% w/v) is effective in aqueous solutions.[12] Additionally, a chelating agent like Edetate Disodium (EDTA) (0.005–0.01% w/v) can be included to bind metal ions that might catalyze oxidative reactions.
Tonicity Adjustment
Parenteral solutions should be isotonic with bodily fluids (approximately 280–295 mOsm/L) to prevent pain at the injection site and adverse cellular effects like hemolysis or crenation.[12][13][14]
-
Rationale: After dissolving the API and other excipients, the solution is often hypotonic. A tonicity-adjusting agent is added to match the physiological osmotic pressure.[12]
-
Agents: Sodium Chloride (NaCl) or Dextrose are commonly used and are physiologically compatible.[14]
Experimental Protocol: Preparation of a 1 mg/mL Sterile Solution
This protocol describes the preparation of 10 mL of a 1 mg/mL sterile solution of this compound for research use. All operations should be performed in a laminar flow hood using aseptic techniques.
Materials and Equipment
-
This compound (as free base)
-
Water for Injection (WFI)
-
Sodium Chloride (NaCl)
-
Ascorbic Acid
-
0.1 M Hydrochloric Acid (HCl) Solution
-
0.1 M Sodium Hydroxide (NaOH) Solution (for pH adjustment if needed)
-
Sterile, depyrogenated vials and stoppers
-
Calibrated analytical balance
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile syringes and volumetric flasks (Class A)
-
Vortex mixer and magnetic stirrer
Example Formulation Composition
Table 2: Example Formulation for 1 mg/mL Solution
| Component | Function | Concentration (% w/v) | Amount for 10 mL |
| This compound | API | 0.1% | 10 mg |
| Ascorbic Acid | Antioxidant | 0.05% | 5 mg |
| Sodium Chloride | Tonicity Agent | ~0.85% | ~85 mg |
| Hydrochloric Acid (0.1 M) | Solubilizing/pH Agent | As needed | q.s. to pH 4.0 |
| Water for Injection (WFI) | Vehicle | q.s. to 100% | q.s. to 10 mL |
*The exact amount of NaCl may need to be adjusted based on the contribution of the API salt to the final osmolality. For preclinical research, using a standard saline concentration after API dissolution is often a practical starting point.
Step-by-Step Preparation Workflow
-
Preparation: Tare a sterile beaker containing a magnetic stir bar on an analytical balance.
-
Vehicle Addition: Add approximately 8 mL (80% of the final volume) of WFI to the beaker.
-
Antioxidant Dissolution: Add 5 mg of Ascorbic Acid to the WFI and stir until fully dissolved. Rationale: Adding the antioxidant first ensures the API is protected from oxidation as soon as it is introduced to the aqueous environment.
-
API Weighing and Addition: Accurately weigh 10 mg of this compound and add it to the solution. The solution will likely appear as a suspension or slurry.
-
Solubilization via pH Adjustment: While stirring, slowly add 0.1 M HCl dropwise. Monitor the solution for clarity. The API should dissolve as the pH drops and the hydrochloride salt is formed.
-
pH Measurement and Final Adjustment: Once the API is fully dissolved, measure the pH using a calibrated meter. Adjust the pH to the target of 4.0 ± 0.2 using 0.1 M HCl or 0.1 M NaOH as needed. Rationale: This pH ensures the API remains in its soluble, protonated form and is within a safe range for injection.[12][15]
-
Tonicity Adjustment: Add ~85 mg of Sodium Chloride to the solution and stir until dissolved.
-
Final Volume Adjustment: Quantitatively transfer the solution to a 10 mL Class A volumetric flask. Rinse the beaker with a small amount of WFI and add it to the flask. Bring the solution to the final volume of 10 mL with WFI and mix thoroughly.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and aseptically filter the solution into a sterile, depyrogenated vial. Rationale: For heat-sensitive compounds or small-scale preparations, sterile filtration is the preferred method for removing microbial contamination.[16][17]
-
Sealing: Securely seal the vial with a sterile stopper and crimp cap.
Visualization of the Preparation Workflow
Caption: A flowchart illustrating the key stages in the preparation of the injectable solution.
Quality Control, Stability, and Storage
For preclinical research, adherence to quality control is essential for data integrity.
Table 3: Recommended Quality Control Specifications
| Test | Specification | Rationale |
| Appearance | Clear, colorless solution, free of visible particulates. | Ensures complete dissolution and absence of contamination or degradation. |
| pH | 4.0 ± 0.2 | Confirms the solution is within the target range for API solubility and stability. |
| Osmolality | 270 - 310 mOsm/kg | Verifies the solution is isotonic, minimizing injection site irritation.[12] |
| Sterility | No microbial growth. | A critical safety requirement for all parenteral products.[17][18] |
Stability
The chemical stability of the solution is primarily threatened by oxidation.
-
Protection: The inclusion of ascorbic acid and preparation under minimized light exposure can mitigate this. For multi-day studies, it is advisable to prepare fresh solutions.
-
Storage: Store the final sterile solution protected from light at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or below may be viable, but freeze-thaw stability should be experimentally confirmed.[7] Solutions should not be used if any discoloration or precipitation is observed.[7]
Safety and Handling
This compound is a research chemical with potential biological activity.
-
Hazards: The compound is listed as harmful if swallowed and causes skin and serious eye irritation.[8]
-
PPE: Always handle the solid compound and its solutions wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All weighing of the powder should be done in a chemical fume hood or ventilated balance enclosure.
Conclusion
The successful preparation of injectable this compound solutions hinges on a formulation strategy that addresses its inherent solubility and stability challenges. By preparing the compound as a hydrochloride salt at an acidic pH in the presence of an antioxidant and a tonicity agent, a stable and physiologically compatible solution can be achieved. The detailed protocol and quality control checks outlined in this document provide a robust framework for researchers to produce high-quality formulations, thereby ensuring the reliability and reproducibility of in vivo experimental results.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Resolved N,N-dialkylated 2-amino-8-hydroxytetralins: stereoselective interactions with 5-HT1A receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 5. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 6. Excipients and Their Use in Injectable Products | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C10H13NO | CID 14750917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Parenteral Added Substances | Pharmaguideline [pharmaguideline.com]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. Isotonic solutions and their role in pharmaceutical formulations [eureka.patsnap.com]
- 14. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 15. researchgate.net [researchgate.net]
- 16. Sterile Injectables: Key Considerations for Pharma Industry [adragos-pharma.com]
- 17. What are sterile injectables, and how are they used? [pharmko.com]
- 18. Excipients for Injections & Sterile Formulation - CD Formulation [formulationbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Amino-7-hydroxytetralin
Here is the technical support center for improving the yield of (R)-2-Amino-7-hydroxytetralin synthesis.
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. The content is structured into a troubleshooting guide for specific experimental issues, a set of frequently asked questions for broader context, and detailed protocols for key synthetic steps.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, explaining the underlying causes and providing actionable solutions.
Issue 1: Low Yield of the Final Product
Question: My overall yield for this compound is consistently low. What are the most likely causes and how can I improve it?
Answer: Low overall yield is a common issue stemming from inefficiencies at multiple stages of the synthesis. The most prevalent route involves the asymmetric synthesis of (R)-7-methoxy-2-aminotetralin followed by O-demethylation. Let's break down the potential problem areas.
A. Inefficient Asymmetric Reductive Amination: The conversion of 7-methoxy-2-tetralone to (R)-7-methoxy-2-aminotetralin is a critical step that dictates the maximum possible yield.
-
Causality: In chemical reductive amination, the formation of the imine intermediate can be slow or incomplete, and the reducing agent may lack stability or selectivity.[1] For enzymatic reactions, which are often preferred for their high enantioselectivity, issues like end-product inhibition or suboptimal reaction conditions (pH, temperature, cofactor regeneration) can severely limit conversion.[2] The product, 2-aminotetralin, can bind to the imine reductase (IRED) enzyme, reducing its catalytic activity as the reaction progresses.[2]
-
Solutions:
-
Optimize Imine Formation (Chemical Synthesis): Ensure the reaction is run under slightly acidic conditions (pH 5-6) to catalyze imine formation while minimizing hydrolysis. The use of a dehydrating agent can also drive the equilibrium towards the imine.[3]
-
Select the Right Reducing Agent: Sodium triacetoxyborohydride is often milder and more selective than sodium cyanoborohydride, which is toxic and can be problematic at scale.[1] Catalytic hydrogenation offers a clean, high-yield alternative but requires specialized high-pressure equipment.[1]
-
Overcome Enzyme Inhibition (Biocatalysis): If you observe the reaction rate slowing down prematurely, end-product inhibition is a likely cause.[2] Consider implementing in situ product removal by adding a biocompatible organic solvent to extract the amine product as it forms or by using an adsorbent resin. Alternatively, a fed-batch approach, where the substrate is added gradually, can keep the product concentration below the inhibitory threshold.[2]
-
Ensure Cofactor Regeneration: For enzymatic reactions using IREDs, the NADPH cofactor must be efficiently regenerated. A common system uses glucose dehydrogenase (GDH) and glucose. Ensure the GDH has high activity and that the glucose concentration is not limiting.
-
B. Poor Yield During O-Demethylation: The cleavage of the methyl ether in (R)-7-methoxy-2-aminotetralin to yield the final product is often harsh and can lead to side products.
-
Causality: Reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are strong Lewis acids that can coordinate to the amine, potentially leading to side reactions or difficult workups. Incomplete reaction leaves unreacted starting material, while prolonged reaction times or excessive temperatures can cause degradation or the formation of regioisomers.
-
Solutions:
-
Control Stoichiometry and Temperature: Use a slight excess of BBr₃ (typically 1.1-1.5 equivalents per methoxy group) and maintain a low temperature (e.g., -78°C to 0°C) during addition to minimize side reactions.
-
Protect the Amine: A common strategy is to first N-acylate the amine with a protecting group (e.g., acetyl or Boc).[4][5] This prevents the Lewis acid from coordinating with the nitrogen, leading to a cleaner reaction and simpler purification. The protecting group is then removed in a subsequent step.
-
Alternative Demethylation Agents: While BBr₃ is common, other reagents like HBr in acetic acid can also be effective. The choice depends on the substrate's stability and the scale of the reaction.
-
Issue 2: Poor Enantioselectivity (%ee)
Question: The enantiomeric excess of my final product is below the desired specification (>99% ee). How can I improve the stereochemical purity?
Answer: Achieving high enantiomeric excess is paramount, as the biological activity often resides in a single enantiomer.[6][7] The source of poor enantioselectivity depends on the chosen synthetic strategy.
A. For Biocatalytic Routes (Imine Reductase):
-
Causality: The choice of enzyme is the single most important factor. Not all IREDs will exhibit high selectivity for 7-methoxy-2-tetralone. Furthermore, suboptimal reaction conditions (pH, temperature, solvent) can compromise the enzyme's stereocontrol.
-
Solutions:
-
Enzyme Screening: Screen a panel of diverse IREDs to identify the one with the highest enantioselectivity for your specific substrate. Commercial kits are available for this purpose. Both (R)- and (S)-selective enzymes exist, providing access to either enantiomer.[8]
-
Optimize Reaction Conditions: Once an optimal enzyme is identified, fine-tune the pH, temperature, and buffer system. Small changes can have a significant impact on enantioselectivity.
-
Consider a Dynamic Kinetic Resolution (DKR) approach: Some enzymatic systems can convert a racemic starting material entirely into a single enantiomer of the product, which can be highly efficient.[9]
-
B. For Classical Chiral Resolution Routes:
-
Causality: This method involves reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid derivatives) to form diastereomeric salts, which are then separated by crystallization. Low %ee arises from incomplete separation of these salts due to similar solubilities or co-crystallization.
-
Solutions:
-
Screen Resolving Agents: Test various chiral acids (e.g., (R)-(-)-mandelic acid, dibenzoyl-L-tartaric acid) to find one that forms highly crystalline, easily separable diastereomeric salts.[10]
-
Optimize Crystallization Conditions: Systematically vary the solvent, temperature, and cooling rate. A slow cooling rate is generally preferred to allow for selective crystallization of the desired diastereomer.
-
Perform Recrystallization: A single crystallization may not be sufficient. One or two rounds of recrystallization of the diastereomeric salt can significantly enhance the enantiomeric purity, albeit with some loss of material.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and scalable approach starts from 7-methoxy-2-tetralone. This precursor undergoes an asymmetric synthesis to install the chiral amine, followed by demethylation of the phenol ether. The two main strategies are:
-
Chemo-enzymatic Synthesis: This involves the asymmetric reductive amination of 7-methoxy-2-tetralone using an (R)-selective imine reductase (IRED) enzyme, followed by O-demethylation.[8][9] This route is often preferred for its high enantioselectivity and green credentials.
-
Chemical Synthesis with Chiral Resolution: This involves a non-stereoselective synthesis of racemic 7-methoxy-2-aminotetralin via methods like reductive amination with a chemical reducing agent or oximation followed by hydrogenation.[1] The resulting racemate is then resolved into its constituent enantiomers using a chiral resolving agent.[10]
Q2: What analytical methods are best for monitoring the reaction and determining enantiomeric excess?
A2: A combination of techniques is essential for robust process control.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a UV detector is typically used to monitor the disappearance of starting material and the appearance of the product.
-
Enantiomeric Excess (%ee) Determination: Chiral HPLC is the gold standard for accurately determining the %ee. Columns with chiral stationary phases (e.g., based on cyclodextrins or macrocyclic antibiotics) are used to separate the enantiomers.[11] Capillary Electrophoresis (CE) with a chiral selector is another powerful technique for this purpose.[12]
Q3: What are the critical safety considerations for the reagents used in this synthesis?
A3: Several reagents require careful handling:
-
Boron Tribromide (BBr₃): Highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield, is mandatory.
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. It can release hydrogen cyanide gas upon contact with acid. All manipulations should be performed in a fume hood, and acidic conditions should be carefully controlled.[1]
-
Catalytic Hydrogenation: Requires the use of flammable hydrogen gas under pressure. Specialized, pressure-rated equipment and proper safety protocols are necessary to prevent explosions.[1]
Visualizations & Workflows
General Synthetic Workflow
The most common chemo-enzymatic route is summarized below.
Caption: Chemo-enzymatic synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Key Experimental Protocols
Protocol 1: Enzymatic Reductive Amination of 7-Methoxy-2-tetralone
This protocol is adapted from methodologies employing imine reductases for the synthesis of chiral amines.[8][9]
Materials:
-
7-Methoxy-2-tetralone
-
Imine Reductase (IRED) expressing E. coli cell lysate or purified enzyme
-
Glucose Dehydrogenase (GDH)
-
NADP⁺
-
D-Glucose
-
Ammonium chloride (NH₄Cl)
-
Potassium phosphate buffer (100 mM, pH 8.5)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffer solution containing 100 mM potassium phosphate (pH 8.5), 200 mM ammonium chloride, and 200 mM D-glucose.
-
Cofactor & Enzymes: Add NADP⁺ to a final concentration of 1 mM. Add the IRED and GDH enzymes (activity units to be determined based on enzyme batch and scale).
-
Substrate Addition: Dissolve 7-methoxy-2-tetralone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction vessel to a final concentration of 50 mM.
-
Reaction: Stir the mixture at 30°C. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to check for substrate conversion.
-
Workup: Once the reaction has reached completion (typically 12-24 hours), stop the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Adjust the pH of the aqueous layer to >10 with 2M NaOH to ensure the product is in its free base form. Extract the mixture with ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-7-methoxy-2-aminotetralin.
-
Analysis: Determine the enantiomeric excess (%ee) of the crude product using chiral HPLC. The product can be purified further by column chromatography if necessary.
| Parameter | Recommended Value | Rationale |
| pH | 8.5 | Optimal for many IREDs and helps maintain amine nucleophilicity. |
| Temperature | 30°C | Balances enzyme activity and stability. |
| Substrate Conc. | 20-100 mM | Higher concentrations can lead to substrate/product inhibition.[2] |
| Cofactor (NADP⁺) | 1 mM | Catalytic amount, regenerated by the GDH system. |
Protocol 2: O-Demethylation of N-Acetyl-(R)-7-methoxy-2-aminotetralin
This protocol includes an N-protection step to improve the cleanliness and yield of the demethylation.
Materials:
-
(R)-7-methoxy-2-aminotetralin
-
Acetic anhydride (Ac₂O) or Acetyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (DCM, anhydrous)
-
Boron tribromide (BBr₃, 1M solution in DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Hydrochloric acid (HCl, aqueous)
Procedure: Step A: N-Acetylation
-
Dissolve (R)-7-methoxy-2-aminotetralin (1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the N-acetylated intermediate.
Step B: O-Demethylation
-
Dissolve the N-acetyl intermediate (1 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add a 1M solution of BBr₃ in DCM (1.2 eq.) dropwise via syringe. A dark complex may form.
-
Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to 0°C over 2 hours. Monitor by TLC.
-
Quenching: Slowly and carefully add methanol at 0°C to quench the excess BBr₃. This is an exothermic step.
-
Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the solvent under reduced pressure.
Step C: Deprotection and Isolation
-
To the crude residue from Step B, add 6M aqueous HCl.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the N-acetyl group.
-
Cool the solution to room temperature and neutralize carefully with saturated sodium bicarbonate solution until the pH is ~8-9, at which point the product should precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Resolved N,N-dialkylated 2-amino-8-hydroxytetralins: stereoselective interactions with 5-HT1A receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Derivatives of 2-Aminotribenzotriquinacene: Synthesis and Optical Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparative Study of the Enantiomeric Resolution of Several Tetralone Derivatives on Macrocyclic Antibiotic Chiral Stationary Phases Using HPLC under Normal Phase Mode | Semantic Scholar [semanticscholar.org]
- 12. "Chiral Separations of Indan, Tetralin and Benzosuberan Derivatives by " by Kyung Hyun Gahm, Jauh Tzuoh Lee et al. [scholarsmine.mst.edu]
Troubleshooting low solubility of (R)-2-Amino-7-hydroxytetralin in aqueous solutions
Last Updated: January 2, 2026
Introduction
Welcome to the technical support guide for (R)-2-Amino-7-hydroxytetralin. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This compound is an amphoteric molecule, containing both a basic amino group and an acidic phenolic hydroxyl group, which presents unique challenges and opportunities for solubilization.
This guide provides a structured, in-depth approach to troubleshooting and overcoming low solubility issues. It is organized in a question-and-answer format to directly address common problems encountered during experimental work. The methodologies described herein are grounded in established physicochemical principles and are designed to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing very poor solubility of this compound in my neutral aqueous buffer (e.g., PBS pH 7.4). Is this expected?
A1: Yes, this is expected. The structure of this compound contains a tetralin core, which is largely non-polar. While the amino and hydroxyl groups are polar, their contribution to overall aqueous solubility at neutral pH is limited. At a neutral pH, the compound exists predominantly in its zwitterionic or neutral form, which often exhibits the lowest aqueous solubility.
Causality: The molecule's solubility is dictated by the equilibrium between its ionized and unionized forms. The solubility of the unionized form is intrinsically low due to the hydrophobic tetralin scaffold. To achieve significant aqueous solubility, the equilibrium must be shifted to favor one of the more soluble ionized forms (protonated amine or deprotonated phenol).
Q2: What is the most straightforward initial approach to improve the solubility of this compound in an aqueous solution?
A2: The most direct and effective initial approach is pH adjustment. [1][2][3][4][5] Since this compound is amphoteric, its solubility is highly dependent on the pH of the solution.
-
To dissolve the compound as a cation: Lower the pH of your aqueous solution to be at least 2 pH units below the pKa of the amino group. At this acidic pH, the amino group will be fully protonated (-NH3+), forming a soluble salt in situ.
-
To dissolve the compound as an anion: Raise the pH of your aqueous solution to be at least 2 pH units above the pKa of the phenolic hydroxyl group. At this alkaline pH, the hydroxyl group will be deprotonated (-O-), forming a soluble phenoxide salt.
Expert Insight: For most biological assays conducted near physiological pH, preparing a concentrated stock solution in an acidic or basic vehicle and then diluting it into the final assay medium is a common and effective strategy. However, be mindful of potential precipitation upon dilution if the final pH brings the compound back to its isoelectric point (the pH of minimum solubility).
Below is a diagram illustrating the pH-dependent ionization and its effect on solubility.
Caption: Troubleshooting workflow for this compound solubility.
Q3: I tried adjusting the pH, but my experiment is sensitive to extreme pH values. What are my other options?
A3: If pH adjustment is not compatible with your experimental system, co-solvents and complexation agents are the next logical steps.
1. Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[6][7][8][9][10][11]
-
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
N-methyl-2-pyrrolidone (NMP)
-
-
Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water and create a more favorable, less polar microenvironment for the hydrophobic tetralin core of the molecule, thereby enhancing its solubility.
2. Cyclodextrins (Inclusion Complexes): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a soluble inclusion complex.[12][13][14][15][16]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Mechanism of Action: The non-polar tetralin portion of the molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in the aqueous medium. This is a true solubilization technique that does not rely on altering the bulk solvent properties as significantly as co-solvents do.
| Method | Advantages | Disadvantages | Typical Starting Concentration |
| pH Adjustment | Simple, rapid, and often highly effective.[1][3][5] | May not be compatible with biological systems; risk of precipitation upon pH neutralization.[1] | Titrate with 0.1N HCl or 0.1N NaOH to desired pH |
| Co-solvents | Effective for many lipophilic compounds; well-established technique.[10] | Can have biological or enzymatic effects at higher concentrations; potential for toxicity. | 1-10% v/v (DMSO, Ethanol, PG, PEG 400) |
| Cyclodextrins | Generally low toxicity; can improve stability; effective for hydrophobic molecules.[13] | Can be more expensive; may alter drug availability to protein targets in some assays. | 1-10% w/v (HP-β-CD, SBE-β-CD) |
Q4: Can you provide a step-by-step protocol for using a co-solvent to prepare a stock solution?
A4: Certainly. Here is a standard protocol for preparing a 10 mM stock solution of this compound (MW: 163.22 g/mol ) using DMSO as a co-solvent.
Experimental Protocol: Co-solvent Stock Solution Preparation
-
Weigh the Compound: Accurately weigh out 1.63 mg of this compound powder and place it into a sterile microcentrifuge tube or glass vial.
-
Initial Co-solvent Addition: Add 100 µL of 100% DMSO to the vial.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[17] Visually inspect the solution to ensure it is clear and free of any particulate matter. This creates a 100 mM primary stock solution in pure DMSO.
-
Aqueous Dilution: To create a 10 mM working stock with 10% DMSO, add 900 µL of your desired aqueous buffer (e.g., sterile water, PBS) to the 100 µL of the 100 mM DMSO stock. It is crucial to add the aqueous phase to the DMSO stock while vortexing to prevent precipitation at the interface.
-
Final Check: Ensure the final 1 mL solution is clear. This solution is now a 10 mM stock of this compound in 10% DMSO/90% aqueous buffer.
-
Storage: Store the stock solution as recommended. For many compounds, this involves aliquoting and storing at -20°C or -80°C to minimize freeze-thaw cycles.[17]
Self-Validation Check: When diluting this stock into your final experimental medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts. Always run a vehicle control (medium with the same final DMSO concentration but without the compound) in your experiments.
Q5: How do I prepare a solution using cyclodextrins?
A5: The preparation is similar to using a co-solvent, but the cyclodextrin is typically pre-dissolved in the aqueous buffer.
Experimental Protocol: Cyclodextrin-Facilitated Solution Preparation
-
Prepare Cyclodextrin Solution: Prepare a 10% w/v solution of HP-β-CD by dissolving 1 g of HP-β-CD powder in 10 mL of your desired aqueous buffer. Stir until fully dissolved. This will be your solubilization vehicle.
-
Weigh the Compound: Weigh out an appropriate amount of this compound. For a target concentration of 5 mM, you would weigh 0.82 mg per mL of vehicle.
-
Combine and Solubilize: Add the weighed powder directly to the 10% HP-β-CD solution.
-
Facilitate Complexation: Cap the vial and vortex vigorously. Place the vial on a shaker or rotator at room temperature for several hours (or overnight for difficult-to-solubilize compounds) to allow for the formation of the inclusion complex. Sonication can also be used to expedite this process.[12]
-
Clarification: After incubation, if any undissolved material remains, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes and carefully collect the supernatant. This ensures your final solution is free of any undissolved compound.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the final solution through a 0.22 µm syringe filter that is compatible with your solution (e.g., PVDF or PES).
Caption: Encapsulation of the drug within the cyclodextrin host molecule.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. longdom.org [longdom.org]
- 4. PH adjustment: Significance and symbolism [wisdomlib.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. humapub.com [humapub.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing (R)-2-Amino-7-hydroxytetralin Dosage
This technical support guide is designed for researchers, scientists, and drug development professionals investigating (R)-2-Amino-7-hydroxytetralin. Our goal is to provide a comprehensive resource for optimizing the dosage of this compound to maximize its therapeutic efficacy while minimizing potential side effects. This guide is structured to anticipate and address the common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the experimental approach to dosage optimization for this compound.
Q1: What is the primary mechanism of action for this compound and how does this influence its potential side effects?
A1: this compound is an aminotetralin derivative expected to act as an agonist at dopamine and serotonin receptors. Specifically, related compounds like 7-OH-DPAT show preferential agonism at dopamine D2 and D3 receptors, and also interact with serotonin 5-HT1A receptors[1]. This dual pharmacology is critical. While dopamine receptor agonism is likely linked to its primary therapeutic effects in neuropsychiatric disorders, off-target activation of serotonin receptors or excessive dopaminergic stimulation can lead to a range of side effects. Understanding the receptor affinity and selectivity profile is the first step in predicting and mitigating these effects.
Q2: What are the anticipated side effects of this compound based on its presumed mechanism of action?
A2: Based on the pharmacology of similar aminotetralins, potential side effects can be predicted. Dopaminergic side effects may include nausea, vomiting, orthostatic hypotension, and at higher doses, stereotyped behaviors and psychosis. Serotonergic side effects, likely mediated by 5-HT1A receptors, can include dizziness, headache, and potentially "serotonin syndrome" if co-administered with other serotonergic agents[2]. It is also important to consider that some aminotetralins, like 8-OH-DPAT, have shown paradoxical effects at different doses, such as increasing food intake at low doses and inducing stereotypy at higher doses[3].
Q3: Why is a systematic dosage optimization study necessary before proceeding to more advanced preclinical or clinical studies?
A3: A systematic dosage optimization study is crucial to establish a therapeutic window for this compound. The goal is to identify a dose range that provides the desired therapeutic effect with an acceptable safety margin[4][5]. Skipping this step can lead to failed clinical trials due to either lack of efficacy or unacceptable toxicity[6]. The FDA's Project Optimus, although focused on oncology, emphasizes the importance of moving away from the maximum tolerated dose (MTD) paradigm and instead identifying an optimal biological dose through comprehensive dose-response and exposure-response analysis[7][8].
Q4: What are the key stages of an in vitro and in vivo dosage optimization workflow?
A4: A robust dosage optimization workflow begins with in vitro characterization to determine receptor binding affinity and functional activity. This is followed by in vivo studies in animal models to assess both efficacy and a spectrum of potential side effects. The workflow should be iterative, with in vivo findings potentially prompting further in vitro investigation to understand the underlying mechanisms of observed side effects.
Troubleshooting Guides
This section provides practical guidance for specific challenges that may arise during your experiments.
In Vitro Assay Troubleshooting
Issue: High variability in my in vitro functional assay results.
-
Possible Cause 1: Cell line instability.
-
Troubleshooting Step: Ensure you are using a stable cell line expressing the target receptor (e.g., CHO or HEK293 cells for dopamine D2 receptors)[9]. Regularly check for consistent receptor expression levels via methods like flow cytometry or western blotting. Maintain a consistent passage number for your experiments.
-
-
Possible Cause 2: Inconsistent assay conditions.
-
Troubleshooting Step: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Ensure the temperature and CO2 levels in your incubator are stable[9]. Use a consistent source and lot of serum and other critical reagents.
-
-
Possible Cause 3: Compound solubility issues.
-
Troubleshooting Step: Visually inspect your compound stock solutions for precipitation. Determine the solubility of this compound in your assay buffer. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring the vehicle itself does not impact the assay.
-
Issue: My compound shows lower potency in functional assays compared to binding assays.
-
Possible Cause 1: Partial agonism.
-
Troubleshooting Step: The compound may be a partial agonist, which would result in a lower maximal response in a functional assay compared to a full agonist, even with high binding affinity[10]. Characterize the extent of agonism by comparing the maximal response to a known full agonist.
-
-
Possible Cause 2: G protein-independent signaling.
-
Troubleshooting Step: The primary functional assay (e.g., cAMP inhibition) may only be measuring G-protein dependent signaling. The compound might also be activating G-protein independent pathways, such as those involving β-arrestin[9]. Consider running a β-arrestin recruitment assay to get a more complete picture of the compound's functional profile.
-
In Vivo Study Troubleshooting
Issue: Difficulty in establishing a clear dose-response relationship for efficacy.
-
Possible Cause 1: Inappropriate animal model.
-
Troubleshooting Step: Ensure the chosen animal model is validated for the specific therapeutic indication. The model should have a clear and measurable endpoint that is sensitive to dopaminergic or serotonergic modulation.
-
-
Possible Cause 2: Pharmacokinetic issues.
-
Troubleshooting Step: The compound may have poor bioavailability, rapid metabolism, or may not be crossing the blood-brain barrier effectively. Conduct pharmacokinetic studies to determine the plasma and brain concentrations of this compound at different doses and time points[10]. This will help correlate exposure with the observed pharmacological effects.
-
-
Possible Cause 3: Biphasic dose-response.
-
Troubleshooting Step: Some receptor agonists exhibit a biphasic or U-shaped dose-response curve, where higher doses can lead to a diminished effect due to receptor desensitization or engagement of counter-regulatory mechanisms. Test a wider range of doses, including very low doses, to fully characterize the dose-response relationship.
-
Issue: Observing unexpected or severe side effects at seemingly low doses.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: The compound may have significant affinity for other receptors that were not initially screened for. Conduct a broader receptor profiling screen to identify potential off-target interactions.
-
-
Possible Cause 2: Active metabolites.
-
Troubleshooting Step: A metabolite of this compound may be responsible for the observed side effects. Conduct metabolite identification studies and, if possible, synthesize and test the major metabolites for their activity.
-
-
Possible Cause 3: Species-specific differences.
-
Troubleshooting Step: The metabolic profile and receptor pharmacology can differ between species. While challenging to fully mitigate at the preclinical stage, being aware of this possibility is important when interpreting data and planning for future studies.
-
Experimental Protocols
In Vitro Characterization Workflow
This workflow outlines the key in vitro experiments to characterize the pharmacological profile of this compound.
1. Receptor Binding Affinity:
-
Objective: To determine the binding affinity (Ki) of this compound for human dopamine D2, D3, and serotonin 5-HT1A receptors.
-
Methodology:
-
Use commercially available cell membranes from cell lines stably expressing the human receptors.
-
Perform competitive radioligand binding assays using a known high-affinity radioligand for each receptor (e.g., [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3, [3H]-8-OH-DPAT for 5-HT1A).
-
Incubate the membranes with the radioligand and a range of concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
-
2. Functional Agonist Activity (cAMP Inhibition Assay):
-
Objective: To determine the potency (EC50) and efficacy of this compound in activating Gαi/o-coupled receptors (D2, D3, 5-HT1A).
-
Methodology:
-
Use a cell line stably co-expressing the receptor of interest and a cAMP-sensitive reporter system (e.g., CRE-luciferase) or a cell line amenable to cAMP measurement via ELISA or HTRF.
-
Culture cells in 96-well or 384-well plates[9].
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.
-
Concurrently treat cells with a range of concentrations of this compound.
-
Measure the resulting cAMP levels.
-
Plot the inhibition of forskolin-stimulated cAMP levels against the concentration of the compound to determine EC50 and maximal inhibition[9][11].
-
Visualization of In Vitro Workflow:
Caption: In Vitro Characterization Workflow
In Vivo Dosage Optimization and Side Effect Profiling
This protocol outlines a tiered approach to in vivo studies in rodents (e.g., rats or mice).
1. Acute Dose-Ranging Study:
-
Objective: To determine the dose range for efficacy and to identify overt behavioral side effects.
-
Methodology:
-
Administer single doses of this compound (e.g., subcutaneous or intraperitoneal injection) across a wide range (e.g., 0.01, 0.1, 1, 10, 100 mg/kg).
-
Include a vehicle control group.
-
Observe animals for a defined period (e.g., 4 hours) for signs of efficacy in a relevant behavioral model (e.g., locomotor activity for Parkinson's disease models, forced swim test for depression models[12]).
-
Simultaneously, score for potential side effects using a standardized observational checklist (e.g., Irwin screen or a modified version). Pay close attention to stereotyped behaviors (e.g., head weaving, gnawing), changes in posture, and signs of sedation or hyperactivity[3].
-
2. Focused Efficacy and Side Effect Assessment:
-
Objective: To establish a detailed dose-response relationship for both the desired therapeutic effect and specific side effects.
-
Methodology:
-
Based on the acute dose-ranging study, select a narrower range of 3-5 doses that span from no effect to a maximal therapeutic effect.
-
For each dose, use a larger group of animals (n=8-12 per group) to allow for statistical analysis.
-
Conduct the primary efficacy study.
-
In separate groups of animals, or in the same animals if the paradigms are not confounding, assess specific side effect profiles. For example:
-
Motor side effects: Use a rotarod test to assess motor coordination.
-
Cardiovascular side effects: Monitor heart rate and blood pressure using telemetry or tail-cuff methods.
-
Gastrointestinal side effects: Quantify pica (consumption of non-nutritive substances) as an indicator of nausea.
-
-
3. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Objective: To correlate drug exposure with therapeutic and adverse effects.
-
Methodology:
-
Analyze the samples to determine the concentration of this compound.
-
Model the relationship between drug concentration and the observed effects to establish a therapeutic concentration range.
Data Presentation:
Table 1: Example Data Summary for In Vivo Dosage Optimization
| Dose (mg/kg) | Efficacy Endpoint (e.g., % reduction in immobility) | Side Effect Score (e.g., stereotypy rating 0-4) | Motor Coordination (time on rotarod, sec) |
| Vehicle | 0 ± 5 | 0 | 120 ± 10 |
| 0.1 | 15 ± 7 | 0 | 118 ± 12 |
| 0.5 | 45 ± 10 | 1 | 110 ± 15 |
| 1.0 | 60 ± 8 | 2 | 95 ± 20 |
| 5.0 | 62 ± 9 | 4 | 60 ± 25 |
Visualization of Dosage Optimization Logic:
Caption: In Vivo Dosage Optimization Workflow
References
- 1. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. Low doses of the putative serotonin agonist 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) elicit feeding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 6. insilicotrials.com [insilicotrials.com]
- 7. kuraoncology.com [kuraoncology.com]
- 8. Dose Optimization in Oncology Drug Development: An International Consortium for Innovation and Quality in Pharmaceutical Development White Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of (R)-2-Amino-7-hydroxytetralin in storage
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support guide for (R)-2-Amino-7-hydroxytetralin. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As Senior Application Scientists, we understand that experimental success hinges on the quality of your reagents. This guide provides in-depth, field-proven insights into the causes of degradation and offers robust protocols to prevent it.
Section 1: Foundational Knowledge - FAQs on Chemical Instability
This section addresses the fundamental reasons behind the compound's sensitivity. Understanding the "why" is the first step toward effective prevention.
Q1: What structural features make this compound susceptible to degradation?
A: The instability of this compound arises from two key functional groups in its structure: a phenolic hydroxyl group and an aromatic amine group .
-
Phenolic Hydroxyl Group: The hydroxyl (-OH) group attached directly to the aromatic ring is highly susceptible to oxidation. Phenols can readily donate a hydrogen atom to free radicals, a process that, while responsible for their antioxidant properties, results in the degradation of the parent molecule.[1][2][3][4] This oxidation process is often the primary degradation pathway.
-
Amine Group: The amino (-NH2) group can also be a site for oxidation. Furthermore, amines are often hygroscopic, meaning they can absorb moisture from the air, which may facilitate other degradation reactions.[5]
The combination of these two groups makes the molecule particularly vulnerable to oxidative degradation, which is accelerated by factors like oxygen, light, heat, and the presence of metal ions.[6]
Q2: My solution of this compound has turned a yellow or brown color. What does this signify?
A: A color change, typically to yellow, amber, or brown, is a classic visual indicator of oxidative degradation. The phenolic ring is oxidized to form quinone or quinone-like structures. These resulting compounds are highly conjugated and absorb light in the visible spectrum, appearing colored. This color change is a direct sign that a significant portion of your compound has degraded and its purity is compromised.
Q3: What are the primary environmental factors that accelerate the degradation of this compound?
A: Several environmental factors can initiate and accelerate degradation. Controlling these is the key to preserving the compound.
-
Oxygen: Atmospheric oxygen is the most significant contributor to oxidation.
-
Light: Exposure to light, particularly UV light, provides the energy to initiate photo-oxidative reactions. Storing samples in direct sunlight is especially detrimental.[7]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation. While the compound may be stable for short periods at room temperature, long-term storage requires colder conditions.[5][8]
-
Moisture (Humidity): Water can participate in hydrolytic degradation pathways and facilitate oxidative reactions.[5]
-
pH: The stability of the compound in solution can be pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.[9]
-
Metal Ions: Trace amounts of metal ions (e.g., copper, iron) can act as catalysts, significantly speeding up the rate of oxidation.[6]
Section 2: Proactive Storage Protocols & Best Practices
This section provides actionable, step-by-step protocols for storing the compound in both solid and solution forms.
Q4: What is the definitive best practice for the long-term storage of solid this compound?
A: For maximum stability over months to years, the solid (powder) form of the compound should be stored with strict environmental controls.
Protocol 2.1: Long-Term Storage of Solid Compound
-
Container Selection: Use an amber glass vial with a PTFE-lined cap. The amber color protects from light, while the inert liner prevents leaching and ensures an airtight seal.
-
Atmosphere Control (Critical Step): Before sealing, the vial must be purged of atmospheric oxygen. Gently flush the vial with an inert gas, such as argon or nitrogen, for 30-60 seconds. This creates an inert headspace.
-
Sealing: Immediately after purging, securely tighten the cap. For extra protection, wrap the cap and neck of the vial with Parafilm® to create a secondary barrier against moisture and air ingress.
-
Temperature: Store the sealed vial at -20°C or below . A non-frost-free freezer is preferable to avoid temperature cycles.
-
Desiccation: Place the sealed vial inside a secondary container (e.g., a small box or zip-top bag) along with a desiccant pouch to protect against ambient moisture, especially during temperature changes when removing from the freezer.
Q5: How should I prepare and store stock solutions to maximize their stability for experimental use?
A: Stock solutions are inherently less stable than the solid form. Proper preparation and storage are critical to ensure reproducibility in your experiments.
Protocol 2.2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use high-purity, anhydrous, de-gassed solvents. Solvents should be purged with argon or nitrogen for 15-20 minutes before use to remove dissolved oxygen. DMSO and anhydrous ethanol are common choices, but you should always confirm solubility and compatibility with your specific experimental system.
-
Preparation:
-
Allow the solid compound vial to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weigh the desired amount of solid quickly and add the de-gassed solvent to the desired concentration.
-
If possible, perform this work inside a glove box with an inert atmosphere. If not, minimize the time the solid is exposed to air.
-
-
Aliquoting: Do not store the entire stock solution in a single large vial. Aliquot the solution into smaller, single-use volumes in amber glass or polypropylene cryovials. This minimizes the number of freeze-thaw cycles and the re-exposure of the bulk solution to air each time an aliquot is needed.
-
Atmosphere & Storage:
-
Before sealing each aliquot, flush the headspace of the vial with argon or nitrogen.
-
Store aliquots at -80°C for maximum stability.
-
Table 1: Summary of Recommended Storage Conditions
| Parameter | Solid Form (Long-Term) | Stock Solution (Working Aliquots) | Rationale |
| Temperature | -20°C or below | -80°C | Slows the rate of all chemical degradation reactions.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Prevents oxidative degradation, the primary pathway. |
| Light | Protected (Amber Vial) | Protected (Amber Vial/Tube) | Prevents light-induced photodegradation.[7][10] |
| Container | Amber Glass, PTFE-lined cap | Amber Glass or Polypropylene | Chemically inert and provides light protection. |
| Moisture | Exclude (Use Desiccant) | Exclude (Anhydrous Solvent) | Prevents hydrolysis and moisture-facilitated oxidation.[5] |
Section 3: Troubleshooting Guide for Degradation Issues
Even with the best practices, issues can arise. This section provides a logical framework for troubleshooting observed or suspected degradation.
Q6: My solution, which was stored at -20°C, has turned slightly yellow. What likely happened and is the compound still usable?
A: A slight yellowing indicates that partial oxidation has occurred. The most common causes are:
-
Incomplete Purging: The initial removal of oxygen from the vial's headspace was insufficient.
-
Imperfect Seal: The vial cap was not perfectly sealed, allowing a slow leak of oxygen over time.
-
Repeated Freeze-Thaw Cycles: Opening and using the same stock vial multiple times introduces fresh oxygen and moisture with each use.
Usability: The compound is no longer pure. For highly sensitive quantitative assays (e.g., binding affinity, dose-response curves), its use is not recommended as the effective concentration is unknown and degradation products could have confounding biological activity. For less sensitive qualitative applications, it might still provide a signal, but results should be interpreted with extreme caution. The best course of action is to discard the solution and prepare a fresh stock from solid material.
Diagram 1: Troubleshooting Workflow for Compound Degradation
Caption: A decision tree for troubleshooting suspected degradation.
Section 4: Validating Compound Integrity
Trust but verify. This section outlines how to analytically confirm the purity of your compound, providing a self-validating system for your storage protocols.
Q7: How can I analytically confirm the purity of my stored this compound and detect degradation?
A: The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or PDA detector. A stability-indicating HPLC method can separate the parent compound from its degradation products.[11][12]
Conceptual Protocol 4.1: Purity Check by RP-HPLC
-
Method Development: Develop an RP-HPLC method (e.g., using a C18 column) that shows a sharp, symmetrical peak for a freshly prepared standard of this compound. The mobile phase will typically be a mixture of an aqueous buffer (like ammonium acetate or phosphate) and an organic solvent (like acetonitrile or methanol).
-
Sample Analysis:
-
Carefully prepare a solution of your stored compound at the same concentration as the fresh standard.
-
Inject both the fresh standard and the stored sample onto the HPLC system.
-
-
Data Interpretation:
-
Purity Confirmation: If the chromatogram of your stored sample shows only a single peak that matches the retention time of the fresh standard, your compound is likely pure.
-
Degradation Detection: If the chromatogram of the stored sample shows a decrease in the area of the main peak and the appearance of new, smaller peaks (usually at different retention times), this is clear evidence of degradation. The percentage of degradation can be estimated by comparing the peak areas.
-
This analytical check provides definitive, quantitative data on the success of your storage protocol and gives you confidence in your experimental results.
Diagram 2: Proposed Oxidative Degradation Pathway
Caption: The primary oxidative degradation pathway.
References
- 1. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 2. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jscholaronline.org [jscholaronline.org]
- 4. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of (R)-2-Amino-7-hydroxytetralin
This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of (R)-2-Amino-7-hydroxytetralin. As a key pharmacophore and a precursor to dopamine D2/D3 receptor agonists like Rotigotine, its stereochemical purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the common challenges encountered in its stereoselective synthesis.
Part 1: Understanding the Core Synthetic Challenges
The synthesis of enantiomerically pure this compound, starting from the common precursor 7-methoxy-2-tetralone, presents several critical hurdles. The primary challenge lies in the stereocontrolled introduction of the amine group at the C2 position. The subsequent demethylation to reveal the free phenol must also be performed under conditions that prevent racemization.
Here, we address the three most prevalent strategies for achieving high enantiopurity:
-
Asymmetric Reductive Amination: The most direct and atom-economical approach.
-
Asymmetric Hydrogenation of an Enamine Intermediate: A highly effective method relying on sophisticated chiral catalysts.
-
Classical Chiral Resolution: A traditional but often necessary fallback strategy.
Below is a generalized workflow illustrating these synthetic routes.
Caption: Generalized synthetic pathways to this compound.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues.
Section 2.1: Asymmetric Hydrogenation & Reductive Amination
Asymmetric hydrogenation of a prochiral enamine or direct reductive amination of 7-methoxy-2-tetralone are the most efficient methods but are highly sensitive to catalyst and reaction conditions.
Question 1: My asymmetric hydrogenation is resulting in low enantiomeric excess (ee). What are the likely causes and how can I fix it?
Answer: Low enantioselectivity is the most common issue in this step. The root cause almost always lies with the catalyst system or the substrate purity. Here is a systematic troubleshooting guide.
Caption: Troubleshooting workflow for low enantiomeric excess (ee).
-
Pillar 1: Catalyst Integrity & Activation:
-
Expertise: Chiral phosphine ligands like BINAP, used in Noyori-type catalysts (e.g., Ru-BINAP), are highly susceptible to oxidation. Even minor oxidation of the phosphorus center can dramatically reduce enantioselectivity.
-
Troubleshooting:
-
Strictly Anaerobic Conditions: Handle all catalyst components (ligand and metal precursor) in a glovebox. Use Schlenk techniques for the reaction setup.
-
Ligand Purity: Verify the purity of your chiral ligand by ³¹P NMR. Oxidized phosphines will show a characteristic downfield shift.
-
Catalyst Activation: Ensure the pre-catalyst is properly activated. For example, RuCl₂(BINAP)(dmf)n often requires heating under hydrogen pressure to form the active catalytic species.
-
-
-
Pillar 2: Substrate and Solvent Purity:
-
Expertise: The substrate, 7-methoxy-2-tetralone, can contain impurities that act as catalyst poisons. Coordinating species like sulfur or other phosphines can bind to the metal center and inhibit catalysis or alter the chiral environment.
-
Troubleshooting:
-
Recrystallize the Ketone: Purify the 7-methoxy-2-tetralone by recrystallization immediately before use.
-
Degas Solvents: Thoroughly degas your solvent (e.g., methanol, ethanol) by at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. Dissolved oxygen is detrimental.
-
-
-
Pillar 3: Reaction Parameters:
-
Expertise: Hydrogen pressure and temperature are critical. For many Ru-BINAP systems, higher pressures can sometimes decrease enantioselectivity by altering the rate-determining step or the equilibrium between catalyst diastereomeric intermediates.
-
Troubleshooting:
-
Screen H₂ Pressure: Screen pressures from 10 atm to 100 atm. A lower pressure (e.g., 15-30 atm) often provides better selectivity.
-
Optimize Temperature: Run a temperature screen from room temperature up to 80 °C. While higher temperatures increase the reaction rate, they can negatively impact ee. An optimal balance is typically found around 40-50 °C.
-
-
Question 2: My reaction is stalling or showing low conversion. What should I do?
Answer: Low conversion points to catalyst deactivation or insufficient activity.
-
Catalyst Loading: The substrate-to-catalyst ratio (S/C) is crucial. While a high S/C is desirable for industrial applications, a ratio of 1000:1 to 200:1 is a good starting point for lab scale. If the reaction stalls, try increasing the catalyst loading (e.g., to S/C of 100:1).
-
Hydrogen Uptake: Monitor the hydrogen pressure. A lack of H₂ uptake is a clear sign of reaction failure. Ensure there are no leaks in your reactor system.
-
Inhibitors: Besides impurities, the product itself can sometimes inhibit the catalyst at high concentrations. If you observe the reaction rate slowing significantly over time, this could be a factor. Diluting the reaction may help in some cases.
Table 1: Comparison of Catalytic Systems for Asymmetric Amination/Hydrogenation
| Catalyst System | Substrate | Pressure (atm) | Temp (°C) | Solvent | ee (%) | Yield (%) | Reference |
| Ru-Cl₂-(S)-Xyl-BINAP / NH₃ | 7-Methoxy-2-tetralone | 30 (H₂) / 20 (NH₃) | 80 | Methanol | 98 | 92 | |
| Rh(I)-(S,S)-Et-DuPhos | N-acetyl enamine | 4 | 25 | Methanol | >99 | >95 | |
| Ir(I)-f-spiroPhos | N-phenyl imine | 50 | 50 | Toluene | 96 | 98 |
Section 2.2: Chiral Resolution
Question 3: My diastereomeric salt crystallization is not working or the ee of the resolved amine is low.
Answer: Chiral resolution via diastereomeric salt formation is an art as much as a science. Success depends on the choice of resolving agent, solvent, and crystallization kinetics.
-
Expertise: The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and a chiral acid. For a successful resolution, one salt should be significantly less soluble than the other in a given solvent system, allowing it to crystallize out selectively.
-
Troubleshooting Steps:
-
Choice of Resolving Agent: The most common agent for 2-aminotetralins is Di-p-toluoyl-D-tartaric acid (D-DTTA) or its L-enantiomer. If D-DTTA is not effective, consider other chiral acids like mandelic acid or camphorsulfonic acid.
-
Solvent Screening: This is the most critical variable. Start with a polar protic solvent like methanol or ethanol. If the salts are too soluble (nothing crystallizes) or too insoluble (both precipitate), use a binary solvent system. For example, start with a solution in hot methanol and slowly add a less polar co-solvent like ethyl acetate or water until turbidity is observed, then allow it to cool slowly.
-
Stoichiometry: Ensure you are using the correct stoichiometry. Using exactly 0.5 equivalents of the chiral acid relative to the racemic amine is often the best starting point.
-
Cooling Rate: Do not crash-cool the solution. Slow, controlled cooling (e.g., leaving the flask in a warmed, insulated bath to cool to room temperature overnight) is essential for selective crystallization and high diastereomeric purity.
-
Purity of Liberated Amine: After separating the crystals, you must liberate the free amine (e.g., by treatment with NaOH) and then check its ee. The mother liquor contains the enriched undesired enantiomer. You can often improve the ee of your crystalline salt by a second recrystallization.
-
Section 2.3: Final Demethylation Step
Question 4: I am observing racemization during the final HBr-mediated demethylation step. How can I prevent this?
Answer: This is a known issue. The strongly acidic and high-temperature conditions typically used for aryl methyl ether cleavage can promote racemization at the adjacent stereocenter, likely via a reversible imine-enamine tautomerism.
-
Expertise: The mechanism of racemization involves protonation of the amine, followed by formation of an achiral enamine intermediate under the harsh acidic conditions. Re-protonation of this enamine can occur from either face, leading to loss of stereochemical information.
-
Mitigation Strategies:
-
Use Boron Tribromide (BBr₃): BBr₃ is a highly effective Lewis acid for cleaving aryl methyl ethers under much milder conditions. The reaction can often be run at temperatures from -78 °C to room temperature in a solvent like dichloromethane (DCM), which significantly suppresses the racemization pathway.
-
Protect the Amine: An alternative strategy is to protect the amine functionality before demethylation. For example, forming a Boc-protected amine allows you to perform the HBr demethylation. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM) that are less prone to causing racemization. This adds steps but can be more robust.
-
Protocol: Demethylation using BBr₃
-
Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve (R)-2-Amino-7-methoxytetralin (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a 1.0 M solution of BBr₃ in DCM (2.5 eq) dropwise via syringe. The reaction is often exothermic.
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Workup: Neutralize the solution with a saturated NaHCO₃ solution, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Validation: Confirm the product structure by ¹H NMR, ¹³C NMR, and MS. Critically, verify the enantiomeric excess using a chiral HPLC method.
Refining experimental protocols for (R)-2-Amino-7-hydroxytetralin
Welcome to the technical support center for (R)-2-Amino-7-hydroxytetralin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, characterization, and experimental application of this potent dopamine D2 and D3 receptor agonist. Here, you will find not just protocols, but the underlying scientific principles to empower your research and troubleshoot challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
This compound is a valuable tool in neuroscience research, primarily used to study the function of dopamine D2-like receptors (D2, D3, and D4). Its high affinity and agonist activity make it suitable for:
-
Investigating the physiological roles of D2 and D3 receptors in various neurological processes.
-
Serving as a reference compound in the development of new dopaminergic agents for conditions like Parkinson's disease and schizophrenia.[1][2]
-
Use in in-vitro pharmacological assays, such as radioligand binding and functional assays, to characterize the properties of dopamine receptors.[3][4][5]
Q2: What are the recommended storage conditions for this compound and its solutions?
For long-term storage, solid this compound should be kept at -20°C in a tightly sealed container. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Due to the presence of the amine and phenol groups, the compound is susceptible to oxidation, which can be accelerated by exposure to air and light. It is advisable to purge solutions with an inert gas like argon or nitrogen before sealing.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is pH-dependent due to the basic nature of the primary amine. In acidic conditions, it will form a more soluble salt. For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer.
Q4: What safety precautions should be taken when handling this compound?
This compound is classified as harmful if swallowed and causes skin and eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust or fumes and any direct contact with skin and eyes.
Synthesis and Purification: A Troubleshooting Guide
The synthesis of enantiomerically pure this compound is a multi-step process that requires careful execution. Below is a guide to the key stages, including potential pitfalls and their solutions.
Workflow for Synthesis and Chiral Resolution
References
- 1. benchchem.com [benchchem.com]
- 2. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C10H13NO | CID 14750917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing variability in animal responses to (R)-2-Amino-7-hydroxytetralin
A Guide for Researchers on Navigating Experimental Variability
Welcome to the technical support center for (R)-2-Amino-7-hydroxytetralin (7-OH-DPAT). As a Senior Application Scientist, I've designed this comprehensive resource to help you navigate the complexities of using this potent dopamine D3 receptor agonist in your research. Variability in animal responses is a common challenge in behavioral pharmacology, and this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.
I. Understanding 7-OH-DPAT: Mechanism of Action & Key Characteristics
This compound, commonly known as 7-OH-DPAT, is a synthetic compound recognized for its high affinity and selectivity as a dopamine D3 receptor agonist.[1][2] While it also interacts with D2 receptors, its affinity for D3 receptors is significantly higher.[2] This selectivity makes it a valuable tool for investigating the role of the D3 receptor in various physiological and pathological processes, including addiction and motivation.[1][3]
However, the behavioral effects of 7-OH-DPAT can be complex and dose-dependent. At low doses, it is thought to preferentially activate presynaptic D3 autoreceptors, leading to a decrease in dopamine release and subsequent behavioral inhibition, such as hypolocomotion.[4][5] Conversely, higher doses are believed to act on postsynaptic receptors, resulting in more varied behavioral outcomes, including stereotypy.[6] It's also important to note that 7-OH-DPAT has been shown to have some activity at serotonin 5-HT1A receptors, which could contribute to its overall pharmacological profile.[7]
Dopaminergic Signaling Pathway with 7-OH-DPAT
Caption: Simplified signaling pathway of 7-OH-DPAT.
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of 7-OH-DPAT in animal research.
Q1: What is the primary mechanism of action of 7-OH-DPAT?
A1: 7-OH-DPAT is a potent agonist with high selectivity for the dopamine D3 receptor subtype.[1][2] Its effects are primarily mediated through the activation of these receptors, which can be located both presynaptically (autoreceptors) and postsynaptically.
Q2: Why am I seeing biphasic dose-response effects with 7-OH-DPAT?
A2: Biphasic responses are a known characteristic of 7-OH-DPAT. Low doses tend to cause inhibitory effects (e.g., decreased locomotion), likely due to the activation of presynaptic D3 autoreceptors which reduces dopamine release.[4][5] Higher doses, on the other hand, can lead to stimulatory effects (e.g., stereotyped behaviors) by acting on postsynaptic dopamine receptors.[6]
Q3: Does 7-OH-DPAT have activity at other receptors?
A3: While highly selective for D3 receptors, 7-OH-DPAT also exhibits affinity for D2 receptors, albeit at a much lower level.[2] Some studies also indicate a potential interaction with serotonin 5-HT1A receptors, which could influence its overall behavioral effects.[7]
Q4: What are the expected behavioral outcomes in rodents following 7-OH-DPAT administration?
A4: The behavioral effects in rodents are dose-dependent. Low doses typically induce yawning, stretching, and hypolocomotion.[2][6] As the dose increases, stereotyped behaviors like sniffing and gnawing may become more prominent.[6]
Q5: How does the response to 7-OH-DPAT differ between species?
A5: Significant species-specific differences in drug responses are common in pharmacology. For instance, studies with the related compound 8-OH-DPAT have shown different mechanisms of action for inducing hypothermia in rats versus mice.[8] While direct comparative studies for 7-OH-DPAT are less common, it is crucial to consider that pharmacokinetic and pharmacodynamic variations can lead to different behavioral outcomes across species. For example, inconsistent effects of 7-OH-DPAT have been observed in rhesus monkeys.[9]
III. Troubleshooting Guide: Addressing Inconsistent Animal Responses
Variability in animal responses is a significant challenge in behavioral pharmacology.[10] This guide provides a structured approach to troubleshooting common issues encountered during experiments with 7-OH-DPAT.
Issue 1: High Inter-Individual Variability in Behavioral Responses
Question: I am observing a wide range of behavioral responses among animals within the same treatment group. Some animals show the expected effect, while others are non-responsive or show paradoxical reactions. What could be the cause?
Answer: High inter-individual variability can stem from several factors, from the animal's baseline state to subtle environmental influences.
Troubleshooting Steps:
-
Review Animal Characteristics:
-
Species and Strain: Ensure you are using a well-characterized strain for your behavioral assay. Different strains of mice and rats can exhibit significant differences in their dopaminergic systems and behavioral profiles.[11]
-
Age and Sex: Both age and sex can influence drug metabolism and receptor expression. Use a consistent and narrow age range for your subjects. Be aware that the estrous cycle in female rodents can impact behavioral outcomes.
-
Baseline Behavioral Phenotype: Individual differences in baseline anxiety, activity levels, or sexual motivation can influence the response to 7-OH-DPAT.[12] Consider pre-screening animals to exclude outliers or to balance groups based on baseline behavior.
-
-
Examine Environmental and Husbandry Factors:
-
Acclimation Period: Ensure all animals have had an adequate and consistent acclimation period to the housing and testing environments. Insufficient acclimation can lead to stress-induced variability.
-
Housing Conditions: Social isolation or enriched environments can alter neurochemistry and behavior. Maintain consistent housing conditions for all experimental subjects.
-
Handling: The method and frequency of handling can significantly impact animal stress levels and subsequent behavior.[13] Implement a standardized, low-stress handling protocol for all animals.[14][15]
-
-
Standardize Experimental Procedures:
-
Time of Day: Circadian rhythms can affect drug metabolism and behavioral readouts. Conduct all experiments at the same time of day.
-
Order of Testing: The order in which animals are tested can introduce variability. Randomize the testing order of animals from different treatment groups.
-
Issue 2: Lack of Expected Dose-Response Relationship
Question: I am not observing a clear dose-response curve. In some cases, higher doses are producing a weaker effect than lower doses. Why is this happening?
Answer: The absence of a classic dose-response relationship can be due to the biphasic nature of 7-OH-DPAT, receptor desensitization, or issues with drug preparation and administration.
Troubleshooting Steps:
-
Consider the Biphasic Nature of 7-OH-DPAT:
-
Verify Drug Preparation and Administration:
-
Solubility and Stability: Confirm that 7-OH-DPAT is fully dissolved in the vehicle and that the solution is stable. Prepare fresh solutions for each experiment.
-
Route and Volume of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) and the injection volume can affect the pharmacokinetics of the drug.[16] Ensure these are consistent across all animals.
-
Injection Technique: Inconsistent injection technique can lead to variability in drug absorption. Ensure all personnel are proficient in the chosen administration route.
-
-
Evaluate Potential for Receptor Desensitization:
-
Chronic or repeated administration of a dopamine agonist can lead to receptor downregulation or desensitization, altering the response to subsequent drug challenges.[17] If your protocol involves repeated dosing, consider the potential for these long-term changes.
-
Issue 3: Inconsistent Results Across Different Experimental Paradigms
Question: 7-OH-DPAT is producing the expected effect in one behavioral test (e.g., locomotor activity) but not in another (e.g., conditioned place preference). What could explain this discrepancy?
Answer: Different behavioral paradigms engage distinct neural circuits and are sensitive to different aspects of a drug's pharmacological profile.
Troubleshooting Steps:
-
Analyze the Demands of the Behavioral Task:
-
Consider the underlying neurobiology of each behavioral test. For example, a task that measures motor activity may be more sensitive to the effects of 7-OH-DPAT on the nigrostriatal pathway, while a test of reward or motivation may be more dependent on the mesolimbic pathway.[18]
-
The complexity of the task can also be a factor. A simple reflex may be affected differently than a complex cognitive task.
-
-
Review Dose Selection for Each Paradigm:
-
Consider Potential Off-Target Effects:
-
At higher doses, the effects of 7-OH-DPAT may not be solely mediated by D3 receptors.[7] Off-target effects could contribute to the observed behavioral profile in some tasks but not others.
-
Experimental Workflow for Troubleshooting Variability
Caption: A systematic approach to troubleshooting inconsistent results.
IV. Data Summary Tables
Table 1: Receptor Binding Affinity of 7-OH-DPAT
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Dopamine D3 | 0.57 | [2] |
| Dopamine D2 | >100 | [2] |
| Serotonin 5-HT1A | Variable, lower affinity than D3 | [7][20] |
Table 2: Dose-Dependent Behavioral Effects of 7-OH-DPAT in Rats
| Dose Range (mg/kg) | Primary Behavioral Effects | Putative Mechanism | References |
| 0.01 - 0.2 | Yawning, stretching, penile erection, hypolocomotion | Presynaptic D3 autoreceptor activation | [2][4][6] |
| 0.2 - 1.0 | Transition from inhibitory to stimulatory effects | Increasing postsynaptic receptor engagement | [6][21] |
| > 1.0 | Stereotyped sniffing, gnawing, and hyperlocomotion | Postsynaptic D2/D3 receptor activation | [6] |
V. Key Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
-
Animals: Male Wistar rats (250-300g).
-
Housing: Group-housed (4 per cage) with a 12-hour light/dark cycle, with food and water ad libitum.
-
Acclimation: Handle animals for 5 minutes daily for 5 days prior to the experiment. Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Apparatus: Open-field arena (e.g., 40 x 40 x 40 cm) equipped with automated infrared beam tracking.
-
Procedure:
-
Administer 7-OH-DPAT or vehicle via subcutaneous injection.
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity (total distance traveled, rearing, etc.) for a 60-minute session.
-
-
Data Analysis: Analyze data in 5- or 10-minute time bins to assess the time course of the drug's effect. Use a two-way ANOVA (treatment x time) for statistical analysis.
Protocol 2: Conditioned Place Preference (CPP)
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two conditioning chambers.
-
Procedure:
-
Pre-conditioning (Day 1): Allow animals to freely explore all three chambers for 15 minutes to determine initial preference.
-
Conditioning (Days 2-9):
-
On drug conditioning days, administer 7-OH-DPAT and confine the animal to one of the conditioning chambers for 30 minutes.
-
On vehicle conditioning days, administer vehicle and confine the animal to the opposite chamber for 30 minutes.
-
Alternate drug and vehicle conditioning days. The drug-paired chamber should be counterbalanced across animals.
-
-
Post-conditioning Test (Day 10): Place the animal in the neutral center chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
-
Data Analysis: Calculate a preference score (time in drug-paired chamber - time in vehicle-paired chamber). Use a paired t-test or one-way ANOVA to compare preference scores across treatment groups.
VI. Concluding Remarks
This compound is a powerful tool for dissecting the function of the dopamine D3 receptor. However, like any pharmacological agent, its effects are subject to a multitude of variables. By understanding its complex pharmacology and by systematically controlling for potential sources of variability in your experimental design, you can enhance the reliability and reproducibility of your findings. This guide is intended to be a living document; as new research emerges, our understanding of 7-OH-DPAT will continue to evolve.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct evidence for an important species difference in the mechanism of 8-OH-DPAT-induced hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the putative dopamine D3 receptor agonist 7-OH-DPAT in rhesus monkeys trained to discriminate cocaine from saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apomorphine and 7-OH DPAT reduce ethanol intake of P and HAD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral effects induced by the dopamine D3 agonist 7-OH-DPAT in sexually-active and -inactive male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of handling technique and handling frequency on laboratory mouse welfare is sex-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of changing veterinary handling techniques on canine behaviour and physiology Part 2: Behavioural measurements | Animal Welfare | Cambridge Core [cambridge.org]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic exposure to dopamine agonists affects the integrity of striatal D2 receptors in Parkinson's patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential effects of 7-OH-DPAT on amphetamine-induced stereotypy and conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. Effects of (-)eticlopride and 7-OH-DPAT on the tail-suspension test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for (R)-2-Amino-7-hydroxytetralin
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective handling, storage, and use of (R)-2-Amino-7-hydroxytetralin. The information herein is synthesized from established chemical principles and available data to ensure experimental success and maintain the integrity of this valuable research compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its primary research applications?
This compound, with the IUPAC name (7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol, is a derivative of the 2-aminotetralin class of compounds.[1] This class of molecules is recognized for its interaction with key neurotransmitter receptors, particularly dopamine and serotonin receptors.[2] As such, this compound and its analogs are primarily used in neuroscience research to investigate the pharmacology of these receptor systems. This can include studies related to mood disorders, neurodegenerative diseases, and other conditions involving dopaminergic and serotonergic signaling.
Q2: What are the key physical and chemical properties of this compound?
A summary of the key properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| CAS Number | 85951-61-7 | [1] |
| Appearance | Off-white to gray crystalline powder | |
| Melting Point | 143-144 °C |
Q3: What are the primary safety hazards associated with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Section 2: Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
Q4: How should solid this compound be stored for long-term stability?
Q5: What is the recommended procedure for storing solutions of this compound?
Stock solutions of this compound should be stored at -20°C or below . To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. For a related compound, it is advised that solutions are used within one month of preparation. It is also best practice to use freshly prepared solutions for experiments whenever possible.
Q6: Are there any known incompatibilities or degradation pathways for this compound?
This compound contains both a phenolic hydroxyl group and an amino group, making it susceptible to oxidation . Exposure to air (oxygen) and light can accelerate this process, potentially leading to the formation of colored degradation products and a decrease in the compound's purity and biological activity. The presence of metal ions can also catalyze the oxidation of phenolic compounds. Therefore, it is crucial to use high-purity solvents and avoid contamination. Discoloration of the solid or solutions may be an indication of degradation, and such materials should be discarded.
Section 3: Solution Preparation
The following protocols provide guidance on preparing solutions of this compound for experimental use.
Q7: In which solvents is this compound soluble?
Q8: What is the recommended procedure for preparing a stock solution in DMSO?
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of the compound into a clean, dry vial. For example, to prepare 1 mL of a 10 mM solution, you would need 1.6322 mg of this compound (Molecular Weight = 163.22 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Gently vortex or sonicate the solution until the solid is completely dissolved. If necessary, gentle warming in a water bath (45-60°C) can aid dissolution.
-
Storage: Once dissolved, aliquot the stock solution into single-use vials and store at -20°C or below, protected from light.
Section 4: Experimental Troubleshooting
This section provides guidance on common issues that may be encountered during experiments with this compound.
Q9: My experimental results are inconsistent or show reduced potency of the compound. What could be the cause?
Inconsistent results or a loss of potency are often linked to the degradation of the compound.
-
Improper Storage: Verify that both the solid compound and any prepared solutions have been consistently stored at -20°C and protected from light.
-
Multiple Freeze-Thaw Cycles: Avoid using stock solutions that have been subjected to numerous freeze-thaw cycles. It is best to use fresh aliquots for each experiment.
-
Oxidation: The amine and phenol groups are susceptible to oxidation. When preparing solutions, using solvents that have been purged with an inert gas like argon or nitrogen can help minimize this.
Q10: The solution of this compound has developed a yellowish or brownish color. Can I still use it?
No, a discolored solution is a strong indicator of degradation , likely due to oxidation. The colored byproducts could interfere with your assay or have their own biological activity, leading to unreliable results. Discard any discolored solutions and prepare a fresh one from a new, unopened vial of the solid compound.
Section 5: Visualized Workflows and Pathways
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of this compound for a target receptor.
Caption: Workflow for a radioligand binding assay.
Potential Degradation Pathway: Oxidation
This diagram illustrates a simplified, hypothetical oxidation pathway for this compound, which is a common degradation route for phenolic amines.
Caption: Potential oxidative degradation pathway.
Section 6: References
-
PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--
-
BenchChem. The Structure-Activity Relationship of 2-Aminotetralin Derivatives: A Technical Guide for Drug Development Professionals. --INVALID-LINK--
-
ChemicalBook. (R)-2-Amino-7-hydroxytetraline. --INVALID-LINK--
-
Tocris Bioscience. (R)-(+)-8-Hydroxy-DPAT hydrobromide Certificate of Analysis. --INVALID-LINK--
-
Weidner, J. R., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. --INVALID-LINK--
References
Technical Support Center: Method Refinement for Quantifying (R)-2-Amino-7-hydroxytetralin in Tissue Samples
Welcome to the technical support center for the bioanalysis of (R)-2-Amino-7-hydroxytetralin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of this compound in complex biological tissue matrices. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the development and validation of bioanalytical methods for this compound.
Q1: What is the most suitable analytical technique for quantifying this compound in tissue samples?
A1: For the quantification of small molecules like this compound in complex biological matrices such as tissue, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended technique.[1] This is due to its high sensitivity, selectivity, and reproducibility.[1] The selectivity of LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), allows for the accurate quantification of the target analyte even in the presence of endogenous interferences.
Q2: What are the critical first steps in developing a robust bioanalytical method for this compound?
A2: A successful bioanalytical method starts with a thorough understanding of the analyte's physicochemical properties (e.g., pKa, logP) and the biological matrix.[2][3] The initial steps should focus on:
-
Analyte Characterization: Understand the stability, solubility, and potential for non-specific binding of this compound.
-
Internal Standard (IS) Selection: Choose a suitable internal standard, ideally a stable isotope-labeled version of the analyte, to compensate for variability in sample preparation and instrument response.[4]
-
Sample Preparation Strategy: Develop an effective extraction procedure to isolate the analyte from the complex tissue matrix and remove potential interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][5][6]
-
Chromatographic and Mass Spectrometric Optimization: Develop LC and MS conditions to achieve good peak shape, adequate retention, and optimal sensitivity for the analyte and internal standard.[7]
Q3: What are the key validation parameters I need to assess for my bioanalytical method according to regulatory guidelines?
A3: To ensure the reliability and reproducibility of your data for regulatory submissions, your method must be validated according to guidelines from bodies like the FDA and the International Council for Harmonisation (ICH).[8][9][10][11][12] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8][13]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[8][13]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.[8][13]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[8]
-
Recovery: The efficiency of the extraction procedure.[13]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[14]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[8][13]
Q4: How do I choose the right tissue homogenization technique?
A4: The choice of homogenization method depends on the tissue type, the number of samples, and the desired throughput.[15] Common techniques include:
-
Mechanical Homogenization: Using rotor-stator or bead-beating homogenizers is effective for most tissue types and can be adapted for high-throughput applications.
-
Ultrasonication: This method uses high-frequency sound waves to disrupt tissue and is suitable for smaller sample volumes.
-
Cryogenic Grinding: Grinding frozen tissue samples can be effective for tough or fibrous tissues and helps to minimize enzymatic degradation of the analyte.
It is crucial to optimize the homogenization process to ensure complete tissue disruption and efficient release of the analyte without causing its degradation.
Section 2: Troubleshooting Guide
This section provides a detailed, step-by-step approach to resolving common issues encountered during the quantification of this compound in tissue samples.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can significantly impact the accuracy and precision of quantification.
Initial Diagnosis and Step-by-Step Solutions:
-
Assess the Chromatographic System:
-
Action: Inject a standard solution of this compound directly (bypassing the extraction process) to verify the performance of the LC column and system.
-
Rationale: This helps to isolate the problem to either the analytical instrumentation or the sample preparation process.
-
If Peak Shape is Good: The issue likely lies within the sample preparation or matrix effects. Proceed to step 2.
-
If Peak Shape is Poor: The problem is with the LC system.
-
Check for Column Degradation: The column may be old or contaminated. Try flushing the column or replacing it.
-
Mobile Phase Incompatibility: Ensure the mobile phase pH is appropriate for the analyte's pKa and that the organic solvent is compatible with the stationary phase.
-
System Contamination: Check for blockages or contamination in the injector, tubing, or detector.[16]
-
-
-
Investigate Sample Preparation and Matrix Effects:
-
Action: Evaluate the final sample diluent.
-
Rationale: A mismatch between the sample diluent and the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute the final extract in a solvent that is the same as or weaker than the initial mobile phase.
-
Action: Assess for co-eluting interferences.
-
Rationale: Matrix components eluting at the same time as the analyte can interfere with its interaction with the stationary phase.[4]
-
Solution: Optimize the chromatographic gradient to better separate the analyte from interfering peaks. Consider a more rigorous sample cleanup method like Solid-Phase Extraction (SPE).[5]
-
Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Problem 2: Low Analyte Recovery
Low recovery indicates that a significant portion of the analyte is being lost during the sample preparation process.
Initial Diagnosis and Step-by-Step Solutions:
-
Evaluate the Extraction Efficiency:
-
Action: Compare the peak area of an analyte spiked into the tissue homogenate before extraction to that of a post-extraction spike in a blank tissue extract.
-
Rationale: This experiment directly measures the percentage of analyte recovered during the extraction process.
-
If Recovery is Low:
-
Protein Precipitation (PPT): The analyte may be co-precipitating with the proteins. Try a different precipitation solvent (e.g., methanol instead of acetonitrile) or adjust the solvent-to-sample ratio.[3]
-
Liquid-Liquid Extraction (LLE): The pH of the aqueous phase may not be optimal for partitioning the analyte into the organic phase. Adjust the pH based on the analyte's pKa. Also, consider a different extraction solvent.
-
Solid-Phase Extraction (SPE): The choice of sorbent and the wash/elution solvents may be suboptimal. Ensure the sorbent chemistry is appropriate for the analyte. Optimize the pH and organic strength of the loading, wash, and elution steps.[6]
-
-
-
Investigate Analyte Stability:
-
Action: Perform stability experiments at each step of the sample preparation process (e.g., bench-top, post-preparative).
-
Rationale: this compound may be degrading during sample processing.
-
Solution: If instability is observed, try to minimize processing time, keep samples on ice, and consider the addition of stabilizing agents.
-
Problem 3: High Background Noise or Interferences
High background noise can compromise the sensitivity and accuracy of the assay, especially at the LLOQ.
Initial Diagnosis and Step-by-Step Solutions:
-
Identify the Source of the Noise:
-
Action: Inject a series of blank samples: pure solvent, mobile phase, and an extracted blank tissue sample.
-
Rationale: This helps to determine if the noise is coming from the solvent, the LC-MS system, or the biological matrix.
-
If Noise is in Solvent/Mobile Phase: Use high-purity, LC-MS grade solvents and reagents.
-
If Noise is in the System: The system may need cleaning or maintenance.
-
If Noise is in the Blank Matrix: The issue is due to endogenous interferences. Proceed to step 2.
-
-
Improve Sample Cleanup:
-
Action: Implement a more effective sample preparation technique.
-
Rationale: The initial method may not be adequately removing interfering components like phospholipids, which are common in tissue samples.[15]
-
Solutions:
-
Switch from PPT to LLE or SPE: These techniques offer better selectivity and can significantly reduce matrix components.[17]
-
Optimize SPE: Use a mixed-mode or ion-exchange SPE sorbent for more targeted cleanup.[5]
-
Phospholipid Removal Plates: Consider using specialized plates designed to remove phospholipids from the sample extract.
-
-
Problem 4: Significant Matrix Effects (Ion Suppression or Enhancement)
Matrix effects can lead to inaccurate and unreliable quantification.[14][18]
Initial Diagnosis and Step-by-Step Solutions:
-
Quantify the Matrix Effect:
-
Action: Perform a post-extraction spike experiment. Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank tissue sample.[14]
-
Rationale: This provides a quantitative measure of ion suppression or enhancement. The matrix factor (MF) is calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
-
Mitigate the Matrix Effect:
-
Action: Modify the chromatographic conditions.
-
Rationale: Shifting the retention time of the analyte away from the region where matrix components elute can reduce the matrix effect.
-
Solution: Adjust the gradient profile or try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Action: Improve the sample cleanup.
-
Rationale: As with high background noise, a more selective sample preparation method can remove the interfering matrix components.[4]
-
Solution: Transition from a simple protein precipitation to a more rigorous technique like SPE.[19]
-
Action: Ensure the use of a suitable internal standard.
-
Rationale: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[4]
-
Workflow for Investigating and Mitigating Matrix Effects
Caption: Workflow for addressing matrix effects.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: Tissue Homogenization and Protein Precipitation
-
Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).
-
Add a 4-fold volume (w/v) of ice-cold homogenization buffer (e.g., PBS) containing the internal standard.
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.
-
To a 100 µL aliquot of the tissue homogenate, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis or further processing.
Protocol 2: Solid-Phase Extraction (SPE) - Generic Protocol for a Cation-Exchange Sorbent
This is a general protocol and should be optimized for this compound.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated sample (e.g., diluted tissue homogenate supernatant) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | To be determined empirically (e.g., precursor ion -> product ion) |
| MRM Transition (IS) | To be determined empirically |
| Collision Energy | To be optimized for each transition |
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. youtube.com [youtube.com]
- 8. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. tecan.com [tecan.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Efficacy Analysis of D₂/D₃ Receptor Agonists: (R)-2-Amino-7-hydroxytetralin versus 7-OH-DPAT
In the landscape of dopaminergic research, particularly in the study of D₂-like receptors, the selection of an appropriate agonist is paramount for elucidating receptor function and screening potential therapeutics. This guide provides an in-depth comparison of two significant aminotetralin-class dopamine agonists: (R)-2-Amino-7-hydroxytetralin (also known as 7-HAT) and its more widely characterized N,N-di-n-propylated derivative, 7-OH-DPAT. We will dissect their pharmacological profiles, supported by experimental data, and provide detailed protocols for their characterization.
Introduction to the Aminotetralin Scaffolds
The 2-aminotetralin structure serves as a rigid scaffold that mimics the conformation of dopamine, enabling it to bind effectively to dopamine receptors. This compound represents a foundational structure in this class. The addition of two propyl groups to the amine function yields (+)-7-hydroxy-2-(N,N-di-n-propylamino)tetralin, or 7-OH-DPAT, a compound that has become a cornerstone tool for its high affinity and relative selectivity for the D₃ receptor subtype.[1] This structural modification significantly enhances its pharmacological properties, a key point of comparison for researchers.
Part 1: Comparative Pharmacological Profile
The primary distinction between these two agonists lies in their binding affinity (Kᵢ) and functional potency (EC₅₀) at the dopamine D₂ and D₃ receptors. 7-OH-DPAT was developed from the 7-HAT scaffold to optimize these parameters.
Binding Affinity and Selectivity
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. In these experiments, a radiolabeled ligand with known affinity is competed with increasing concentrations of an unlabeled test compound (e.g., 7-OH-DPAT). The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the binding affinity constant (Kᵢ).
While extensive data is available for 7-OH-DPAT, modern, directly comparable binding data for the parent compound, this compound, is sparse in recent literature, as research has largely focused on its more potent derivatives. However, the available data clearly demonstrates the superior affinity and D₃-selectivity of 7-OH-DPAT.
Table 1: Comparative Dopamine Receptor Binding Affinities (Kᵢ, nM)
| Compound | Dopamine D₂ Receptor | Dopamine D₃ Receptor | D₂/D₃ Selectivity Ratio (Kᵢ D₂ / Kᵢ D₃) |
|---|---|---|---|
| 7-OH-DPAT | 3.6 - 54 nM[2][3] | 0.57 - 1.18 nM[3][4] | ~6-95 fold |
| This compound | Data not consistently available in recent literature | Data not consistently available in recent literature | - |
Note: Kᵢ values can vary between studies based on experimental conditions, such as the radioligand used, tissue/cell preparation, and buffer composition. The ranges presented reflect values from different studies using human or rodent receptors.
The data unequivocally shows that 7-OH-DPAT is a high-affinity ligand for the D₃ receptor, with Kᵢ values consistently in the low- to sub-nanomolar range.[3][4] Its affinity for the D₂ receptor is notably lower, granting it a significant D₃-preferential binding profile. This selectivity is a critical advantage in experiments designed to isolate D₃ receptor function.
Functional Potency and Downstream Signaling
Both 7-HAT and 7-OH-DPAT are agonists, meaning they activate the receptor upon binding. D₂ and D₃ receptors are canonically coupled to Gαi/o proteins.[4] Agonist binding initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This functional consequence is a key measure of a compound's efficacy and potency (EC₅₀).
Caption: Canonical Gαi/o signaling pathway for D₂/D₃ receptors.
Functional assays, such as those measuring cAMP inhibition, confirm the high potency of 7-OH-DPAT.
Table 2: Comparative Functional Potency (EC₅₀, nM)
| Compound | Dopamine D₃ Receptor (cAMP Inhibition) |
|---|---|
| 7-OH-DPAT | 1.05 nM[5] |
| This compound | Data not consistently available |
The EC₅₀ value of 1.05 nM for 7-OH-DPAT at the human D₃ receptor demonstrates its potent ability to elicit a functional response at concentrations consistent with its binding affinity.[5] This makes it an excellent tool for in vitro studies of D₃-mediated signaling.
Part 2: In Vivo Effects and Experimental Considerations
The translation of in vitro properties to a physiological context is a critical step in drug characterization. In vivo studies in animal models reveal the integrated effects of receptor activation.
-
Locomotor Activity: A hallmark of D₂/D₃ receptor agonists is their biphasic effect on locomotor activity. At low doses, 7-OH-DPAT tends to decrease locomotion, an effect attributed to the activation of presynaptic D₂/D₃ autoreceptors which inhibit dopamine release.[6] At higher doses, it can produce stereotypical behaviors like sniffing and increased locomotion, indicative of postsynaptic receptor activation.[6] Studies have shown that doses as high as 1000 µg/kg of 7-OH-DPAT are needed to decrease locomotor activity in mice, suggesting a complex dose-response relationship.[7]
-
Reward and Reinforcement: The D₃ receptor is densely expressed in limbic brain regions and is implicated in reward and addiction. 7-OH-DPAT is often used in models of drug seeking and self-administration to probe the role of D₃ in these processes.[8]
When choosing between these compounds, the superior potency and selectivity of 7-OH-DPAT make it the preferred choice for specifically investigating D₃ receptor-mediated phenomena in vivo. The systemic effects of this compound would be more complex to interpret due to its presumed broader activity and lower potency.
Part 3: Experimental Methodologies
To ensure data integrity and reproducibility, standardized and well-validated protocols are essential. Below are detailed methodologies for characterizing the binding and functional activity of these agonists.
Experimental Workflow Overview
Caption: Workflow for characterizing dopamine agonist affinity and potency.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for D₂ or D₃ receptors.
Causality: This assay quantifies the ability of a test compound to compete with a radiolabeled ligand of known affinity for the receptor's binding site. The resulting IC₅₀ value is converted to a Kᵢ, an intrinsic measure of affinity, using the Cheng-Prusoff equation. This method provides a direct measure of the physical interaction between the compound and the receptor.
Materials:
-
Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human dopamine D₂ or D₃ receptor.
-
Radioligand: e.g., [³H]Spiperone or [³H]7-OH-DPAT.
-
Test Compound: this compound or 7-OH-DPAT, prepared in serial dilutions.
-
Non-specific determinant: A high concentration of a known D₂/D₃ antagonist (e.g., 10 µM Haloperidol) to define non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well . Homogenize briefly using a Polytron homogenizer if necessary.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL Assay Buffer, 50 µL Radioligand, 100 µL Membrane Suspension.
-
Non-specific Binding (NSB): 50 µL Non-specific Determinant, 50 µL Radioligand, 100 µL Membrane Suspension.
-
Competition: 50 µL Test Compound (at various concentrations), 50 µL Radioligand, 100 µL Membrane Suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl). This step rapidly separates the membrane-bound radioligand from the free radioligand in the solution.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol 2: Gαi-Coupled cAMP Inhibition Assay
Objective: To determine the functional potency (EC₅₀) of an agonist in activating the D₂/D₃ receptor.
Causality: This assay measures the biological response following receptor activation. For Gαi-coupled receptors, this response is a decrease in intracellular cAMP. To measure this decrease effectively, adenylyl cyclase is often first stimulated with forskolin to generate a robust basal cAMP signal. The ability of the agonist to reduce this signal is then quantified. The EC₅₀ represents the concentration of agonist required to produce 50% of its maximal effect.
Materials:
-
Live cells (e.g., CHO-K1) stably expressing the human dopamine D₂ or D₃ receptor.
-
Test Compound: this compound or 7-OH-DPAT, prepared in serial dilutions.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, Luminescence, or AlphaScreen-based kits).
-
384-well white opaque cell culture plates.
-
Plate reader compatible with the chosen detection kit.
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer containing a fixed concentration of forskolin (e.g., 1-5 µM, determined empirically).
-
Agonist Stimulation: Remove the culture medium from the cells and add the compound/forskolin dilutions.
-
Incubation: Incubate the plate at 37°C for 30 minutes. This allows the agonist to bind to the receptor and inhibit adenylyl cyclase, reducing the forskolin-stimulated cAMP production.
-
Cell Lysis and Detection: Following the manufacturer's instructions for the specific cAMP kit, add the lysis buffer and detection reagents. This typically involves a 60-minute incubation at room temperature.
-
Signal Reading: Read the plate using a compatible plate reader. For HTRF, this involves reading fluorescence at two wavelengths. For luminescence, total light output is measured.
-
Data Analysis:
-
The signal is inversely proportional to the amount of cAMP present.
-
Plot the signal against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Conclusion and Recommendations
This guide provides a comparative analysis of this compound and 7-OH-DPAT, two important dopamine receptor agonists.
-
This compound (7-HAT) serves as a foundational aminotetralin scaffold but is characterized by lower potency and lacks significant D₂/D₃ subtype selectivity. Its utility in modern research is limited, as more advanced tools have been developed.
-
7-OH-DPAT is a potent, high-affinity agonist with a clear preference for the dopamine D₃ receptor over the D₂ receptor.[4] Its well-defined pharmacological profile, supported by extensive experimental data, makes it the superior and recommended tool for studies aimed at elucidating the specific signaling and physiological roles of the D₃ receptor.
For researchers designing experiments to probe D₃ receptor function, whether in vitro or in vivo, the use of 7-OH-DPAT provides a much higher degree of confidence in attributing the observed effects to the target of interest. The detailed protocols provided herein offer a robust framework for the validation and characterization of this and other dopaminergic compounds.
References
- 1. The Lack of Contribution of 7-Hydroxymitragynine to the Antinociceptive Effects of Mitragynine in Mice: A Pharmacokinetic and Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the dopamine D3 receptor agonist, R(+)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin, on memory processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminotetralin drugs and D3 receptor functions. What may partially selective D3 receptor ligands tell us about dopamine D3 receptor functions? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Selectivity of (R)-2-Amino-7-hydroxytetralin for the Dopamine D2 Receptor
This guide provides an in-depth, objective comparison and validation framework for assessing the selectivity of the synthetic compound (R)-2-Amino-7-hydroxytetralin, commonly known as 7-OH-DPAT, for the dopamine D2 receptor (D2R). For researchers in pharmacology and drug development, precise ligand selectivity is paramount. While often cited as a dopamine D3 receptor (D3R)-preferring agonist, 7-OH-DPAT's significant interaction with the D2R necessitates a rigorous, multi-faceted validation approach.[1][2] This document moves beyond simple cataloging of data to explain the causality behind experimental choices, empowering researchers to design self-validating studies.
We will dissect the selectivity profile of 7-OH-DPAT through two fundamental pillars of receptor pharmacology: receptor binding affinity and functional activity. This involves comparing its affinity and functional effects at the D2R against other dopamine receptor subtypes, primarily the highly homologous D3R.
Part 1: The Foundation of Selectivity: Receptor Binding Affinity
The initial step in characterizing any ligand is to determine its binding affinity for the target receptor and a panel of related off-target receptors. This is typically achieved through competitive radioligand binding assays, which measure the ability of a test compound (the "competitor," e.g., 7-OH-DPAT) to displace a radiolabeled ligand with known affinity for the receptor. The resulting inhibition constant (Ki) is a measure of the ligand's binding affinity; a lower Ki value signifies higher affinity.
Comparative Binding Profile of 7-OH-DPAT
Data from multiple studies reveal that while 7-OH-DPAT has a high affinity for the D2 receptor, its affinity for the D3 receptor is consistently higher.[3] This profile defines it as "D3-preferring," not "D2-selective." The distinction is critical: a selective ligand shows substantially higher affinity for one receptor subtype over all others, whereas a preferring ligand shows a graded affinity profile.
| Receptor Subtype | Reported Ki (nM) | Selectivity Ratio (D3 Ki / Subtype Ki) | Source |
| Dopamine D3 | ~1.0 - 1.18 | 1 | [3] |
| Dopamine D2 | ~10 - 54 | ~0.1 - 0.2 | [3] |
| Dopamine D4 | ~650 | ~0.0015 | |
| Dopamine D1 | ~5000 | ~0.0002 | |
| Serotonin 5-HT1A | Low Affinity | N/A | [1] |
Note: Ki values can vary between studies based on experimental conditions, such as tissue preparation and choice of radioligand.
The data clearly illustrates that 7-OH-DPAT is approximately 10- to 50-fold more potent at binding to D3 receptors than D2 receptors. Its affinity for D1 and D4 subtypes is significantly lower, demonstrating clear selectivity against these receptors.
Experimental Workflow: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the Ki of a test compound at the D2 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human dopamine D2 receptor.[2][4]
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.[5][6]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and determine the protein concentration using a BCA or Bradford assay.[6]
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [3H]Spiperone or [3H]Methylspiperone), and serially diluted concentrations of 7-OH-DPAT.[2][3][5]
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol or sulpiride).[7]
-
Incubate the plates for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[6]
-
-
Filtration and Data Analysis:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[4][5]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the log concentration of 7-OH-DPAT to generate a competition curve and determine the IC50 value (the concentration of 7-OH-DPAT that displaces 50% of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Part 2: Dissecting the Functional Profile of 7-OH-DPAT at the D2 Receptor
High binding affinity does not reveal the functional consequence of that binding. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (producing a submaximal response).[8] Furthermore, some ligands can be "biased agonists," preferentially activating one downstream signaling pathway over another.[9][10] Therefore, functional assays are essential to fully validate selectivity.
G-Protein Dependent Signaling: The cAMP Inhibition Pathway
Dopamine D2-like receptors (D2, D3, D4) are canonically coupled to the Gαi/o family of G-proteins.[11] Activation of this pathway by an agonist leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[12][13]
Caption: Canonical D2 receptor Gαi/o signaling pathway.
Interestingly, the functional activity of 7-OH-DPAT at the D2 receptor is complex. While some studies suggest it acts as a partial agonist,[14] at least one key study found that in cell membranes expressing only the D2 receptor, 7-OH-DPAT had no effect on adenylyl cyclase activity on its own but antagonized the inhibitory effect of dopamine.[7] This suggests that in the G-protein pathway, 7-OH-DPAT may function as an antagonist, not an agonist. This finding underscores the critical need for functional validation; a compound that is an agonist at D3 may be an antagonist at D2.
Experimental Protocol: cAMP Inhibition Assay (HTRF/AlphaScreen)
-
Cell Culture and Stimulation:
-
Plate HEK293 or CHO cells expressing the D2 receptor in a suitable microplate.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To measure inhibition, first stimulate adenylyl cyclase with a fixed concentration of forskolin.[15]
-
Immediately add serial dilutions of 7-OH-DPAT (and dopamine as a positive control) to the wells.
-
-
Cell Lysis and Detection:
-
After incubation (e.g., 30 minutes), lyse the cells and add the cAMP detection reagents. Assays like HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaScreen® are commonly used.[12][13][15]
-
These assays are based on competition. For example, in an HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[13]
-
-
Data Analysis:
-
Read the plate on a compatible plate reader.
-
A decrease in the FRET or AlphaScreen signal corresponds to an increase in intracellular cAMP, while an increase in the signal corresponds to a decrease in cAMP.
-
Plot the signal against the log concentration of the agonist to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
G-Protein Independent Signaling: β-Arrestin Recruitment
Upon agonist binding, G-protein coupled receptors (GPCRs) are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate their own distinct signaling cascades.[9][16] Measuring β-arrestin recruitment provides an alternative, G-protein-independent readout of receptor activation.
Experimental Protocol: β-Arrestin2 Recruitment Assay (Split Luciferase Complementation)
-
Assay Principle: This assay uses cells co-expressing the D2 receptor fused to one fragment of a luciferase enzyme and β-arrestin2 fused to the complementary fragment.[9] When an agonist stimulates the receptor and recruits β-arrestin2, the two luciferase fragments are brought into close proximity, reconstituting an active enzyme that generates a luminescent signal upon the addition of a substrate.[9]
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with plasmids encoding the D2R-luciferase fragment and the β-arrestin2-luciferase fragment.
-
Plate the transfected cells in a white, opaque 96-well or 384-well plate suitable for luminescence measurements.
-
-
Compound Addition and Signal Detection:
-
Add serial dilutions of 7-OH-DPAT or a control agonist to the cells.
-
Incubate for a period sufficient to allow for receptor activation and arrestin recruitment (this can be monitored kinetically).[9]
-
Add the luciferase substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 and Emax (maximal effect) values. Comparing these values to those from the cAMP assay can reveal potential biased agonism.[10]
-
Caption: Workflow for a β-Arrestin recruitment assay.
Synthesis and Conclusion
A comprehensive validation of this compound's selectivity profile reveals a nuanced picture that moves beyond simple labels.
-
Binding Selectivity: 7-OH-DPAT is not D2-selective. It is a high-affinity ligand at both D2 and D3 receptors, with a clear preference (10- to 50-fold) for the D3 subtype. Its use as a "D3-selective" tool should be approached with caution, as at typical experimental concentrations, it will also engage D2 receptors.[2]
-
Functional Selectivity: The functional activity of 7-OH-DPAT at the D2 receptor is complex and pathway-dependent. Evidence suggests it may act as a functional antagonist in the G-protein-mediated cAMP inhibition pathway, while potentially acting as an agonist in the β-arrestin pathway.[7][14] This highlights the possibility of biased agonism and demonstrates that its functional effects at D3 receptors cannot be assumed to translate directly to D2 receptors.
For researchers and drug development professionals, this guide underscores a critical principle: the characterization of a ligand's selectivity is not a single data point but a mosaic of evidence. To validate the selectivity of any compound, one must integrate high-quality binding data with results from multiple, orthogonal functional assays that probe distinct downstream signaling pathways. Only through this rigorous, evidence-based approach can we achieve a trustworthy understanding of a compound's pharmacological identity.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 7-OH-DPAT antagonizes dopamine D2 receptor-inhibited adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-2-Amino-7-hydroxytetralin and Other Dopamine Agonists for the Research Professional
This guide offers an in-depth comparative analysis of (R)-2-Amino-7-hydroxytetralin (commonly known as 7-OH-DPAT), a notable dopamine receptor agonist, with other key agonists used in neuroscience research. It is designed for researchers, scientists, and drug development professionals, providing a technical overview of their receptor binding profiles, functional activities, and applications in established experimental models. We will delve into the nuances of their mechanisms of action, supported by experimental data and detailed protocols, to facilitate informed decisions in experimental design and drug discovery.
Introduction: The Landscape of Dopamine Agonism
Dopamine, a critical catecholamine neurotransmitter, modulates a wide array of physiological functions within the central nervous system, including motor control, motivation, cognition, and reward pathways.[1] Its actions are mediated through five distinct G protein-coupled receptors (GPCRs), broadly classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[2][3][4] The D1-like receptors typically couple to Gs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (camp), while the D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[2][5] This dichotomy in signaling pathways allows for the complex and often opposing effects of dopamine in different neuronal circuits.
Dopamine agonists, molecules that bind to and activate dopamine receptors, are invaluable tools in both basic research and clinical practice. They are instrumental in dissecting the roles of specific dopamine receptor subtypes in health and disease and form the basis for therapies targeting conditions like Parkinson's disease, hyperprolactinemia, and restless legs syndrome.[5][6]
This compound (7-OH-DPAT) has emerged as a significant research tool due to its notable selectivity for the D3 receptor subtype.[7][8][9] Understanding its pharmacological profile in comparison to other well-characterized dopamine agonists is crucial for designing experiments that can effectively probe the function of the dopaminergic system. This guide will compare (R)-7-OH-DPAT with a selection of other key dopamine agonists:
-
Apomorphine: A non-selective dopamine agonist that acts on both D1-like and D2-like receptors.[10]
-
Bromocriptine: A D2-like receptor agonist with some D1 antagonist properties.[3][5][6][10]
-
SKF-38393: A selective D1-like receptor partial agonist.
By examining their distinct receptor affinities, functional efficacies, and in vivo effects, we can highlight the unique experimental applications of each compound.
Comparative Analysis of Receptor Binding Affinities
The initial interaction of a dopamine agonist with its target receptors is defined by its binding affinity, typically quantified as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The relative affinities of an agonist for different dopamine receptor subtypes determine its selectivity and, consequently, its pharmacological effects.
The following table summarizes the binding affinities (Ki in nM) of (R)-7-OH-DPAT and the selected comparative agonists for human dopamine D1, D2, and D3 receptors, compiled from various radioligand binding studies.
| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity (fold) | Primary Target(s) | Reference(s) |
| (R)-7-OH-DPAT | >10,000 | ~130 | 0.57 | ~228 | D3 | [7] |
| Apomorphine | 484 | 52 | 26 | ~0.5 | D1/D2/D3 | [14] |
| Quinpirole | 1900 | 4.8 | 24 | ~0.2 | D2/D3 | [15] |
| Bromocriptine | ~440 | ~8 | ~5 | ~1.6 | D2/D3 | [8] |
| SKF-38393 | 1 | ~150 | ~5000 | ~0.03 | D1 |
Expert Commentary on Experimental Choices: The selection of radioligand binding assays is a foundational step in characterizing any new ligand. The choice of radioligand (e.g., [3H]spiperone for D2/D3 receptors, [3H]SCH-23390 for D1 receptors) and the source of the receptor (e.g., recombinant human receptors expressed in cell lines like CHO or HEK293) are critical for obtaining accurate and reproducible Ki values.[11] Using human recombinant receptors is particularly important for translational relevance. The data clearly illustrates the high D3 selectivity of (R)-7-OH-DPAT, making it a valuable tool for investigating the specific functions of the D3 receptor. In contrast, apomorphine's broad profile makes it useful for studying the global effects of dopamine receptor activation, while SKF-38393's D1 selectivity allows for the specific interrogation of D1-mediated pathways.
Functional Activity: Efficacy and Potency
Beyond binding, the functional activity of an agonist—its ability to elicit a cellular response—is paramount. This is typically characterized by its potency (EC50, the concentration required to produce 50% of the maximal response) and efficacy (Emax, the maximum response produced). For D2-like agonists, a common in vitro functional assay is the inhibition of forskolin-stimulated cAMP production. For D1-like agonists, the stimulation of cAMP production is measured.
The following table summarizes the functional potency and efficacy of the selected dopamine agonists in cAMP assays.
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (% of Dopamine) | Reference(s) |
| (R)-7-OH-DPAT | D2/D3 | cAMP Inhibition | ~1-10 (D3) | Partial/Full Agonist | [16] |
| Apomorphine | D1 | cAMP Stimulation | 0.78 | ~100% | [17] |
| D2L | cAMP Inhibition | 0.10 | ~100% | [17] | |
| D3 | cAMP Inhibition | 2.20 | ~100% | [17] | |
| Quinpirole | D2 | cAMP Inhibition | ~10-50 | Full Agonist | [18] |
| Bromocriptine | D2 | cAMP Inhibition | ~1-10 | Full Agonist | [19] |
| SKF-38393 | D1 | cAMP Stimulation | ~1-10 | Partial Agonist | [20] |
Expert Commentary on Experimental Choices: The cAMP assay is a robust and widely accepted method for assessing the functional activity of dopamine agonists at D1-like and D2-like receptors. The use of forskolin to stimulate adenylyl cyclase provides a sensitized system in which the inhibitory effects of D2-like agonists can be readily measured. The data reveals that while all the selected compounds are agonists, their efficacies can vary. For instance, SKF-38393 is a partial agonist at the D1 receptor, meaning it produces a submaximal response compared to the endogenous ligand, dopamine. This property can be experimentally useful to avoid overstimulation of the system.
In Vivo Models: A Comparative Look at Behavioral Outcomes
The ultimate test of a dopamine agonist's utility is its effect in a living organism. In vivo behavioral models are essential for understanding the physiological and pathological roles of dopamine receptors. A key model in Parkinson's disease research is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat, which exhibits rotational behavior upon administration of dopamine agonists.
The 6-OHDA Lesion Model and Apomorphine-Induced Rotations
The unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the substantia nigra of one hemisphere leads to the degeneration of dopaminergic neurons on that side of the brain.[17] This creates a dopamine imbalance, and the postsynaptic dopamine receptors on the lesioned side become supersensitive.
When a direct-acting dopamine agonist like apomorphine is administered, it stimulates these supersensitive receptors more strongly than the receptors on the intact side, causing the animal to rotate in a direction contralateral (away from) the lesion.[21] The number of rotations is a quantifiable measure of the extent of the lesion and the potency of the agonist.
Expert Commentary on Experimental Choices: The 6-OHDA model is a cornerstone of preclinical Parkinson's disease research.[17] The apomorphine-induced rotation test is a reliable and quantifiable method to assess the severity of the dopaminergic lesion and to screen for potential therapeutic agents.[10][22] The choice of injection site for 6-OHDA (medial forebrain bundle vs. substantia nigra) can influence the speed and extent of the lesion.
Comparative Rotational Behavior
Different dopamine agonists induce distinct rotational patterns and potencies, reflecting their receptor selectivity profiles.
-
(R)-7-OH-DPAT: Due to its D3 selectivity, it is generally less potent at inducing robust rotational behavior compared to D2-preferring agonists. Its effects are more prominent in models assessing motivation and reward.
-
Apomorphine: As a non-selective agonist, it produces a strong and dose-dependent contralateral rotation in 6-OHDA lesioned rats.[21]
-
Quinpirole: Being a potent D2/D3 agonist, it also induces robust contralateral rotation.
-
Bromocriptine: As a D2-like agonist, it effectively induces contralateral rotation.
-
SKF-38393: As a D1-like agonist, its effects on rotation are more complex. While D1 receptor stimulation is involved in motor control, D1 agonists alone are often less effective at inducing strong rotation compared to D2 agonists in this model. However, they can modulate the rotational effects of D2 agonists.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams and protocols are provided.
Dopamine Receptor Signaling Pathways
The distinct signaling cascades initiated by D1-like and D2-like receptor activation are fundamental to their opposing physiological roles.
Caption: Dopamine D1-like and D2-like receptor signaling pathways.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in determining the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key assays discussed are provided below.
Protocol 1: Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes expressing the human dopamine receptor of interest (D1, D2, or D3).
-
Radioligand (e.g., [3H]SCH-23390 for D1, [3H]Spiperone for D2/D3).
-
Test compound and a non-specific competitor (e.g., unlabeled haloperidol for D2/D3).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Addition of Components: Add the cell membrane preparation to all wells. Add the non-specific competitor to the non-specific binding wells. Add the serially diluted test compound to the appropriate wells.
-
Radioligand Addition: Add the radioligand at a concentration near its Kd to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Inhibition Assay for D2-like Receptors
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound at inhibiting cAMP production via D2-like receptors.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Plating: Seed the cells into assay plates and grow to near confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay medium.
-
Cell Treatment: Aspirate the culture medium and add the diluted test compound to the cells. Incubate for a short period (e.g., 15-30 minutes).
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for basal control) to stimulate cAMP production. Incubate for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP production.
Protocol 3: Apomorphine-Induced Rotation in 6-OHDA Lesioned Rats
Objective: To assess the in vivo potency of a dopamine agonist by measuring rotational behavior in a rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
6-hydroxydopamine (6-OHDA).
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane).
-
Apomorphine hydrochloride.
-
Rotometer or video tracking system.
Procedure:
-
6-OHDA Lesioning: Anesthetize the rats and place them in a stereotaxic frame. Unilaterally inject 6-OHDA into the medial forebrain bundle or substantia nigra. Allow the animals to recover for at least two weeks for the lesion to fully develop.[17]
-
Habituation: On the day of testing, place the rats in the rotometer bowls and allow them to habituate for a defined period.[22]
-
Agonist Administration: Administer a specific dose of the test agonist (e.g., apomorphine) via subcutaneous or intraperitoneal injection.[22]
-
Data Recording: Immediately after injection, begin recording the number of full 360° contralateral rotations for a set duration (e.g., 60-90 minutes).[23]
-
Data Analysis: Quantify the total number of contralateral rotations. For dose-response studies, test different doses of the agonist and plot the number of rotations against the dose to determine the potency and maximal effect.
Conclusion
The comparative analysis of this compound with other key dopamine agonists underscores the importance of understanding the specific pharmacological profile of each compound for its effective application in research. The high D3 selectivity of 7-OH-DPAT makes it an indispensable tool for elucidating the role of the D3 receptor in various neurological and psychiatric processes. In contrast, the broader spectrum of activity of agonists like apomorphine and the D1-selectivity of SKF-38393 provide researchers with a versatile toolkit to probe the complexities of the dopaminergic system.
The experimental protocols provided herein offer a standardized framework for the in vitro and in vivo characterization of novel dopamine agonists. By adhering to these rigorous methodologies, researchers can generate reliable and reproducible data, thereby advancing our understanding of dopamine receptor pharmacology and paving the way for the development of novel therapeutics for dopamine-related disorders.
References
- 1. Sensitization to apomorphine-induced rotational behavior in 6-OHDA-lesioned rats: effects of NMDA antagonists on drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational study on new natural compound agonists of dopamine receptor | Aging [aging-us.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromocriptine mesylate, D2-like dopamine receptor agonist (CAS 22260-51-1) | Abcam [abcam.com]
- 9. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 10. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine receptors labelled by [3H]quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The dopamine D2 receptor agonists, quinpirole and bromocriptine produce conditioned place preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of quinpirole on central dopamine systems in sensitized and non-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interlabbiotech.com [interlabbiotech.com]
- 16. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evidence that apomorphine and pergolide induce rotation in rats by different actions on D1 and D2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Validation of (R)-2-Amino-7-hydroxytetralin's Effects on Motor Activity: A Comparative Guide for Preclinical Research
This guide provides an in-depth technical comparison of the motor activity effects of (R)-2-Amino-7-hydroxytetralin (7-OH-DPAT), a potent dopamine D3 receptor-preferring agonist. Intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology, this document synthesizes findings from multiple studies to offer a comprehensive overview of 7-OH-DPAT's in vivo activity, benchmarked against other key dopaminergic agonists. We will delve into the mechanistic underpinnings of its action, provide detailed experimental protocols for its assessment, and present a comparative analysis of its effects in established rodent models of motor control.
Introduction: The Significance of Dopamine D3 Receptor Agonism in Motor Function
Dopamine is a critical neurotransmitter that governs a wide array of physiological functions, most notably motor control, motivation, and reward.[1] The dopamine system in the brain comprises several distinct pathways, with the nigrostriatal pathway playing a pivotal role in regulating movement.[1] Dopamine exerts its effects through five receptor subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[2][3] D2-like receptors, including the D3 subtype, are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3]
This compound, commonly known as 7-OH-DPAT, is a synthetic compound that has garnered significant interest due to its reasonable selectivity as a dopamine D3 receptor agonist.[4] While it also possesses affinity for the D2 receptor, its preference for the D3 subtype makes it a valuable pharmacological tool for dissecting the specific roles of this receptor in various physiological and pathological processes.[5] This guide will focus on the cross-study validation of 7-OH-DPAT's effects on motor activity, a crucial aspect for its potential therapeutic applications in disorders such as Parkinson's disease and drug addiction.
Experimental Assessment of Motor Activity: Methodologies and Rationale
To objectively evaluate the impact of 7-OH-DPAT and other dopamine agonists on motor function, two primary behavioral paradigms are extensively utilized in preclinical rodent models: the Open-Field Test for spontaneous locomotor activity and the Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model for assessing rotational behavior in a model of Parkinson's disease.
Open-Field Test: Quantifying Spontaneous Locomotion
The open-field test is a fundamental assay for assessing general locomotor activity, exploration, and anxiety-like behavior in rodents.[6][7][8] The underlying principle is that a novel environment will elicit exploratory behavior, which can be quantified to determine the effects of a pharmacological agent.
-
Apparatus: A square arena (typically 50 x 50 cm) with high walls to prevent escape.[8] The arena is often equipped with infrared beams or an overhead video camera connected to tracking software to automatically record and analyze the animal's movement.[6][9]
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes prior to the experiment to acclimate to the new environment and minimize stress-induced behavioral alterations.[6][8]
-
Procedure:
-
Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues from previous subjects.[8]
-
Gently place the rodent in the center of the open field.[7]
-
Allow the animal to explore the arena freely for a predetermined period, typically 5-10 minutes.[7][8]
-
Record various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[6][7]
-
-
Data Analysis: The recorded data is analyzed to compare the locomotor activity of animals treated with the test compound (e.g., 7-OH-DPAT) to a vehicle-treated control group.
Rationale: By quantifying these parameters, researchers can assess both the stimulatory and inhibitory effects of a compound on motor activity. For instance, an increase in total distance traveled suggests a stimulant effect, while a decrease may indicate sedation or anxiogenic-like effects.
Figure 1: Experimental workflow for the Open-Field Test.
Unilateral 6-OHDA Lesion Model: Inducing and Measuring Rotational Behavior
The unilateral 6-hydroxydopamine (6-OHDA) lesion model is a widely used animal model of Parkinson's disease.[10][11] 6-OHDA is a neurotoxin that selectively destroys catecholaminergic neurons. When injected unilaterally into the nigrostriatal pathway, it leads to a depletion of dopamine in one hemisphere of the brain, mimicking the motor asymmetry observed in Parkinson's disease patients.[10]
-
Surgical Procedure:
-
Anesthetize the rodent (e.g., with isoflurane) and place it in a stereotaxic frame.[12][13]
-
Make a small incision on the scalp to expose the skull.[12]
-
Drill a small burr hole at the stereotaxic coordinates corresponding to the medial forebrain bundle (MFB) or the striatum.[12][13][14]
-
Slowly infuse a solution of 6-OHDA into the target brain region.[13][14][15]
-
Suture the incision and allow the animal to recover for at least two weeks for the lesion to stabilize.[14]
-
-
Drug-Induced Rotational Behavior:
-
Administer a dopamine agonist, such as apomorphine or amphetamine, to the lesioned animal.[4][16]
-
Place the animal in a circular arena and record the number of full 360° rotations in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions for a set period (e.g., 90 minutes for amphetamine).[16]
-
-
Data Analysis: The net rotational score (contralateral minus ipsilateral rotations) is calculated. A significant number of contralateral rotations after apomorphine administration indicates a successful lesion due to denervation supersensitivity of dopamine receptors on the lesioned side.[4] Conversely, amphetamine induces ipsilateral rotations by causing the release of dopamine from the intact hemisphere.[16]
Rationale: This model is invaluable for assessing the efficacy of potential anti-parkinsonian drugs. Compounds that can induce contralateral rotations in 6-OHDA lesioned animals are considered to have a direct agonistic effect on postsynaptic dopamine receptors.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdbneuro.com [mdbneuro.com]
- 5. Locomotor inhibition by the D3 ligand R-(+)-7-OH-DPAT is independent of changes in dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 8. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 11. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unilateral 6-hydroxydopamine lesion mouse model of Parkinson's disease [protocols.io]
- 13. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
- 14. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ojs.utlib.ee [ojs.utlib.ee]
- 16. neurobiology.lu.se [neurobiology.lu.se]
A Comparative Analysis of (R)-2-Amino-7-hydroxytetralin and L-DOPA in Preclinical Models of Parkinson's Disease
Introduction
For over five decades, Levodopa (L-DOPA) has remained the cornerstone of symptomatic therapy for Parkinson's disease (PD), offering unparalleled efficacy in restoring motor function by replenishing depleted dopamine levels in the brain.[1] However, its long-term use is marred by the emergence of debilitating motor complications, most notably L-DOPA-induced dyskinesia (LID), which affects a majority of patients within a decade of treatment.[2][3] This critical limitation has driven the search for alternative therapeutic strategies that can provide sustained motor benefit without inducing dyskinesia.
One such strategy involves the direct stimulation of postsynaptic dopamine receptors. (R)-2-Amino-7-hydroxytetralin, more commonly known as (R)-7-OH-DPAT, is a potent and selective dopamine D3 receptor agonist that also exhibits activity at D2 receptors. Its distinct mechanism of action, bypassing the need for enzymatic conversion and directly targeting specific receptor subtypes, presents a compelling profile for potentially mitigating the shortcomings of L-DOPA.
This guide provides an in-depth comparison of (R)-7-OH-DPAT and L-DOPA, focusing on their performance in established animal models of Parkinson's disease. We will dissect their mechanisms of action, compare their efficacy in reversing parkinsonian motor deficits, and critically evaluate their propensity to induce dyskinetic side effects, supported by experimental data and detailed protocols.
Part 1: Comparative Mechanism of Action
The therapeutic and adverse effects of L-DOPA and (R)-7-OH-DPAT stem from their fundamentally different interactions with the dopaminergic system.
L-DOPA: The Precursor Pathway
L-DOPA is a metabolic precursor to dopamine.[4] Administered orally, it crosses the blood-brain barrier via a large neutral amino acid transporter, a feat that dopamine itself cannot accomplish.[5] Once in the brain, L-DOPA is taken up by remaining dopaminergic (and serotonergic) neurons and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[5][6] This newly synthesized dopamine is then released into the synapse, where it non-selectively stimulates all dopamine receptor subtypes (D1-D5) to alleviate motor symptoms.[6]
However, the progressive loss of dopaminergic terminals in PD leads to a reduced capacity to store and buffer dopamine. This results in pulsatile, non-physiological stimulation of dopamine receptors, which is widely considered a key driver of L-DOPA-induced dyskinesia.[7]
(R)-7-OH-DPAT: The Direct Agonist Pathway
In contrast, (R)-7-OH-DPAT is a direct-acting dopamine agonist. It does not require metabolic conversion. Instead, it crosses the blood-brain barrier and binds directly to and activates specific dopamine receptors. Its primary target is the D3 receptor, for which it shows high affinity and selectivity, although it also possesses activity at D2 receptors.[8][9] By directly stimulating these postsynaptic receptors, (R)-7-OH-DPAT mimics the effect of dopamine, offering a potential route to restore motor control. Crucially, its action is independent of the degenerating presynaptic neurons, and its selective profile may avoid the broad, pulsatile stimulation associated with L-DOPA's side effects.
Part 2: Comparative Efficacy in the 6-OHDA Rat Model
The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is the gold standard for preclinical PD research.[2][10] A unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway causes a progressive loss of dopamine neurons on one side of the brain, mimicking the asymmetrical motor symptoms of early PD. A key behavioral outcome is drug-induced rotational behavior:
-
Dopamine Agonists (like Apomorphine or L-DOPA): Stimulate supersensitive postsynaptic receptors in the dopamine-depleted striatum, causing the animal to rotate contralateral (away from) the lesioned side.[4][11] The number of rotations per minute serves as a reliable measure of a compound's anti-parkinsonian efficacy.
L-DOPA Efficacy
L-DOPA robustly induces contralateral rotations in 6-OHDA lesioned rats, demonstrating its potent anti-parkinsonian effects.[12] The magnitude of this rotation is dose-dependent and serves as a benchmark against which other potential therapies are measured.
(R)-7-OH-DPAT Efficacy
Studies have shown that (R)-7-OH-DPAT also induces rotational behavior in 6-OHDA lesioned rats.[13] While some reports suggest this effect may be partially mediated by serotonin receptors, other work focusing on catalepsy—a state of motor rigidity—demonstrates that 7-OH-DPAT produces a clear anticataleptic effect comparable to that of L-DOPA, an effect that is blocked by a D3-preferring antagonist.[8] This strongly suggests that 7-OH-DPAT possesses significant anti-parkinsonian activity through direct dopamine receptor stimulation.
| Parameter | L-DOPA | (R)-7-OH-DPAT |
| Primary Mechanism | Dopamine Precursor | Direct D3/D2 Agonist |
| Anti-Parkinsonian Effect | Reverses motor deficits | Reverses motor deficits |
| Key Efficacy Readout | Induces robust contralateral rotation in 6-OHDA rats.[12] | Induces rotational behavior and reverses catalepsy.[8][13] |
| Dependence on DA Neurons | High (for conversion to DA) | Low (acts on postsynaptic receptors) |
Table 1. Summary of Anti-Parkinsonian Efficacy in Animal Models.
Part 3: Comparative Side-Effect Profile: Dyskinesia
The most significant challenge with L-DOPA therapy is the development of LID.[2] In rodent models, LID is quantified by scoring Abnormal Involuntary Movements (AIMs) . Chronic, daily administration of L-DOPA to 6-OHDA lesioned rats leads to the gradual appearance of axial, limb, and orolingual (ALO) AIMs that are reminiscent of clinical dyskinesia.[3][14]
L-DOPA's Dyskinesiogenic Profile
Chronic L-DOPA treatment (e.g., 6-12 mg/kg daily for 3 weeks) reliably produces high AIMs scores in 6-OHDA lesioned rats.[12][15] This "priming" effect is a critical component of the animal model and is used to test anti-dyskinetic therapies.[12]
(R)-7-OH-DPAT's Dyskinesiogenic Profile
Direct, head-to-head studies comparing the dyskinesiogenic potential of chronic (R)-7-OH-DPAT to L-DOPA are not prevalent in the literature. However, a compelling body of evidence suggests a significantly lower risk. Studies involving other selective D3 receptor agonists and partial agonists have shown that they do not induce dyskinesia and can even suppress dyskinesia induced by L-DOPA in both rodent and non-human primate models.[16][17] Given that (R)-7-OH-DPAT is a D3-preferring agonist, it is scientifically plausible to hypothesize that it would have a very low propensity to induce AIMs on its own and may possess anti-dyskinetic properties when co-administered with L-DOPA.
| Parameter | L-DOPA | (R)-7-OH-DPAT (Inferred) |
| Dyskinesia Induction | High; reliably induces severe AIMs with chronic treatment.[12][15] | Very Low; D3 receptor agonism is associated with anti-dyskinetic effects.[17] |
| Mechanism of Dyskinesia | Pulsatile, non-physiologic stimulation of all DA receptors.[7] | Provides more stable, selective D3/D2 stimulation, avoiding pathways linked to LID. |
| Potential Role | Gold-standard therapy with known dyskinesiogenic liability. | Potential monotherapy with low dyskinesia risk or adjunct to L-DOPA to reduce LID. |
Table 2. Comparative Dyskinesia Profile in Animal Models.
Part 4: Experimental Protocols & Workflow
Reproducing these comparative studies requires standardized and validated protocols. Below are methodologies for key components of the research workflow.
Protocol 1: Unilateral 6-OHDA Lesioning in Rats
-
Objective: To create a hemiparkinsonian model by selectively destroying dopaminergic neurons in the nigrostriatal pathway.
-
Materials: Adult male Sprague-Dawley rats (250-300g), stereotaxic frame, anesthesia (isoflurane or ketamine/xylazine), 6-OHDA solution (e.g., 8 µg in 4 µL of 0.02% ascorbic acid/saline), microinjection pump, Hamilton syringe.
-
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda for leveling the skull.
-
Drill a small burr hole over the injection site for the medial forebrain bundle (MFB). A common coordinate relative to bregma is: Antero-Posterior: -2.2 mm; Medio-Lateral: -1.5 mm; Dorso-Ventral: -7.8 mm.
-
Slowly lower the injection needle to the target coordinate.
-
Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle, suture the incision, and allow the animal to recover in a warm cage.[18]
-
Allow a 3-4 week recovery and lesion maturation period before behavioral testing.
-
Protocol 2: Abnormal Involuntary Movements (AIMs) Rating
-
Objective: To quantify the severity of L-DOPA-induced dyskinesia.
-
Procedure:
-
Following chronic drug administration, inject the animal with L-DOPA (e.g., 6 mg/kg, s.c., with 15 mg/kg benserazide, i.p.) or the test compound.[15]
-
Place the rat in a transparent cylinder with mirrors positioned behind it for optimal observation.[16]
-
Beginning 20 minutes post-injection, observe the animal for 1 minute every 20 minutes for a total of 120-180 minutes.[18]
-
Score the severity of AIMs on a 0-4 scale for three subtypes:
-
Axial: Contralateral twisting of the neck and trunk.
-
Limb: Jerky, fluttering, or dystonic movements of the contralateral forelimb.
-
Orolingual: Vacuous chewing, jaw tremors, and tongue protrusions.[15]
-
-
The severity scale is typically defined as: 0 = Absent; 1 = Occasional; 2 = Frequent; 3 = Continuous but interrupted by sensory stimuli; 4 = Continuous and severe.
-
The total AIMs score is the sum of the scores for the three subtypes at each time point.
-
Conclusion and Future Directions
The comparison between L-DOPA and (R)-7-OH-DPAT in animal models highlights a classic trade-off in Parkinson's disease therapy: potent efficacy versus long-term side effects. L-DOPA remains unmatched in its ability to restore motor function, but this comes at the inevitable cost of dyskinesia.
(R)-7-OH-DPAT, representing the class of D3-preferring agonists, offers a compelling alternative. While its absolute anti-parkinsonian potency relative to L-DOPA requires more direct comparative investigation, the evidence strongly suggests it is efficacious in reversing motor deficits. Its greatest potential lies in its fundamentally different side-effect profile. By providing stable, selective stimulation of D3/D2 receptors, it is hypothesized to circumvent the mechanisms that lead to LID. Indeed, evidence from related compounds suggests it may even be anti-dyskinetic.
For researchers and drug developers, the path forward involves rigorous, direct head-to-head comparisons in the 6-OHDA model. Key experiments should focus on establishing dose-response curves for both anti-parkinsonian efficacy (rotation) and dyskinesia liability (AIMs) following chronic administration. Such studies are critical to validating whether the theoretical advantages of D3 receptor agonism can translate into a clinically meaningful improvement over the half-century-old gold standard.
References
- 1. Frontiers | Effects of Aging on Levo-Dihydroxyphenylalanine- Induced Dyskinesia in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 2. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Rodent Models of Dyskinesia and Their Behavioral Assessment [frontiersin.org]
- 4. A 6-hydroxydopamine-induced selective parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of L-dopa priming on cortical high beta and high gamma oscillatory activity in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-dyskinetic mechanisms of amantadine and dextromethorphan in the 6-OHDA rat model of Parkinson’s disease: role of NMDA vs. 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 10. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 11. mdbneuro.com [mdbneuro.com]
- 12. scantox.com [scantox.com]
- 13. Rotational behavior induced by 8-hydroxy-DPAT, a putative 5HT-1A agonist, in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A model of L-DOPA-induced dyskinesia in 6-hydroxydopamine lesioned mice: relation to motor and cellular parameters of nigrostriatal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of the l-dopa-induced dyskinesia in the 6-OHDA model and evaluation of the effects of selective dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dopamine D3 receptor ligand suppresses the expression of levodopa-induced dyskinesia in nonhuman primate model of parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative recording of rotational behavior in rats after 6-hydroxy-dopamine lesions of the nigrostriatal dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of (R)-2-Amino-7-hydroxytetralin's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive in vivo validation of (R)-2-Amino-7-hydroxytetralin, a potent dopamine D3 receptor agonist, and objectively compares its performance against other key dopamine agonists. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental validation of this compound.
Introduction to this compound ((R)-7-OH-DPAT)
This compound, commonly known as (R)-7-OH-DPAT, is a synthetic compound that has garnered significant interest in neuroscience research due to its high affinity and selectivity for the dopamine D3 receptor subtype.[1] Unlike its structural isomer 8-OH-DPAT, (R)-7-OH-DPAT displays low affinity for serotonin receptors, making it a more specific tool for probing the dopaminergic system. The R-(+)-isomer of 7-OH-DPAT exhibits a more than 200-fold higher affinity for cloned human dopamine D3 receptors (Ki = 0.57 nM) compared to D2 receptors.[1] This preferential binding to D3 receptors, which are primarily expressed in the limbic regions of the brain, suggests its potential therapeutic application in neuropsychiatric disorders with minimal extrapyramidal side effects.[2]
Mechanism of Action: D2 vs. D3 Receptor Signaling
Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Both D2 and D3 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade plays a crucial role in modulating neuronal excitability and neurotransmitter release. While sharing this primary signaling pathway, the distinct anatomical distribution and subtle differences in downstream signaling of D2 and D3 receptors contribute to their unique physiological and behavioral effects.[5][6]
Caption: Canonical Gi/o-coupled signaling pathway for D2/D3 dopamine receptors.
Comparative In Vivo Validation: (R)-7-OH-DPAT vs. Other Dopamine Agonists
To rigorously assess the therapeutic potential of (R)-7-OH-DPAT, its in vivo effects are compared with established dopamine agonists such as Pramipexole (a D3-preferring agonist), Quinpirole (a D2/D3 agonist), and Apomorphine (a non-selective dopamine agonist).
Receptor Binding Affinity
A fundamental aspect of a drug's in vivo action is its affinity for its target receptors. The following table summarizes the binding affinities (Ki values) of the compared dopamine agonists for D2 and D3 receptors.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs. D2 Selectivity | Reference |
| (R)-7-OH-DPAT | >114 | 0.57 | >200-fold | [1] |
| Pramipexole | 3.9 | 0.5 | ~8-fold | [3][7][8] |
| Quinpirole | High Affinity | Higher Affinity | ~100-fold | [9] |
Note: Lower Ki values indicate higher binding affinity.
Behavioral Pharmacology: Comparative Studies
The open field test is a standard assay to assess spontaneous locomotor activity and anxiety-like behavior in rodents.
Experimental Protocol: Open Field Test
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm) made of a non-reflective material. The arena is often divided into a central and a peripheral zone.[10]
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.[11][12]
-
Procedure: Each animal is gently placed in the center of the open field and allowed to explore freely for a set duration (typically 5-10 minutes).[13][14]
-
Data Acquisition: An overhead video camera records the session, and tracking software analyzes parameters such as total distance traveled, time spent in the center vs. periphery, and rearing frequency.[11]
-
Drug Administration: Test compounds are administered at specified doses and routes (e.g., intraperitoneally, subcutaneously) at a predetermined time before the test.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Open field test in rats [protocols.io]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 14. Open Field test to assess spontaneous locomotion behavior in parkinsonian mice [protocols.io]
A Comparative Analysis of the Side-Effect Profile of (R)-2-Amino-7-hydroxytetralin (7-OH-DPAT): A Guide for Drug Development Professionals
Introduction
Dopamine agonists are pivotal in the management of neurological and endocrine disorders, most notably Parkinson's disease, where they compensate for the loss of dopaminergic neurons. These agents directly stimulate dopamine receptors, mimicking the action of endogenous dopamine. The landscape of dopamine agonists is diverse, encompassing ergot derivatives and non-ergot compounds, each with a unique pharmacological footprint. While their efficacy is well-established, their clinical utility is often constrained by a spectrum of adverse effects, ranging from nausea and somnolence to more severe psychiatric and cardiovascular events[1][2][3].
The side-effect profile of a dopamine agonist is intrinsically linked to its receptor selectivity and functional activity. The dopamine receptor family is broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes, which are coupled to different intracellular signaling pathways. Most clinically available non-ergot agonists, such as pramipexole and ropinirole, primarily target the D2-like receptor family but exhibit varying degrees of affinity for the D2 and D3 subtypes[4]. This variation in receptor interaction is a key determinant of their differential side-effect profiles[1].
This guide focuses on (R)-2-Amino-7-hydroxytetralin (7-OH-DPAT), a synthetic compound with notable selectivity for the dopamine D3 receptor subtype[5]. By comparing its preclinical profile with established D2/D3 agonists like pramipexole and ropinirole, we aim to provide researchers and drug development professionals with a mechanistically grounded perspective on how D3-selectivity may translate into a distinct and potentially more tolerable side-effect profile.
Pharmacological Profiles: The Basis of Differential Effects
The starting point for understanding any drug's side-effect profile is its interaction with its molecular targets. The affinity (Ki) of an agonist for different receptor subtypes dictates where it will bind at therapeutic concentrations, while its intrinsic efficacy determines the magnitude of the response it elicits.
This compound (7-OH-DPAT) is a full dopamine receptor agonist with a remarkable preference for the D3 receptor. Preclinical binding studies have shown that the (R)-isomer binds to cloned human dopamine D3 receptors with a high affinity (Ki = 0.57 nM), exhibiting a more than 200-fold selectivity over D2 receptors[6]. This D3-selectivity is a defining characteristic that distinguishes it from many other dopamine agonists used therapeutically. Unlike its structural isomer, 8-OH-DPAT, which is a potent 5-HT1A agonist, 7-OH-DPAT has a low affinity for serotonin receptors, minimizing potential off-target serotonergic effects[5][7].
Pramipexole and Ropinirole are non-ergot dopamine agonists that are less selective than 7-OH-DPAT. Both have a higher affinity for the D3 receptor than the D2 receptor, but the selectivity ratio is significantly lower than that of 7-OH-DPAT. Pramipexole, for instance, has an approximately 3-5 fold higher affinity for D3 over D2 receptors. This potent activity at both D2 and D3 receptors contributes to their therapeutic efficacy in Parkinson's disease but also to their characteristic side effects.
The following table summarizes the receptor binding affinities for these compounds.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs D2 Selectivity Ratio |
| (R)-7-OH-DPAT | ~114-250 | 0.57 - 1 | >200x |
| Pramipexole | ~2.2 - 5 | ~0.5 - 1 | ~3-5x |
| Ropinirole | ~29 - 45 | ~3 - 10 | ~3-7x |
| (Note: Ki values are compiled from various sources and can vary based on experimental conditions. The data presented serves for comparative illustration.) |
Comparative Side-Effect Profile Analysis
The distinct receptor pharmacology of these agonists predicts significant differences in their side-effect profiles. While clinical data for 7-OH-DPAT is limited, we can extrapolate a probable profile from its D3-selectivity and compare it to the well-documented adverse events of pramipexole and ropinirole.
Gastrointestinal Effects (Nausea and Vomiting)
-
Mechanism: Nausea and vomiting are primarily mediated by the activation of D2 receptors in the chemoreceptor trigger zone (CTZ) of the area postrema.
-
Pramipexole & Ropinirole: Nausea is a very common side effect, particularly at the initiation of therapy, with reported incidences of 28-40%[8]. This is a direct consequence of their potent D2 receptor agonism.
-
Predicted 7-OH-DPAT Profile: Due to its significantly lower affinity for D2 receptors, it is hypothesized that 7-OH-DPAT would induce substantially less nausea and vomiting compared to less selective agonists. This represents a major potential advantage.
Neurological & Psychiatric Effects
-
Somnolence and "Sleep Attacks":
-
Mechanism: The precise mechanism is not fully elucidated but is thought to involve agonism at D2 and/or D3 receptors in brain regions regulating sleep and wakefulness.
-
Pramipexole & Ropinirole: Both are associated with somnolence (daytime sleepiness), and in some cases, sudden and irresistible sleep attacks[3][9]. Meta-analyses suggest that ropinirole may be associated with a higher risk of somnolence than pramipexole when compared to a placebo[10][11].
-
Predicted 7-OH-DPAT Profile: The role of D3-selective agonism in sleep regulation is less clear. Preclinical studies with 7-OH-DPAT have noted behavioral effects like yawning, which is considered a D3-mediated response, but its sedative profile requires more direct investigation[6]. Its potential to cause somnolence cannot be ruled out but may differ in character or intensity from D2/D3 agonists.
-
-
Hallucinations:
-
Mechanism: Overstimulation of mesolimbic and mesocortical D2/D3 receptors is implicated in drug-induced psychosis and hallucinations[1].
-
Pramipexole & Ropinirole: Hallucinations are a known complication, particularly in older patients or those with pre-existing cognitive impairment[2]. Some comparative data suggests pramipexole may carry a higher risk of hallucinations than ropinirole[10][11].
-
Predicted 7-OH-DPAT Profile: The high concentration of D3 receptors in limbic brain regions suggests that a D3-selective agonist could modulate psychic functions. While D3 agonism has been explored for potential antipsychotic or mood-stabilizing effects, potent agonism could also theoretically induce psychiatric disturbances[12]. This remains a critical area for investigation.
-
-
Impulse Control Disorders (ICDs):
-
Mechanism: This is a complex side effect strongly linked to dopamine agonist therapy. It is thought to result from the overstimulation of dopamine receptors in the mesolimbic reward pathway, with the D3 receptor being heavily implicated[3].
-
Pramipexole & Ropinirole: Both carry a significant risk of ICDs, including pathological gambling, hypersexuality, and compulsive shopping[3][9]. Pramipexole, with its higher D3 affinity, has demonstrated the most significant signal for ICDs in some analyses[13].
-
Predicted 7-OH-DPAT Profile: As a potent and selective D3 agonist, 7-OH-DPAT carries a high theoretical risk for inducing or exacerbating ICDs. This is perhaps the most significant concern for its potential clinical development and a crucial endpoint to evaluate in preclinical models.
-
Cardiovascular Effects
-
Hypotension:
-
Mechanism: Dopamine receptors are present on peripheral blood vessels and autonomic nerve terminals. Activation of presynaptic D2/D3 receptors can inhibit norepinephrine release, leading to vasodilation and a drop in blood pressure.
-
Pramipexole & Ropinirole: Orthostatic hypotension is a common dose-dependent side effect[3]. Comparative studies suggest ropinirole may pose a higher risk of hypotension than pramipexole[10][11].
-
Predicted 7-OH-DPAT Profile: Preclinical studies have shown that 7-OH-DPAT can have cardiovascular effects. One study found that it can directly block the hERG potassium channel, which is involved in cardiac repolarization[14]. This effect, unrelated to its dopamine agonism, could prolong the action potential duration and warrants careful cardiovascular safety assessment. Its high D3 affinity also suggests a potential for hypotensive effects mediated via presynaptic autoreceptors.
-
Mechanistic Insights: D2 vs. D3 Receptor Signaling
Both D2 and D3 receptors are members of the Gi/o-coupled G-protein coupled receptor (GPCR) family. Their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Caption: D2/D3 receptor signaling pathway activated by dopamine agonists.
The differential expression patterns of D2 and D3 receptors are key to their distinct functional roles. D2 receptors are highly expressed in the dorsal striatum (motor control), pituitary gland (prolactin regulation), and CTZ (nausea). D3 receptors are more concentrated in limbic areas like the nucleus accumbens and ventral striatum, which are associated with reward, emotion, and cognition[12][15]. The D3-selectivity of 7-OH-DPAT therefore suggests a more targeted action on these limbic circuits.
Experimental Protocols for Side-Effect Assessment
Validating the predicted side-effect profile of a novel compound like 7-OH-DPAT requires a battery of standardized preclinical and clinical assessments.
Preclinical Assessment
-
Nausea and Emesis:
-
Objective: To assess the emetic potential of the compound.
-
Methodology (Pica Model in Rats):
-
House rats individually with access to standard chow, water, and a pre-weighed kaolin clay pellet.
-
Acclimatize animals to the setup for at least 3 days.
-
On the test day, remove standard chow.
-
Administer the test compound (e.g., 7-OH-DPAT) or a positive control (e.g., apomorphine) via the intended clinical route (e.g., subcutaneous, oral).
-
Measure the amount of kaolin consumed over a defined period (e.g., 2-4 hours).
-
Causality: Kaolin consumption (pica) is a well-established surrogate for nausea and malaise in rodents, which lack a vomiting reflex. A significant increase in kaolin intake indicates a positive result.
-
-
-
Cardiovascular Safety:
-
Objective: To evaluate effects on blood pressure, heart rate, and cardiac intervals.
-
Methodology (Telemetry in Conscious Animals):
-
Surgically implant a telemetry transmitter in the abdominal aorta of a suitable species (e.g., beagle dog, non-human primate).
-
Allow for a post-operative recovery period of at least one week.
-
Record baseline cardiovascular parameters (blood pressure, heart rate, ECG) continuously.
-
Administer escalating single doses of the test compound.
-
Continuously monitor and record cardiovascular parameters for at least 24 hours post-dose.
-
Analyze data for changes in blood pressure (hypo/hypertension), heart rate (brady/tachycardia), and ECG intervals (e.g., QT interval for hERG channel block assessment).
-
Trustworthiness: This method provides continuous, high-fidelity data from conscious, unrestrained animals, eliminating the confounding effects of anesthesia or handling stress.
-
-
-
Impulse Control Assessment:
-
Objective: To model compulsive or risky behavior.
-
Methodology (Rodent Gambling Task):
-
Train rats in an operant chamber with multiple levers or nose-poke holes.
-
Associate choices with different reward schedules: some options provide small, consistent rewards ("safe" choice), while others offer a chance at a large reward but also a significant risk of a "punishment" (e.g., a time-out period with no reward).
-
Establish a baseline preference for each animal.
-
Administer the test compound chronically over several days or weeks.
-
Measure any shift in preference towards the high-risk, high-reward options.
-
Expertise: A significant shift towards risky choices indicates a deficit in impulse control, providing a preclinical signal for potential ICD liability.
-
-
Caption: Experimental workflow for the rat pica model of nausea.
Clinical Assessment
In human trials, side effects are assessed through a combination of spontaneous reporting and systematic inquiry using validated rating scales. For dopamine agonists, particular attention is paid to:
-
The Unified Parkinson's Disease Rating Scale (UPDRS) Part IV: Assesses complications of therapy.
-
The Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease (QUIP): A patient-completed screening tool for ICDs.
-
Epworth Sleepiness Scale: Measures daytime sleepiness.
-
Vital Signs Monitoring: Regular measurement of orthostatic blood pressure changes.
Conclusion
This compound (7-OH-DPAT) presents a fascinating pharmacological profile, characterized by its high selectivity for the dopamine D3 receptor. This selectivity forms the basis of a predicted side-effect profile that could offer significant advantages over existing, less selective D2/D3 agonists like pramipexole and ropinirole. The most notable potential benefit is a substantially reduced incidence of nausea and vomiting due to minimal D2 receptor engagement.
However, this D3-selectivity is a double-edged sword. The concentration of D3 receptors in the brain's limbic and reward circuits raises a significant theoretical risk for psychiatric side effects, particularly impulse control disorders. Furthermore, early preclinical data on non-dopaminergic effects, such as hERG channel blockade, underscores the necessity for comprehensive cardiovascular safety evaluation.
For drug development professionals, 7-OH-DPAT serves as an exemplary case study. Its profile highlights a clear, mechanistically driven hypothesis: that targeting the D3 receptor can dissociate some of the classic dopaminergic side effects from therapeutic action. The critical challenge lies in determining whether this targeted approach unmasks new liabilities that may be just as limiting. Rigorous evaluation using the preclinical and clinical protocols outlined in this guide will be essential to fully characterize its risk-benefit profile and determine its potential as a future therapeutic agent.
References
- 1. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [PDF] Side effects of a dopamine agonist therapy for Parkinson’s disease: a mini-review of clinical pharmacology | Semantic Scholar [semanticscholar.org]
- 5. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 6. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Dopamine agonists (pramipexole, ropinirole, rotigotine) | Parkinson's UK [parkinsons.org.uk]
- 10. Comparison of the risk of adverse events with pramipexole and ropinirole in patients with Parkinson's disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes | CNS Spectrums | Cambridge Core [cambridge.org]
- 13. Comparative safety signals of dopamine agonists: psychiatric and cardiovascular risks derived from FDA adverse event reporting system (FAERS) data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-2-Amino-7-hydroxytetralin: A Comprehensive Guide for Laboratory Professionals
Welcome to your essential guide for the responsible disposal of (R)-2-Amino-7-hydroxytetralin. As researchers and drug development professionals, our commitment to scientific advancement goes hand-in-hand with our dedication to safety and environmental stewardship. This document provides a detailed, step-by-step framework for managing this compound waste, ensuring the protection of personnel and compliance with regulatory standards. The procedures outlined here are grounded in established safety protocols and an understanding of the chemical's inherent properties.
Understanding the Hazard Profile of this compound
This compound is a research chemical with a specific toxicological profile that necessitates careful handling and disposal. According to available safety data, this compound is classified as hazardous.[1][2]
Primary Hazards:
-
Harmful if swallowed: Oral ingestion can lead to acute toxicity.[1][2]
-
Causes skin irritation: Direct contact with the skin can result in irritation.[1][2]
-
Causes serious eye irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][2]
-
May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][2]
Given these hazards, it is imperative to treat all forms of this compound waste—including pure compound, solutions, and contaminated materials—as hazardous waste.
The Cornerstone of Compliance: Regulatory Framework
The disposal of this compound is governed by a multi-tiered regulatory landscape. At the federal level in the United States, the Environmental Protection Agency (EPA) establishes regulations under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals.[6] It is crucial to recognize that state and local regulations may impose more stringent requirements.
Therefore, the first and most critical step in the disposal process is to consult your institution's Environmental Health and Safety (EHS) department. [7] They will provide guidance specific to your location and ensure full compliance with all applicable laws.
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a comprehensive approach to the disposal of this compound, from initial waste generation to final pickup.
Caption: Decision workflow for proper disposal.
Part 1: Waste Segregation and Collection
Proper segregation at the point of generation is fundamental to safe and compliant waste management.
1.1. Pure this compound and Formulations:
-
Unused, expired, or surplus solid this compound must be collected as hazardous chemical waste.[7]
-
Solutions containing this compound should be collected as liquid hazardous waste. Under no circumstances should they be poured down the drain. [7]
1.2. Contaminated Labware and Personal Protective Equipment (PPE):
-
All materials that have come into contact with this compound are considered contaminated and must be disposed of as solid hazardous waste.[7] This includes:
-
Gloves
-
Pipette tips
-
Bench paper and absorbent pads
-
Weighing boats and paper
-
Contaminated glassware (if not being decontaminated for reuse)
-
1.3. Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[7]
-
The rinsate from the first rinse must be collected and disposed of as liquid hazardous waste.[8] For highly toxic compounds, it is best practice to collect all three rinsates.
-
After triple-rinsing and air-drying, the container can often be disposed of as non-hazardous waste, but confirm this with your EHS department.
Part 2: Containerization and Labeling
2.1. Container Selection:
-
Use only designated, leak-proof, and chemically compatible hazardous waste containers.[7][8] Polyethylene containers are generally suitable for aminotetralin waste.
-
Ensure the container has a secure, tight-fitting lid. The container must be kept closed except when adding waste.[7][8]
2.2. Labeling:
-
All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.
-
The label must include:
Part 3: Storage and Decontamination
3.1. Waste Storage:
-
Store hazardous waste containers in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.[7]
-
The SAA should be located at or near the point of waste generation.
-
Ensure secondary containment is used for liquid waste containers to prevent the spread of material in case of a leak.
3.2. Decontamination of Work Areas:
-
After handling this compound, thoroughly decontaminate all work surfaces (e.g., fume hood, benchtop) with an appropriate solvent and cleaning agent.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.
Chemical Inactivation: A Word of Caution
For certain laboratory chemicals, in-lab chemical degradation can be a viable disposal option. A common method for the degradation of 2-aminotetralin involves oxidation with potassium permanganate.[7] However, due to the presence of the hydroxyl group in this compound, the reaction kinetics and byproducts may differ.
It is strongly advised NOT to attempt in-lab chemical degradation of this compound unless you have a validated protocol and the explicit approval of your institution's EHS department. The risks of incomplete reactions, the generation of unknown hazardous byproducts, and potential exothermic reactions outweigh the benefits in most laboratory settings. The preferred and safest method of disposal is through your institution's hazardous waste management program.
Safety and Incompatibility Considerations
To prevent hazardous reactions, it is crucial to understand the chemical incompatibilities of this compound, which possesses both a phenolic hydroxyl group and an aromatic amine group.
| Incompatible Material Class | Potential Hazard |
| Strong Oxidizing Agents | Can cause vigorous or violent reactions, leading to fire or explosion.[9][10] |
| Strong Acids | Can cause exothermic reactions.[9] |
| Acid Chlorides and Anhydrides | Can react vigorously. |
| Isocyanates | May undergo violent polymerization.[11] |
| Aldehydes | Potential for hazardous reactions. |
Table 1: Key Chemical Incompatibilities of this compound
Environmental Considerations
The improper disposal of this compound and other pharmaceuticals can have a significant negative impact on the environment. Many pharmaceutical compounds are persistent in the environment and can be toxic to aquatic life.[12][13][14] Although the specific environmental fate of this compound is not well-documented in publicly available literature, its chemical structure suggests that it could be persistent and have ecotoxicological effects. Adherence to the proper disposal procedures outlined in this guide is essential to prevent environmental contamination.
Spill and Emergency Procedures
In the event of a spill of this compound, immediately alert your colleagues and supervisor. Follow your laboratory's established spill response procedure, which should include:
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Notify your institution's EHS department.
-
Contain the spill using appropriate absorbent materials if you are trained and equipped to do so.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.
References
- 1. This compound | C10H13NO | CID 14750917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Amino-7-hydroxytetralin Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. sustainable-markets.com [sustainable-markets.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. nj.gov [nj.gov]
- 10. vumc.org [vumc.org]
- 11. calpaclab.com [calpaclab.com]
- 12. researchgate.net [researchgate.net]
- 13. Environmental Antidepressants Disrupt Metabolic Pathways in Spirostomum ambiguum and Daphnia magna: Insights from LC-MS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Amino-7-hydroxytetralin
This guide provides an in-depth operational plan for the safe handling of (R)-2-Amino-7-hydroxytetralin (CAS No. 85951-61-7), a research chemical that requires meticulous safety protocols. As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a safe and contamination-free laboratory environment. This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety.
Foundational Hazard Assessment: Understanding the Risks
This compound is typically supplied as a solid, off-white crystalline powder.[1] A thorough risk assessment is the cornerstone of any safety protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly inform our choice of Personal Protective Equipment (PPE).
The primary routes of occupational exposure are inhalation of the powder, direct skin contact, eye contact, and accidental ingestion. The established GHS classifications for this compound are as follows:
-
H302: Harmful if swallowed: Indicates acute oral toxicity.[2][3]
-
H315: Causes skin irritation: Direct contact can lead to dermatitis and irritation.[2][3]
-
H319: Causes serious eye irritation: The powder or splashes of solutions can cause significant eye damage.[2][3]
-
H335: May cause respiratory irritation: Inhaling the fine powder can irritate the respiratory tract.[2][3]
These hazards necessitate a multi-layered defense strategy where engineering controls (like chemical fume hoods) are the first line of defense, supplemented by a robust PPE protocol.
The Core PPE Ensemble: Your Primary Barrier
For any work involving this compound, the following PPE constitutes the minimum requirement. Each component is chosen to mitigate the specific risks identified above.
Eye and Face Protection
Due to the serious eye irritation hazard (H319), standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times.
-
Recommended for Splash Risks: When preparing solutions or performing liquid transfers where splashing is possible, a full-face shield must be worn in addition to chemical splash goggles.[4][5] This provides a secondary barrier protecting the entire face.
Hand Protection
To prevent skin irritation (H315) and systemic absorption, appropriate glove selection is critical.
-
Material: Use powder-free nitrile gloves. Nitrile provides good resistance to a broad range of chemicals and prevents potential contamination from glove powders.[5]
-
Protocol: Double-gloving is strongly recommended, especially during weighing and solution preparation.[6] The outer glove is removed immediately after the task, containing any surface contamination and leaving a clean inner glove for subsequent operations. Gloves must be changed immediately if they are torn, punctured, or known to be contaminated.
Protective Clothing
-
Lab Coat: A clean, knee-length lab coat with long sleeves and tight-fitting cuffs is mandatory.[6] It should be fully buttoned to provide a continuous barrier protecting your skin and personal clothing from contamination.
-
Footwear: Fully enclosed, fluid-resistant shoes are required. Open-toed shoes, sandals, or woven footwear are prohibited in the laboratory.
Respiratory Protection
The risk of respiratory tract irritation (H335) from inhaling the fine powder is significant.
-
Primary Control: All handling of the solid compound, especially weighing, must be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize airborne particles.
-
Secondary Control: If engineering controls are not available or are insufficient to control exposure, a NIOSH-certified N95 (or better) particulate respirator is required.[4] Surgical masks do not provide adequate protection against fine chemical powders.[7]
Task-Specific PPE Protocols
The level of PPE required can be adjusted based on the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for common laboratory procedures involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection | Rationale & Key Considerations |
| Weighing Solid Compound | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood. If unavailable, NIOSH N95 Respirator. | Highest risk of generating and inhaling airborne powder (H335). Face shield protects against accidental "puff" of powder. |
| Preparing Stock Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood | High risk of splashes causing eye and skin irritation (H319, H315). The fume hood contains solvent vapors. |
| Conducting Reactions (Closed System) | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Not required if system is fully contained. | Reduced risk of direct exposure. Goggles protect against unexpected system failures or leaks. |
| Handling Dilute Solutions | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Not required | Lower concentration reduces the severity of the hazard, but fundamental protection against splashes is still necessary. |
| Waste Disposal (Contaminated PPE & Chemical Waste) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required | High risk of contact with concentrated residue. Double gloves allow for safe removal of contaminated items. |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as its selection to prevent cross-contamination.
Donning Sequence (Putting On)
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respiratory Protection (if required): Perform a fit check for the respirator.
-
Eye/Face Protection: Put on goggles and then the face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.[6]
Doffing Sequence (Taking Off)
This process is designed to contain contaminants.
-
Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove from the back of the head. Do not touch the front surface.
-
Lab Coat: Unbutton and peel it off, turning it inside out as you remove it to contain any contamination.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting PPE when handling this compound.
Disposal and Decontamination
All disposable PPE (gloves, etc.) contaminated with this compound must be disposed of as hazardous chemical waste according to your institution's guidelines. Do not discard it in the regular trash. Reusable items like lab coats must be professionally laundered and not taken home. Goggles and face shields should be decontaminated after each use.
By adhering to this comprehensive guide, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research.
References
- 1. (R)-2-Amino-7-hydroxytetraline | 85951-61-7 [chemicalbook.com]
- 2. This compound | C10H13NO | CID 14750917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
